Product packaging for Dermorphin(Cat. No.:CAS No. 77614-16-5)

Dermorphin

Numéro de catalogue: B549996
Numéro CAS: 77614-16-5
Poids moléculaire: 802.9 g/mol
Clé InChI: FHZPGIUBXYVUOY-VWGYHWLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermorphin is an oligopeptide.
This compound has been reported in Agalychnis callidryas with data available.
opiate-like peptide present in amphibian skin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O10 B549996 Dermorphin CAS No. 77614-16-5

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228281
Record name Dermorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77614-16-5
Record name Dermorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077614165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dermorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DERMORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SEC01B703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Characterization of Dermorphin in Phyllomedusa Frogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid agonist, was first isolated from the skin of South American frogs of the genus Phyllomedusa in the early 1980s.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It details the experimental methodologies for its isolation and characterization, presents quantitative data on its receptor binding affinities, and illustrates its biosynthetic and signal transduction pathways. A unique feature of this compound is the presence of a D-alanine residue at the second position, a result of a post-translational modification, which is crucial for its high potency and selectivity as a µ-opioid receptor agonist.[4][5]

Introduction

In 1981, Vittorio Erspamer's research group reported the discovery of a potent opioid peptide from the skin of the frog Phyllomedusa sauvagei.[6] This peptide, named this compound, exhibited exceptionally high analgesic activity, far exceeding that of morphine.[3] Its discovery opened a new chapter in opioid research, highlighting the rich biodiversity of amphibian skin as a source of novel bioactive compounds. This guide serves as a technical resource for researchers interested in the fundamental science and potential therapeutic applications of this compound and its analogs.

Chemical and Physical Properties

This compound is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[6] The presence of D-alanine, as opposed to the more common L-alanine, is a key structural feature that contributes to its remarkable potency and resistance to enzymatic degradation.[7]

PropertyValue
Molecular Formula C₄₀H₅₀N₈O₁₀
Molecular Weight 802.88 g/mol
Amino Acid Sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂
Key Feature Contains a D-alanine residue at position 2

Experimental Protocols

Isolation and Purification of this compound from Phyllomedusa Skin

G cluster_extraction Extraction cluster_purification Purification A Frog Skin Collection (Phyllomedusa sp.) B Methanol Extraction A->B C Crude Extract B->C D Initial Chromatography (e.g., Gel Filtration) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Purified this compound E->F

The analytical workflow for the structural characterization of this compound.

Protocol Details:

  • Mass Spectrometry: The molecular weight of the purified peptide is determined using mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Amino Acid Analysis: The peptide is hydrolyzed into its constituent amino acids, which are then quantified to determine the amino acid composition.

  • Edman Degradation: The primary sequence of the peptide is determined by sequential removal and identification of amino acid residues from the N-terminus.

  • Stereochemical Analysis: The configuration of the alanine residue is determined by chiral gas chromatography or by comparing the retention time of the native peptide with synthetic versions containing either L- or D-alanine.

Pharmacological Properties

This compound is a highly potent and selective agonist for the µ-opioid receptor. [7]Its analgesic effects are reported to be 30-40 times more potent than morphine. [7]

Opioid Receptor Binding Affinity

The binding affinity of this compound to different opioid receptor subtypes has been quantified using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Opioid Receptor SubtypeBinding Affinity (Ki, nM)
µ (mu) ~0.34
δ (delta) ~215
κ (kappa) >10,000

Data compiled from various sources.

These data clearly demonstrate the high selectivity of this compound for the µ-opioid receptor.

Biosynthesis of this compound

The presence of a D-amino acid in a peptide from a vertebrate was a groundbreaking discovery. Subsequent research revealed that this compound is synthesized ribosomally as a precursor protein containing L-alanine, which is then converted to D-alanine through a post-translational modification. [4][5] Biosynthetic Pathway of this compound

G A This compound Gene Transcription and Translation B Pro-dermorphin (contains L-Alanine) A->B C Post-translational Modification: L- to D-Alanine Isomerization B->C D Pro-dermorphin (contains D-Alanine) C->D E Proteolytic Processing D->E F Mature this compound E->F

The biosynthetic pathway of this compound, highlighting the key post-translational modification step.

The enzyme responsible for this L- to D-amino acid isomerization in Phyllomedusa is a peptidyl-aminoacyl-L/D-isomerase. [9][10]This enzyme specifically recognizes the L-alanine residue within the precursor peptide and catalyzes its conversion to D-alanine.

Signal Transduction Pathway

This compound exerts its potent analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Specifically, they couple to inhibitory G-proteins of the Gαi/o family. [11][12] This compound-Induced µ-Opioid Receptor Signaling

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx leads to decreased K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux leads to increased This compound This compound This compound->MOR G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC inhibits G_betagamma->Ca_channel inhibits G_betagamma->K_channel activates ATP ATP PKA Protein Kinase A cAMP->PKA activates Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

The signaling cascade initiated by the binding of this compound to the µ-opioid receptor.

The activation of the µ-opioid receptor by this compound initiates the following intracellular events:

  • G-protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). [12]3. Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to potassium efflux. [11][13]4. Neuronal Inhibition: The combined effect of decreased cAMP levels, reduced Ca²⁺ influx, and increased K⁺ efflux leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which underlies the analgesic effect of this compound.

Conclusion

The discovery of this compound in Phyllomedusa frogs was a seminal moment in peptide and opioid research. Its unique D-amino acid configuration and potent, selective µ-opioid receptor agonism have made it a valuable tool for studying opioid pharmacology and a lead compound for the development of novel analgesics. This technical guide has provided a detailed overview of the key scientific aspects of this compound, from its isolation to its mechanism of action, to serve as a valuable resource for the scientific community.

References

The Enigmatic Path to a Potent Opioid: A Technical Guide to the Biosynthesis of D-Amino Acids in Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dermorphin, a heptapeptide of amphibian origin, stands out in the realm of opioid peptides for its remarkable potency and selectivity for the µ-opioid receptor, properties conferred by an unusual structural feature: the presence of a D-alanine residue at its second position. This discovery challenged the central dogma of molecular biology, which dictates that ribosomal protein synthesis exclusively utilizes L-amino acids. This technical guide provides an in-depth exploration of the biosynthetic pathway of D-amino acids in this compound, detailing the genetic basis, enzymatic machinery, and post-translational modifications that culminate in this potent natural analgesic.

The Genetic Blueprint: An L-Amino Acid Codon

The journey to understanding D-amino acid incorporation in this compound began with the elucidation of its genetic precursor. Seminal research by Richter et al. (1987) involved the construction and screening of a complementary DNA (cDNA) library from the skin of the frog Phyllomedusa sauvagei, the original source of this compound.[1] Their work conclusively demonstrated that the messenger RNA (mRNA) encoding the this compound precursor contains the codon GCG at the position corresponding to the D-alanine in the mature peptide.[1] This finding was pivotal, as GCG is the standard genetic codon for L-alanine. This provided unequivocal evidence that the D-alanine is not directly incorporated during translation but is the result of a post-translational modification.

The Key Transformation: Post-Translational Isomerization

The conversion of the genetically encoded L-alanine to D-alanine is the central event in the biosynthesis of active this compound. This stereochemical inversion is catalyzed by a specific enzyme known as a peptidyl-aminoacyl L/D-isomerase.

The Isomerase Enzyme

An enzyme capable of catalyzing this L-to-D isomerization has been isolated and characterized from frog skin secretions.[2] This isomerase acts on the L-amino acid residue only after it has been incorporated into the peptide chain. Studies on this and related peptide isomerases have revealed several key characteristics:

  • Cofactor-Independence: The enzymatic activity does not appear to require any cofactors.[3]

  • Substrate Specificity: The isomerase exhibits specificity for the amino acid sequence surrounding the target residue.

  • pH Optimum: The enzyme functions optimally at a pH of approximately 6.5.[2]

The proposed mechanism for the isomerization is a dehydrogenation/hydrogenation stereoinversion, which involves the transient removal and re-addition of the alpha-hydrogen from the amino acid residue.[4]

The Biosynthetic Workflow: From Gene to Active Peptide

The complete biosynthesis of this compound is a multi-step process that begins with the transcription of the prothis compound gene and culminates in the active, D-amino acid-containing heptapeptide.

Biosynthesis_Workflow cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm (Ribosome) cluster_secretory Secretory Pathway (ER/Golgi) Gene Prothis compound Gene mRNA Prothis compound mRNA Gene->mRNA Transcription Precursor Prothis compound Precursor (with L-Alanine) mRNA->Precursor Translation Isomerized_Precursor Isomerized Precursor (with D-Alanine) Precursor->Isomerized_Precursor L- to D-Isomerization (Peptidyl-aminoacyl L/D-isomerase) Mature_Peptide Mature this compound Isomerized_Precursor->Mature_Peptide Proteolytic Cleavage cDNA_Library_Workflow RNA_Extraction RNA Extraction (Frog Skin) mRNA_Purification mRNA Purification RNA_Extraction->mRNA_Purification cDNA_Synthesis cDNA Synthesis mRNA_Purification->cDNA_Synthesis Vector_Ligation Ligation into Vector cDNA_Synthesis->Vector_Ligation Library_Screening Library Screening (Oligonucleotide Probe) Vector_Ligation->Library_Screening Sequencing Clone Isolation & Sequencing Library_Screening->Sequencing

References

Endogenous Function of Dermorphin in Amphibians: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide with potent opioid properties, was first isolated from the skin of South American frogs of the genus Phyllomedusa. This technical guide provides an in-depth overview of the endogenous function of this compound in amphibians, focusing on its physiological roles, the signaling pathways it activates, and the experimental methodologies used for its study. Quantitative data on its biological activity are presented, and detailed protocols for key experiments are outlined to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the unique pharmacology of this amphibian-derived peptide.

Introduction

This compound is a naturally occurring opioid peptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1] A remarkable feature of this compound is the presence of a D-alanine residue at the second position, a rarity in animal peptides, which is the result of a post-translational modification of an L-alanine residue encoded by the precursor gene.[1] This peptide is a potent and highly selective agonist for the mu-opioid receptor (MOR), exhibiting significantly higher analgesic potency than morphine in various animal models.[1][2][3][4]

In their native amphibian hosts, dermorphins are key components of the frog's chemical defense mechanism, stored in granular glands in the skin and released upon stress or injury. It is hypothesized that their potent analgesic properties may help the frog manage pain from predator-inflicted wounds, while their soporific effects could deter predators.

This guide will delve into the known endogenous functions of this compound in amphibians, providing a comprehensive resource for researchers in pharmacology and drug development.

Physiological Roles of this compound in Amphibians

The primary and most studied endogenous function of this compound in amphibians is nociception modulation , resulting in potent analgesia. While the majority of quantitative studies on this compound's analgesic effects have been conducted in mammalian models due to their well-established pain research protocols, the foundational discovery of this compound in frog skin points to its crucial role in the amphibian's survival.

  • Defense against Predation: The high concentration of potent opioid peptides in the skin secretions of Phyllomedusa frogs suggests a defensive role. When threatened or attacked, these frogs can release a milky secretion containing this compound and other bioactive peptides. The immediate analgesic effect could be crucial for the frog's survival following an injury, allowing it to escape. Furthermore, if a predator ingests the secretion, the potent opioid effects could induce sedation or other adverse reactions, thereby discouraging further attacks.

  • Potential Endocrine and Neuromodulatory Functions: While not extensively studied in amphibians, research in mammals has shown that this compound can influence the endocrine system. For instance, in rats, this compound was found to stimulate glucagon release and decrease plasma glucose.[5] It is plausible that this compound may have similar neuromodulatory or endocrine roles within the amphibian central nervous system and periphery, although further research is needed to elucidate these functions.

Signaling Pathways

This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding in amphibian neurons is presumed to be homologous to the well-characterized pathway in mammals.

Upon binding of this compound to the mu-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.

Dermorphin_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gαi/βγ MOR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channels Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channels modulates Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: this compound signaling pathway via the mu-opioid receptor. (Within 100 characters)

Quantitative Data

The majority of quantitative pharmacological data for this compound has been generated using mammalian models or cell lines. While these data provide valuable insights into this compound's potency and receptor affinity, it is important to note that there may be species-specific differences in amphibians.

Table 1: Analgesic Potency of this compound in Mammalian Models

SpeciesAssayRoute of AdministrationED50Reference
RatTail-flick testIntracerebroventricular23 pmol/rat[2]
RatHot plate testIntracerebroventricular13.3 pmol/rat[2]
MouseTail-flick testIntravenous1.02 µmol/kg[2]

Table 2: Receptor Binding Affinity of this compound in a Mammalian Cell Line

Cell LineRadioligandIC50 (this compound)IC50 (Hyp⁶-dermorphin)Reference
Mouse neuroblastoma x rat glioma hybrid[³H]Leu-enkephalin0.1 µM0.3 µM[6]

Experimental Protocols

This section provides an overview of key experimental protocols for the study of this compound in amphibians.

Peptide Extraction and Purification from Phyllomedusa Skin

This protocol outlines a general method for the extraction and purification of this compound from amphibian skin secretions.

Peptide_Extraction_Workflow Start Collection of Phyllomedusa Skin Secretion Extraction Methanol Extraction Start->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation Lyophilization Lyophilization of Supernatant Centrifugation->Lyophilization RP_HPLC Reverse-Phase HPLC (C18 column) Lyophilization->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Bioassay Biological Assay (e.g., opioid receptor binding) Fraction_Collection->Bioassay MS_Analysis Mass Spectrometry (for identification) Bioassay->MS_Analysis Active Fractions End Purified this compound MS_Analysis->End

Caption: Workflow for this compound extraction and purification. (Within 100 characters)

Methodology:

  • Collection of Skin Secretion: Skin secretions can be obtained from Phyllomedusa species by gentle handling or mild electrical stimulation. The secretion is washed from the skin with deionized water or a suitable buffer.

  • Extraction: The collected secretion is immediately placed in methanol to precipitate proteins and extract smaller peptides.

  • Centrifugation: The methanolic extract is centrifuged to pellet precipitated material. The supernatant, containing the peptides, is collected.

  • Lyophilization: The supernatant is lyophilized to remove the methanol and water, resulting in a dry peptide powder.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The lyophilized powder is reconstituted in an appropriate solvent and subjected to RP-HPLC using a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% trifluoroacetic acid is typically used to separate the peptides.

  • Fraction Collection and Analysis: Fractions are collected and screened for opioid activity using a receptor binding assay or other biological assay.

  • Mass Spectrometry: Active fractions are further analyzed by mass spectrometry to confirm the presence and purity of this compound.

Acetic Acid Test for Analgesia in Frogs (Rana pipiens)

This behavioral assay is used to quantify the analgesic effects of this compound in an amphibian model.

Methodology:

  • Animal Acclimation: Frogs (Rana pipiens) are acclimated individually in cages with access to water.

  • Drug Administration: this compound or a vehicle control is administered systemically, typically via injection into the dorsal lymph sac.

  • Nociceptive Stimulus: At a predetermined time after injection, a small volume of a dilute solution of acetic acid is applied to the dorsal surface of the frog's thigh.

  • Observation: The frog's response is observed. A positive response is a coordinated wipe of the stimulated area with a hindlimb. The latency to respond or the number of wipes within a specific time period can be recorded.

  • Data Analysis: The analgesic effect is quantified by an increase in the response latency or a decrease in the number of wipes in the this compound-treated group compared to the control group. A dose-response curve can be generated to determine the ED50 of this compound.

Radioligand Binding Assay for Mu-Opioid Receptors in Frog Brain

This protocol describes a method to determine the binding affinity of this compound for mu-opioid receptors in amphibian central nervous system tissue.

Methodology:

  • Tissue Preparation: Frog brains are dissected and homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Membrane Preparation: The homogenate is centrifuged to pellet cell debris, and the supernatant is then centrifuged at high speed to pellet the cell membranes, which are rich in opioid receptors. The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled opioid) from the total binding. The data are then used to generate a competition curve, from which the IC50 of this compound can be determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound, an opioid peptide endogenous to certain amphibian species, represents a fascinating example of chemical evolution for defense and survival. Its high potency and selectivity for the mu-opioid receptor make it a subject of significant interest for pharmacological research and drug development. While much of the quantitative characterization of this compound has been performed in mammalian systems, the foundational knowledge of its role in amphibians provides a crucial context for its study. The experimental protocols outlined in this guide provide a framework for further investigation into the endogenous functions of this compound in its native biological system. Future research focusing on quantifying the analgesic effects and receptor binding affinities of this compound directly in amphibians, as well as exploring its potential neuromodulatory and endocrine roles in these animals, will undoubtedly provide valuable insights into the diverse world of amphibian-derived bioactive peptides.

References

The Evolutionary Enigma of Dermorphin: A Potent Opioid from Frog Skin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid isolated from the skin of Phyllomedusine frogs, represents a fascinating case study in evolutionary biochemistry and pharmacology. Its remarkable potency and high selectivity for the μ-opioid receptor, exceeding that of morphine, are attributed to the presence of a D-alanine residue at the second position—a rarity in the animal kingdom. This D-amino acid confers significant resistance to enzymatic degradation, enhancing the peptide's bioavailability and duration of action. The biosynthesis of this compound involves a unique post-translational modification of a precursor peptide encoded by a gene that also gives rise to other bioactive peptides, highlighting an elegant evolutionary strategy for chemical defense and signaling. This technical guide provides a comprehensive overview of the evolutionary significance of this compound, its pharmacological properties, the experimental protocols used in its study, and the signaling pathways it modulates.

Introduction

This compound (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring opioid peptide first discovered in the skin secretions of South American frogs of the genus Phyllomedusa[1][2]. Its discovery was a landmark in neuropeptide research due to its exceptionally high affinity and selectivity for the μ-opioid receptor (MOR) and the unprecedented presence of a D-amino acid in a vertebrate-derived peptide[2]. This unique structural feature is not a result of direct ribosomal synthesis but rather a post-translational enzymatic conversion from an L-alanine precursor, a process encoded within the frog's genome. The evolutionary retention of this complex biosynthetic pathway suggests a significant survival advantage conferred by this compound. This document serves as a technical resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate further research and drug development efforts centered on this potent natural analgesic.

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been extensively studied to elucidate their structure-activity relationships. The following tables summarize key quantitative data on their receptor binding affinities and analgesic potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds
Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Selectivity (DOR/MOR)Selectivity (KOR/MOR)
This compound 0.3 - 1.520 - 150>1000~67 - 100>667
Morphine 1 - 10100 - 500200 - 1000~100~200
DAMGO 0.5 - 2.050 - 200>5000~100>2500
Deltorphin II 100 - 5000.1 - 1.0>10000~0.002>20

Data compiled from multiple sources. Ranges reflect variability in experimental conditions.

Table 2: In Vivo Analgesic Potency (ED50) of this compound and Morphine
CompoundAdministration RouteAnalgesic TestAnimal ModelED50Relative Potency (vs. Morphine)
This compound Intracerebroventricular (i.c.v.)Tail-flickRat~0.02 nmol/rat~1000x
Morphine Intracerebroventricular (i.c.v.)Tail-flickRat~20 nmol/rat1x
This compound Intracerebroventricular (i.c.v.)Hot-plateRat~0.01 nmol/rat~2000x
Morphine Intracerebroventricular (i.c.v.)Hot-plateRat~20 nmol/rat1x
This compound Intravenous (i.v.)Hot-plateMouse~1.0 mg/kg~30-40x
Morphine Intravenous (i.v.)Hot-plateMouse~30 mg/kg1x

ED50 values represent the dose required to produce a maximal analgesic effect in 50% of the test subjects. Data is indicative and can vary based on experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the this compound heptapeptide.

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-protected amino acids (Tyr(tBu), D-Ala, Phe, Gly, Pro)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound serine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Pro-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and couple for 2 hours. d. Monitor the coupling reaction using a Kaiser test. e. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Tyr(tBu), Phe, D-Ala, Tyr(tBu)).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Radioligand Displacement Assay for μ-Opioid Receptor Binding

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation: Homogenize the cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of [³H]DAMGO at a final concentration near its Kd.

    • 50 µL of either:

      • Assay buffer (for total binding).

      • 10 µM Naloxone (for non-specific binding).

      • This compound at varying concentrations (for competition).

    • 50 µL of the membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DAMGO binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

Objective: To assess the central analgesic activity of this compound in mice.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Male Swiss Webster mice (20-25 g).

  • This compound solution for injection.

  • Vehicle control (e.g., saline).

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intracerebroventricularly or intravenously).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latencies as in step 2.

  • Data Analysis: a. Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. Plot the %MPE against time to determine the time-course of the analgesic effect. c. For dose-response studies, calculate the ED₅₀ value from the peak %MPE at different doses.

Evolutionary Significance of this compound

The presence of this compound in frog skin is a compelling example of convergent evolution of chemical defense mechanisms. The evolutionary significance of this potent opioid can be understood from several perspectives:

  • Defense against Predators: The primary evolutionary driver for the production of this compound is likely as a defense mechanism against predators. Upon attack, the release of this compound onto the frog's skin can be rapidly absorbed through the predator's mucous membranes (e.g., mouth, eyes). The potent analgesic and sedative effects of this compound can disorient and deter the predator, allowing the frog to escape.

  • The D-Amino Acid Advantage: The incorporation of a D-alanine residue is a key evolutionary innovation. Peptides composed entirely of L-amino acids are rapidly degraded by proteases present in biological systems. The D-amino acid at position 2 renders this compound highly resistant to enzymatic degradation, significantly prolonging its half-life and bioavailability. This increased stability ensures that the peptide remains active for a longer duration, maximizing its defensive efficacy.

  • Co-evolution with Opioid Receptors: The existence of highly specific opioid receptors in vertebrates, including potential predators of frogs, provided the molecular target for this compound to evolve its potent activity. The evolution of this compound in frogs and the opioid system in other vertebrates represents a fascinating example of co-evolutionary arms race, where the frog develops a potent neurotoxin that exploits the physiological systems of its predators.

  • Gene Duplication and Neofunctionalization: The gene encoding the precursor for this compound is known to also encode other bioactive peptides, such as deltorphins, which are highly selective for the δ-opioid receptor. This suggests that gene duplication events followed by neofunctionalization have played a crucial role in the evolution of a diverse arsenal of opioid peptides in these frogs, each with distinct pharmacological profiles and potentially different ecological roles.

Mandatory Visualizations

Signaling Pathway of this compound at the μ-Opioid Receptor

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (via Gαi/o) K_channel GIRK Channel G_protein->K_channel Activates (via Gβγ) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia (Reduced Neuronal Excitability) K_channel->Analgesia K⁺ efflux (Hyperpolarization) Ca_channel->Analgesia Reduced Ca²⁺ influx (Reduced Neurotransmitter Release) Internalization Receptor Internalization (Tolerance) Beta_arrestin->Internalization Mediates

Caption: this compound signaling at the μ-opioid receptor.

Experimental Workflow for Radioligand Displacement Assay

Radioligand_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_radioligand Add Radioligand ([³H]DAMGO) setup_assay->add_radioligand add_competitor Add Test Compound (this compound) add_radioligand->add_competitor add_membranes Add Membranes add_competitor->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze_data Data Analysis (IC₅₀ and Ki Calculation) scint_count->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Initial Isolation and Characterization of Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid agonist, was first isolated and characterized in the early 1980s from the skin of the Amazonian frog, Phyllomedusa sauvagei.[1][2][3] Its discovery was groundbreaking due to its unique structure, notably the presence of a D-alanine residue, and its exceptionally potent and long-lasting opioid activity.[1][3] This technical guide provides a comprehensive overview of the seminal studies that led to the initial isolation, structural elucidation, and pharmacological characterization of this compound. Detailed experimental protocols from these foundational papers are presented, along with quantitative data on its biological activity. Furthermore, this document includes visualizations of the experimental workflow and the canonical signaling pathway of this compound to facilitate a deeper understanding of its scientific journey from a natural product to a molecule of significant pharmacological interest.

Introduction

The quest for novel analgesic compounds has led researchers to explore diverse natural sources. The skin of amphibians, particularly of the genus Phyllomedusa, is a rich reservoir of bioactive peptides.[4][5][6] In 1981, a pivotal discovery was made by Montecucchi and his colleagues from the esteemed Italian research group of Vittorio Erspamer.[1] They successfully isolated a novel opioid peptide from the skin of Phyllomedusa sauvagei which they named "this compound," a portmanteau of "dermal" and "morphine," reflecting its origin and potent morphine-like effects.[1]

The initial characterization of this compound revealed a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2.[1][2][3] The presence of a D-amino acid in a peptide from a vertebrate was a remarkable and surprising finding at the time.[1][3] Subsequent research has shown that this D-alanine is a result of post-translational modification of the precursor peptide.[5][7] this compound exhibits high potency and selectivity as an agonist for the mu (μ)-opioid receptor, being approximately 30-40 times more potent than morphine.[2] This guide will delve into the technical details of the pioneering work that unveiled this unique and powerful opioid peptide.

Isolation and Purification

The initial isolation of this compound from the skin of Phyllomedusa sauvagei involved a multi-step process of extraction and chromatography.

Experimental Protocol: Isolation and Purification
  • Source Material: Skin secretions from the South American frog Phyllomedusa sauvagei.[1][3]

  • Extraction: The frog skin was extracted with methanol to obtain a crude mixture of peptides and other small molecules.[3]

  • Initial Purification: The methanol extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. While the seminal papers do not specify all initial steps, modern approaches for similar peptides involve solid-phase extraction.[8][9]

  • High-Performance Liquid Chromatography (HPLC): The partially purified extract was further fractionated using reverse-phase HPLC. This technique separates peptides based on their hydrophobicity. The fractions were monitored for opioid activity using bioassays.

  • Final Purification: Fractions exhibiting the highest opioid activity were pooled and subjected to further rounds of HPLC under different conditions to achieve purification to homogeneity. The purity of the final product was assessed by analytical HPLC.[4]

Structural Elucidation

Once a pure sample of this compound was obtained, its primary structure was determined using a combination of amino acid analysis and sequencing techniques.

Experimental Protocol: Structural Elucidation
  • Amino Acid Analysis: The purified peptide was hydrolyzed to its constituent amino acids, which were then identified and quantified. This provided the relative abundance of each amino acid in the peptide.[4]

  • Edman Degradation: The amino acid sequence of the peptide was determined using automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.

  • Determination of D-Amino Acid Presence: The presence of a D-alanine residue was a critical and unexpected finding. This was confirmed by enzymatic and chromatographic methods. The peptide was treated with enzymes that specifically cleave peptide bonds adjacent to L-amino acids. The resistance of the Tyr-Ala bond to cleavage, coupled with chiral analysis of the amino acids, confirmed the presence of D-alanine.

  • Mass Spectrometry: Modern characterization of this compound and its analogs heavily relies on mass spectrometry to confirm the molecular weight and sequence of the peptide.[4][8]

Pharmacological Characterization

The biological activity of the newly isolated this compound was assessed through a series of in vitro and in vivo pharmacological assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Bioassays
  • Guinea Pig Ileum Assay: This classic assay is used to assess the activity of opioid agonists. The guinea pig ileum contains μ- and kappa (κ)-opioid receptors. Agonists inhibit the electrically stimulated contractions of the ileum. The inhibitory effect of this compound was measured and compared to that of known opioids like morphine.[10]

  • Mouse Vas Deferens Assay: This preparation is rich in delta (δ)-opioid receptors. Similar to the guinea pig ileum assay, the ability of this compound to inhibit electrically induced contractions was quantified.[10]

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for different opioid receptor subtypes (μ, δ, κ), radioligand binding assays were performed using rat brain membrane preparations.[4][11] These assays measure the displacement of a radiolabeled opioid ligand by this compound.

Experimental Protocol: In Vivo Analgesia Assays
  • Mouse Hot Plate Test: This test measures the latency of a mouse to react to a thermal stimulus (a heated plate). An increase in the reaction latency is indicative of analgesia.

  • Mouse Tail-Flick Test: In this assay, the time it takes for a mouse to flick its tail away from a radiant heat source is measured. Analgesics increase this latency.[4]

  • Intracerebroventricular (ICV) Administration: To assess the central effects of this compound, it was administered directly into the cerebral ventricles of rats.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Parameter Value Reference
Amino Acid Sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2[1][3]
Molecular Weight 802.87 g/mol [12][13]

Table 1: Physicochemical Properties of this compound

Assay Relative Potency (vs. Morphine = 1) Reference
Guinea Pig Ileum ~1000[10]
Mouse Vas Deferens ~40[10]
Analgesia (rat, ICV) 752 - 2170[10]
Analgesia (mouse, IV) 30-40[2]

Table 2: Pharmacological Potency of this compound

Visualizations

Experimental Workflow

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Pharmacological Characterization A Frog Skin Secretion (Phyllomedusa sauvagei) B Methanol Extraction A->B C Crude Peptide Extract B->C D Multi-step Chromatography C->D E Purified this compound D->E F Amino Acid Analysis E->F G Edman Degradation Sequencing E->G H Chiral Analysis (D/L-Ala) E->H I Mass Spectrometry E->I K In Vitro Bioassays (GPI, MVD) E->K L Receptor Binding Assays E->L M In Vivo Analgesia Assays (Hot Plate, Tail Flick) E->M J Structure Determined F->J G->J H->J I->J N Pharmacological Profile K->N L->N M->N

Caption: Workflow for the isolation and characterization of this compound.

This compound Signaling Pathway

G cluster_0 This compound Signaling at the Mu-Opioid Receptor This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Simplified signaling pathway of this compound via the mu-opioid receptor.

Conclusion

The initial isolation and characterization of this compound represented a significant advancement in opioid research. The discovery of a D-amino acid-containing peptide in vertebrates challenged existing biological paradigms and opened new avenues for the design of potent and selective opioid receptor agonists. The methodologies employed in these early studies, from extraction and purification to detailed pharmacological profiling, laid the groundwork for our current understanding of this remarkable natural product. The high analgesic potency of this compound continues to make it and its analogs subjects of interest in the ongoing development of novel pain therapeutics.

References

Dermorphin: A Technical Guide to its Peptide Sequence, Chemical Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring opioid peptide first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2][3] It is a heptapeptide with a unique structural feature: the presence of a D-amino acid (D-Alanine) at the second position, which is a rarity in vertebrate peptides and contributes to its remarkable potency and stability.[4][5] this compound exhibits high affinity and selectivity for the µ-opioid receptor (MOR), acting as a potent agonist.[1][6][7] Its analgesic potency has been reported to be 30-40 times greater than that of morphine.[1][3] This document provides an in-depth technical overview of this compound, focusing on its chemical properties, pharmacological activity, and the underlying signaling mechanisms.

Peptide Sequence and Chemical Structure

This compound is a heptapeptide with the following amino acid sequence:

H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ [1][4]

This primary structure, particularly the N-terminal tetrapeptide Tyr-D-Ala-Phe-Gly, is considered the minimal sequence required for its agonistic activity at µ-opioid receptors.[8] The presence of D-Alanine at position 2 makes the peptide resistant to enzymatic degradation.[8]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄₀H₅₀N₈O₁₀[1][9]
Molar Mass 802.886 g·mol⁻¹[1][9]
IUPAC Name (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide[9]
CAS Number 77614-16-5[1][9]

Pharmacological Data

This compound's interaction with opioid receptors has been extensively studied. The following tables summarize key quantitative data from various in vitro and in vivo assays.

In Vitro Binding Affinity and Potency
Assay TypeReceptorRadioligandPreparationKi (nM)IC₅₀ (nM)Reference
Receptor Bindingµ-opioid[³H]DAMGORat brain membranes0.7-[10]
Receptor Bindingδ-opioid[³H]DPDPERat brain membranes62-[10]
Receptor Bindingκ-opioid[³H]EKCGuinea pig cerebellum>5000-[10]
Receptor Bindingµ-opioid[³H]DAMGOCHO-hMOR cells-0.11 ± 0.02[11]
Receptor Bindingδ-opioid[³H]DPDPECHO-hDOR cells-342 ± 20[11]

DAMGO: [D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin; DPDPE: [D-Pen², D-Pen⁵]enkephalin; EKC: Ethylketocyclazocine; CHO-hMOR/hDOR: Chinese Hamster Ovary cells expressing human µ- or δ-opioid receptors.

In Vivo Analgesic Potency
AssaySpeciesAdministrationED₅₀ComparisonReference
Hot Plate TestRatIntracerebroventricular (ICV)13.3 pmol/rat2,170 times more potent than morphine[5]
Tail-Flick TestRatIntracerebroventricular (ICV)23 pmol/rat752 times more potent than morphine[5]
Tail-Pinch TestRatSubcutaneous (SC)0.83 mg/kg-[5]
Tail-Flick TestMouseIntravenous (IV)1.02 µmol/kgMorphine ED₅₀: 11.3 µmol/kg[5]

Signaling Pathways

This compound exerts its effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a cascade of intracellular events.

G-Protein Coupled Signaling Cascade

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

Dermorphin_Signaling This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein (αβγ) MOR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ion_channels Ion Channels G_beta_gamma->Ion_channels modulates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability (Analgesia) cAMP->Neuronal_activity Ca_channel ↓ Ca²⁺ influx Ion_channels->Ca_channel K_channel ↑ K⁺ efflux Ion_channels->K_channel Ca_channel->Neuronal_activity K_channel->Neuronal_activity

This compound's primary signaling pathway via G-protein coupling.

The primary downstream effects include:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This typically results in the inhibition of voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

Both of these actions contribute to a reduction in neuronal excitability, which is the basis for this compound's potent analgesic effects.

β-Arrestin Pathway and Receptor Regulation

Prolonged activation of the µ-opioid receptor by agonists like this compound can lead to receptor desensitization and internalization, processes mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.

Receptor_Regulation Agonist_MOR This compound-MOR Complex GRK GRK Agonist_MOR->GRK recruits Phospho_MOR Phosphorylated MOR GRK->Phospho_MOR phosphorylates Beta_arrestin β-Arrestin Phospho_MOR->Beta_arrestin recruits Internalization Receptor Internalization (Endocytosis) Beta_arrestin->Internalization mediates Tolerance Tolerance & Side Effects Internalization->Tolerance

β-Arrestin mediated µ-opioid receptor regulation.

This pathway is associated with the development of tolerance and certain side effects of opioid agonists.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for opioid receptors.

Objective: To quantify the affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Membrane preparations from rat brain or cells expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]EKC for κ-receptors).

  • Unlabeled this compound at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Incubation Incubate: - Receptor Membranes - Radioligand - this compound (various conc.) Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Determine IC₅₀ - Calculate Ki Counting->Analysis End End Analysis->End

Workflow for a radioligand receptor binding assay.
Hot Plate Test

This is an in vivo assay to assess the analgesic effect of this compound.

Objective: To determine the antinociceptive potency (ED₅₀) of this compound in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Experimental animals (e.g., rats or mice).

  • This compound solution for administration (e.g., ICV, IV, or SC).

  • Vehicle control (e.g., saline).

  • Timer.

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 52.5°C or 55°C).[8]

  • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.

  • Animals are administered with either this compound at various doses or the vehicle control.

  • At specific time points after administration, the animals are placed back on the hot plate, and the latency to the nociceptive response is recorded.

  • The dose of this compound that produces a 50% maximal possible effect (%MPE) or a 50% increase in response latency is calculated as the ED₅₀.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its unique structure and potent µ-opioid receptor agonism. Its high analgesic efficacy, coupled with a distinct pharmacological profile compared to traditional opioids, presents opportunities for the development of novel pain therapeutics. This guide provides a foundational understanding of this compound's core chemical and biological characteristics to aid researchers and drug development professionals in their ongoing investigations.

References

Unraveling the Intricacies of Dermorphin Precursor Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dermorphin, a potent and highly selective μ-opioid receptor agonist, stands out in the landscape of bioactive peptides due to its unusual post-translational modifications, most notably the presence of a D-alanine residue. This modification is critical for its remarkable analgesic properties, which are reported to be 30-40 times greater than morphine.[1] This technical guide delves into the core post-translational modifications of the this compound precursor, providing a comprehensive overview of the enzymatic processes, available quantitative data, and detailed experimental methodologies for researchers in the field.

The this compound Precursor: A Multi-faceted Prohormone

The journey to active this compound begins with a larger precursor protein, prepro-dermorphin, synthesized in the skin of the South American frog, Phyllomedusa sauvagei.[2][3] The precursor is characterized by the presence of homologous repeats of a 35-amino acid sequence, each containing a single copy of the this compound heptapeptide sequence (Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser).[3] The genetic blueprint dictates the incorporation of L-alanine, which undergoes a crucial stereochemical inversion to D-alanine in the final active peptide.[3]

Key Post-Translational Modifications

The maturation of the this compound precursor into its biologically active form involves a cascade of precise enzymatic events. These modifications are essential for its potent opioid activity and include proteolytic cleavage, a unique L- to D-amino acid isomerization, and C-terminal amidation.

Proteolytic Cleavage: Liberating the Active Peptide

The this compound heptapeptide is excised from its precursor by the action of prohormone convertases (PCs), a family of serine proteases that cleave at specific basic amino acid residues. While the exact PCs involved in this compound precursor processing have not been definitively identified, the presence of potential cleavage sites suggests the involvement of enzymes like PC1/3 and PC2, which are commonly found in the secretory pathways of neuroendocrine cells.

Table 1: Putative Proteolytic Cleavage Sites in the this compound Precursor

Precursor RegionAmino Acid SequencePutative Cleavage SitePotential Prohormone Convertase
N-terminus of this compound...-Lys-Arg-Tyr -Ala-Phe-...Following Lys-ArgPC1/3, PC2
C-terminus of this compound...-Pro-Ser-Gly -Lys-Arg-...Following Lys-ArgPC1/3, PC2

Proteolytic_Cleavage cluster_precursor Pro-dermorphin cluster_enzymes Processing Enzymes cluster_products Products Precursor ...-Lys-Arg-Tyr-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Lys-Arg-... Intermediate Tyr-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Lys-Arg Precursor->Intermediate Cleavage at N-terminus PC Prohormone Convertases (e.g., PC1/3, PC2) PC->Precursor PC->Intermediate CPE Carboxypeptidase E CPE->Intermediate Removal of basic residues Final Tyr-Ala-Phe-Gly-Tyr-Pro-Ser-Gly Intermediate->Final Cleavage at C-terminus

A Stereochemical Twist: The L- to D-Amino Acid Isomerization

The most remarkable post-translational modification in this compound biosynthesis is the conversion of the L-alanine at position 2 to a D-alanine. This isomerization is catalyzed by a specific L-to-D-amino-acid isomerase.[1] This enzymatic step is critical, as the presence of D-alanine is essential for the high affinity and selectivity of this compound for the μ-opioid receptor. The corresponding peptide with L-alanine is significantly less active.

Isomerization L_this compound Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser D_this compound Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser L_this compound->D_this compound Isomerization Enzyme L-to-D-Amino Acid Isomerase Enzyme->L_this compound

C-terminal Amidation: A Final Touch for Activity

The C-terminus of the mature this compound heptapeptide is amidated, a common post-translational modification for many bioactive peptides. This amidation is carried out by the enzyme peptidylglycine α-amidating monooxygenase (PAM). The presence of a glycine residue immediately following the C-terminal serine in the precursor serves as the recognition signal for PAM. The C-terminal amide is believed to protect the peptide from degradation by carboxypeptidases and to be important for its biological activity.

Quantitative Insights into this compound Processing

Quantitative data on the efficiency of each step in the post-translational modification of the this compound precursor is limited. However, studies on related peptides and the analysis of processed products from frog skin extracts provide some insights.

Table 2: Relative Abundance of this compound-Related Peptides in Phyllomedusa sauvagei Skin Extracts

PeptideRelative AbundanceImplication for Processing Efficiency
[L-Met2]dermenkephalin~100-fold higher than dermenkephalinSuggests that the L- to D-isomerization of methionine in the related peptide dermenkephalin is a rate-limiting or inefficient step.[4]
This compoundHighIndicates efficient proteolytic cleavage and L- to D-alanine isomerization.

Experimental Protocols for Studying this compound Precursor Modification

Investigating the post-translational modification of the this compound precursor requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

In Vitro Cleavage of Prothis compound by Prohormone Convertases

This protocol outlines a general method for assessing the ability of specific prohormone convertases to cleave the this compound precursor.

Materials:

  • Recombinant this compound precursor (can be expressed in and purified from a suitable expression system).

  • Recombinant prohormone convertases (e.g., PC1/3, PC2).

  • Cleavage buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2).

  • SDS-PAGE gels and reagents.

  • Western blotting apparatus and antibodies against specific regions of the this compound precursor.

  • HPLC-MS system for product analysis.

Procedure:

  • Incubate a defined amount of the recombinant this compound precursor with a specific prohormone convertase in the cleavage buffer at 37°C for various time points (e.g., 0, 1, 4, 8 hours).

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the cleavage products by SDS-PAGE followed by Western blotting using antibodies that recognize different epitopes of the precursor to identify cleavage fragments.

  • For more detailed analysis, inject the reaction mixture into an HPLC-MS system to separate and identify the specific cleavage products by their mass-to-charge ratio.

Cleavage_Assay_Workflow Start Start: Recombinant Prothis compound + Prohormone Convertase Incubation Incubate at 37°C Start->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analysis Method? Termination->Analysis SDSPAGE SDS-PAGE & Western Blot Analysis->SDSPAGE Qualitative HPLCMS HPLC-MS Analysis->HPLCMS Quantitative & Site-Specific Result1 Identify Cleavage Fragments SDSPAGE->Result1 Result2 Identify Specific Products & Cleavage Sites HPLCMS->Result2

Analysis of this compound and its Precursor in Frog Skin Extracts

This protocol describes the extraction and analysis of this compound and its precursor from their natural source.

Materials:

  • Skin from Phyllomedusa sauvagei.

  • Extraction buffer (e.g., acidified methanol).

  • Homogenizer.

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC-MS/MS system.

Procedure:

  • Homogenize the frog skin in the extraction buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the peptides with an appropriate solvent (e.g., acetonitrile with formic acid).

  • Dry the eluate and reconstitute in a suitable solvent for HPLC-MS/MS analysis.

  • Use the HPLC-MS/MS system to separate and identify this compound, its precursor forms, and other related peptides based on their retention times and fragmentation patterns.

Signaling Pathways Regulating this compound Biosynthesis

The signaling pathways that regulate the expression of the this compound precursor and the enzymes involved in its post-translational modification are not well understood. However, it is likely that the biosynthesis of this potent opioid is tightly controlled in response to various physiological and environmental stimuli. Further research is needed to elucidate the specific transcription factors, receptors, and intracellular signaling cascades that govern this compound production in the skin of Phyllomedusa sauvagei.

Conclusion

The post-translational modification of the this compound precursor is a fascinating and complex process that results in a uniquely potent opioid peptide. The key steps of proteolytic cleavage, L- to D-amino acid isomerization, and C-terminal amidation are all critical for its biological activity. While much has been learned, further research is necessary to fully characterize the enzymes involved, the precise molecular mechanisms, and the regulatory pathways that control the biosynthesis of this compound. A deeper understanding of these processes will not only provide valuable insights into the evolution of bioactive peptides but may also pave the way for the development of novel and more effective analgesic drugs.

References

The Pharmacological Journey of Dermorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Potent Amphibian Opioid Peptide for Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated in the early 1980s from the skin of South American frogs of the Phyllomedusa genus, dermorphin is a naturally occurring heptapeptide with potent opioid properties.[1][2][3] Its discovery was remarkable due to the presence of a D-alanine residue in its amino acid sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), a rarity in animal-synthesized peptides.[2][3][4] This unique structural feature contributes significantly to its high potency and selectivity as a mu (µ)-opioid receptor agonist.[2] Pharmacological studies have consistently demonstrated that this compound is substantially more potent than morphine, exhibiting a powerful analgesic effect.[2][4][5][6] This technical guide provides a comprehensive overview of the pharmacological history of this compound research, detailing its receptor binding affinity, in vivo and in vitro functional activity, and the experimental methodologies used in its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound and its analogues, providing a comparative overview of their receptor binding affinities and analgesic potencies.

Table 1: Receptor Binding Affinity of this compound and Its Analogues
CompoundReceptorRadioligandPreparationIC50 (nM)Ki (nM)Selectivity (δ/µ)Reference
This compoundµ[3H]DAMGORat brain membranes-0.788[7]
This compoundδ[3H]DPDPERat brain membranes-62-[7]
This compoundκ[3H]EKCGuinea pig cerebellum->5000-[7]
[D-Orn(COCH2Br)2]this compoundµ[3H]DAMGO-0.1-5->3000[8]
Tyr-D-Ala-Gly-Phe-Leu(CH2SNpys)µ--19--[8]
Tyr-D-Ala-Gly-Phe-Leu(CH2SNpys)δ--12--[8]

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant. DPDPE is [D-Pen2,D-Pen5]enkephalin. DAMGO is [D-Ala2, N-MePhe4, Gly-ol]-enkephalin. EKC is ethylketocyclazocine.

Table 2: In Vivo Analgesic Potency of this compound and Its Analogues
CompoundTestAdministrationAnimal ModelED50Potency vs. MorphineReference
This compoundTail-flickIntracerebroventricularRat23 pmol/rat752x[4][9]
This compoundHot plateIntracerebroventricularRat13.3 pmol/rat2170x[4][9]
This compound-IntravenousMouse1.02 µmol/kg-[9]
MorphineTail-flickIntracerebroventricularRat17.3 nmol/rat1x[9]
MorphineHot plateIntracerebroventricularRat28.3 nmol/rat1x[9]
Morphine-IntravenousMouse11.3 µmol/kg-[9]
H-Tyr-D-MetO-Phe-Sar-NH2-SubcutaneousMouse-22x
H-Tyr-D-MetO-Phe-D-Ala-OH-SubcutaneousMouse-30x

Note: ED50 is the half maximal effective dose.

Key Experimental Protocols

This section details the methodologies for the pivotal experiments cited in this compound research.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain or transfected cell lines) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound (this compound or its analogues).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay

This in vitro functional assay assesses the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

  • Stimulation: The ileum is subjected to electrical field stimulation, which causes cholinergic nerve-mediated contractions.

  • Drug Application: Increasing concentrations of the opioid agonist (this compound) are added to the organ bath.

  • Measurement: The inhibitory effect of the agonist on the amplitude of the electrically induced contractions is recorded.

  • Data Analysis: A concentration-response curve is constructed to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Analgesia Models

This test measures the response to a thermal pain stimulus and is indicative of supraspinal analgesic effects.

Protocol:

  • Apparatus: A heated plate maintained at a constant temperature (typically 52-55°C).

  • Procedure: The animal (e.g., a rat or mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

  • Drug Administration: The test compound is administered (e.g., intravenously or intracerebroventricularly) prior to the test.

  • Measurement: The increase in the latency period after drug administration compared to a baseline measurement indicates analgesia. A cut-off time is employed to prevent tissue damage.

This test assesses the spinal reflex to a thermal stimulus.

Protocol:

  • Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source, and the time taken to flick the tail away from the stimulus is measured.

  • Drug Administration: The test compound is administered before the test.

  • Measurement: An increase in the tail-flick latency indicates an analgesic effect. A maximum exposure time is set to avoid injury.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its pharmacological evaluation.

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channels G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Increases Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Leads to Ca_ion Ca2+ Influx Ca_channel->Ca_ion Decreases Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_synthesis Compound Development Binding_Assay Receptor Binding Assay (Determine Ki) GPI_Assay Guinea Pig Ileum Assay (Determine IC50) Animal_Model Rodent Model (Rat/Mouse) Drug_Admin Drug Administration (IV, ICV, SC) Animal_Model->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail Flick Test Drug_Admin->Tail_Flick Analgesia_Data Analgesic Potency (Determine ED50) Hot_Plate->Analgesia_Data Tail_Flick->Analgesia_Data Dermorphin_Source This compound/ Analogue Synthesis Dermorphin_Source->Binding_Assay Dermorphin_Source->GPI_Assay Dermorphin_Source->Drug_Admin

References

The Enigmatic Opioid: A Technical Guide to the Natural Sources and Analogs of Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide of amphibian origin, stands out in the landscape of opioid research due to its remarkable potency and high selectivity for the µ-opioid receptor. First isolated from the skin of South American frogs of the genus Phyllomedusa, its unique structure, which includes a D-amino acid, confers significant biological activity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the natural sources of this compound, its known natural and synthetic analogs, and the experimental methodologies employed in their isolation, characterization, and pharmacological evaluation. Detailed protocols for key experiments, quantitative data on receptor binding and functional activity, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Natural Sources and Biosynthesis

The primary natural source of this compound is the skin secretions of phyllomedusine frogs, particularly species such as Phyllomedusa bicolor and Phyllomedusa sauvagei.[1][2][3][4] These amphibians produce a rich cocktail of bioactive peptides, including this compound and the closely related deltorphins, which are selective for the δ-opioid receptor.[5][6]

The biosynthesis of this compound is notable for an unusual post-translational modification. The peptide is encoded in a precursor protein where the second amino acid is L-alanine.[1][3] Following ribosomal synthesis, an enzyme known as a peptide isomerase catalyzes the stereochemical inversion of this L-alanine residue to a D-alanine.[2] This D-amino acid is crucial for this compound's high affinity for the µ-opioid receptor.[2]

Known Natural Analogs

Several natural analogs of this compound have been identified in the skin extracts of Phyllomedusa frogs. These variations typically involve amino acid substitutions at different positions of the heptapeptide chain.

Analog NameSequenceNatural Source
This compoundH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Phyllomedusa sauvagei, Phyllomedusa bicolor[1][7]
[Lys⁷]this compound-OHH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OHPhyllomedusa bicolor[1]
[Trp⁴,Asn⁷]this compound-OHH-Tyr-D-Ala-Phe-Trp-Tyr-Asn-Ser-OHPhyllomedusa bicolor[1]
Hyp⁶-dermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂Phyllomedusa rhodei[8]

Pharmacological Profile

This compound is a potent and highly selective agonist of the µ-opioid receptor (MOR).[2][9] Its analgesic potency has been reported to be 30 to 40 times greater than that of morphine.[2] The activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki or IC₅₀) and functional potency (EC₅₀ or ED₅₀) of this compound and some of its analogs for the µ-opioid receptor.

Table 1: µ-Opioid Receptor Binding Affinities

CompoundKᵢ (nM)IC₅₀ (nM)RadioligandCell Line/TissueReference
This compound1.890.11 - 1.0[³H]DAMGOCHO-hMOR, Rat Brain[7][10]
[Dmt¹]DALDA-0.23[³H]DAMGOMouse Brain[11]
[D-Arg²]this compound(1-4)-1.2[³H]DAMGOMouse Brain[11]

Note: Kᵢ (inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency at the µ-Opioid Receptor

CompoundEC₅₀ (nM)AssaySystemReference
This compound0.5 - 5.0GTPγS BindingCHO-hMOR, Mouse Brain[12]
[Dmt¹]DALDA0.1Tail-flick (i.c.v.)Mouse[11]

Note: EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Signaling Pathway

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling events include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channel (Ca²⁺ Influx Inhibition) G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia

μ-Opioid Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and pharmacological characterization of this compound and its analogs.

Isolation and Purification of this compound from Natural Sources

This protocol outlines the general steps for extracting and purifying this compound from frog skin.

isolation_workflow start Start: Frog Skin Collection extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Acidic Water evaporation->reconstitution hplc_prep Preparative RP-HPLC reconstitution->hplc_prep fractionation Fraction Collection hplc_prep->fractionation hplc_anal Analytical RP-HPLC fractionation->hplc_anal characterization Characterization (MS, NMR, Sequencing) hplc_anal->characterization end Pure this compound characterization->end

Isolation and Purification Workflow

Protocol:

  • Skin Collection and Extraction: Freshly collected or thawed frozen skins from Phyllomedusa species are minced and immersed in methanol (e.g., 10 ml/g of skin) and homogenized. The mixture is stirred for several hours at 4°C.[7]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection and Evaporation: The methanol-containing supernatant is collected, and the solvent is removed by rotary evaporation under reduced pressure.

  • Reconstitution: The dried extract is reconstituted in a small volume of acidic water (e.g., 0.1% trifluoroacetic acid in water).

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The reconstituted extract is subjected to preparative RP-HPLC on a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution.

  • Fraction Collection: Fractions are collected and screened for opioid activity using a suitable bioassay (e.g., guinea pig ileum assay).

  • Analytical RP-HPLC: Active fractions are further purified by analytical RP-HPLC using a shallower acetonitrile gradient to achieve homogeneity.

  • Characterization: The purified peptide is characterized by mass spectrometry (to determine the molecular weight) and Edman degradation or tandem mass spectrometry for amino acid sequencing. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation.[13]

Solid-Phase Peptide Synthesis of this compound Analogs

This protocol describes the synthesis of this compound analogs using Fmoc-based solid-phase peptide synthesis (SPPS).

spss_workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling Amino Acid Coupling (HBTU/DIEA) deprotection1->coupling wash Wash (DMF) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection1 Yes deprotection_final Final Fmoc Deprotection repeat->deprotection_final No cleavage Cleavage from Resin (TFA cocktail) deprotection_final->cleavage precipitation Precipitation in Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS) purification->characterization end Pure Peptide Analog characterization->end

References

Unraveling the Genetic Blueprint of Dermorphin: A Technical Guide to the Sequencing of its Precursor Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular biology underlying dermorphin, a potent and highly selective μ-opioid receptor agonist. Addressed to researchers, scientists, and professionals in drug development, this document details the methodologies for gene sequencing of the this compound precursor peptide, presents key quantitative data, and visualizes the intricate pathways and experimental workflows involved.

Introduction: The Enigma of a D-Amino Acid in a Vertebrate Peptide

This compound, a heptapeptide originally isolated from the skin of South American frogs of the genus Phyllomedusa, exhibits an unusual structural feature for a vertebrate peptide: the presence of a D-alanine residue at the second position (H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂). This D-amino acid is crucial for its high potency and selectivity for the μ-opioid receptor. The central question for molecular biologists has been to elucidate the genetic origin of this non-standard amino acid, as the canonical genetic code does not directly encode for D-amino acids.

This guide delves into the experimental journey that led to the discovery that the this compound precursor gene, contrary to initial expectations, contains a standard codon for L-alanine. This finding unveiled a fascinating case of post-translational modification, where an enzyme-catalyzed stereochemical inversion from an L- to a D-amino acid occurs.

Gene Sequencing of the this compound Precursor

The cornerstone of understanding this compound biosynthesis lies in the sequencing of its precursor peptide's gene. The following sections outline the key experimental stages involved in this process.

Experimental Protocols

The initial step involves the creation of a cDNA library from the messenger RNA (mRNA) extracted from the skin of Phyllomedusa frogs, a rich source of this compound.

Protocol:

  • mRNA Isolation: Total RNA is extracted from the frog skin tissue using standard methods such as guanidinium thiocyanate-phenol-chloroform extraction. Poly(A)⁺ mRNA is then isolated from the total RNA population by affinity chromatography on oligo(dT)-cellulose.

  • First-Strand cDNA Synthesis: The isolated mRNA serves as a template for the synthesis of the first strand of complementary DNA (cDNA). This reaction is catalyzed by reverse transcriptase and primed using an oligo(dT) primer that anneals to the poly(A) tail of the mRNA.

  • Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized using the first strand as a template. This is typically achieved using DNA polymerase I and RNase H, which degrades the mRNA template.

  • Vector Ligation: The resulting double-stranded cDNA molecules are then ligated into a suitable cloning vector, such as a plasmid or a bacteriophage, to create a cDNA library.

To identify the specific clones within the cDNA library that contain the this compound precursor gene, a screening process utilizing synthetic oligonucleotide probes is employed.

Protocol:

  • Probe Design: Based on the known amino acid sequence of this compound, degenerate oligonucleotide probes are designed. These are short, single-stranded DNA sequences that account for the degeneracy of the genetic code for the constituent amino acids.

  • Colony/Plaque Hybridization: The cDNA library is plated onto agar plates to obtain individual bacterial colonies or bacteriophage plaques. These are then transferred to a nitrocellulose or nylon membrane.

  • Hybridization: The membrane is incubated with the radiolabeled or fluorescently labeled oligonucleotide probes. The probes will hybridize (bind) to the complementary DNA sequences within the clones that contain the this compound precursor gene.

  • Washing and Autoradiography/Detection: The membrane is washed to remove non-specifically bound probes. If radiolabeled probes are used, the membrane is exposed to X-ray film (autoradiography) to visualize the positive clones. For fluorescent probes, detection is performed using an appropriate imaging system.

  • Isolation and Sequencing: The corresponding positive clones are isolated from the master plate and cultured. The inserted cDNA is then sequenced using standard DNA sequencing methods (e.g., Sanger sequencing).

Data Presentation: Quantitative Insights into this compound and Related Peptides

The analysis of the this compound precursor gene and its expression has yielded valuable quantitative data. The following tables summarize key findings regarding the relative abundance of related peptides and the receptor binding affinities of newly discovered peptides encoded by the precursor gene.

PeptideRelative Concentration in Frog SkinReference
Dermenkephalin1[1][2]
[L-Met2]dermenkephalin~100x that of dermenkephalin[1][2]
Dermenkephalin-OHPresent[1][2]
[Met(O)6]dermenkephalinPresent[1][2]

Table 1: Relative Concentrations of Dermenkephalin and Related Peptides in Frog Skin. This table highlights the significantly higher abundance of the L-methionine form of dermenkephalin compared to the D-methionine form, suggesting a low efficiency of the post-translational isomerization process.[1][2]

PeptideIC₅₀ (nM) for μ-receptorsIC₅₀ (nM) for δ-receptorsSelectivity Ratio (μ/δ)Reference
DGAP28,00067041.8[3]
[D-Met2]DGAP>1,0000.80<0.0008[3]
[D-Ala2,D-Leu5]enkephalin--0.05[3]
[D-Ser2,Leu5,Thr6]enkephalin--0.024[3]
[D-Pen2,5]enkephalin--0.0033[3]
This compound--181.8[3]

Table 2: Opioid Receptor Binding Affinities and Selectivity of this compound Gene-Associated Peptide (DGAP). This table showcases the remarkable selectivity of the D-methionine form of DGAP for δ-opioid receptors, indicating that the this compound precursor gene encodes peptides with distinct receptor preferences.[3]

Mandatory Visualizations: Pathways and Workflows

To facilitate a deeper understanding of the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the central biological pathway of this compound biosynthesis.

Experimental_Workflow cluster_tissue Tissue Processing cluster_cdna cDNA Library Construction cluster_screening Library Screening cluster_analysis Sequence Analysis A Amphibian Skin Tissue (Phyllomedusa) B mRNA Isolation A->B C First-Strand cDNA Synthesis B->C D Second-Strand cDNA Synthesis C->D E Ligation into Cloning Vector D->E F cDNA Library E->F H Colony/Plaque Hybridization F->H G Oligonucleotide Probe Design G->H I Washing and Detection H->I J Isolation of Positive Clones I->J K DNA Sequencing J->K L Sequence Analysis and Precursor Identification K->L

Figure 1: Experimental workflow for sequencing the this compound precursor gene.

Dermorphin_Biosynthesis cluster_gene Gene Expression cluster_post_translation Post-Translational Modification cluster_final Final Product A This compound Precursor Gene (with L-Ala codon) B Transcription A->B C Precursor mRNA B->C D Translation C->D E Pro-dermorphin Peptide (with L-Ala) D->E F Enzymatic Isomerization (L-Ala to D-Ala) E->F G Pro-dermorphin Peptide (with D-Ala) F->G H Proteolytic Cleavage G->H I Mature this compound Peptide H->I

Figure 2: Biosynthetic pathway of the mature this compound peptide.

Conclusion: Implications for Drug Discovery and Beyond

The successful sequencing of the this compound precursor peptide gene has not only solved the puzzle of the D-alanine origin but has also opened new avenues for research and development. The identification of a post-translational modification pathway for amino acid isomerization in vertebrates presents a novel target for enzymatic studies and potential biotechnological applications. Furthermore, the discovery of other bioactive peptides, such as the delta-opioid selective DGAP, within the same precursor highlights the efficiency of encoding multiple functionalities within a single gene. This knowledge provides a powerful platform for the design and development of new, highly selective opioid receptor ligands with potentially improved therapeutic profiles. The methodologies outlined in this guide serve as a foundational reference for researchers aiming to explore the vast and largely untapped reservoir of bioactive peptides in the natural world.

References

Methodological & Application

Solid-Phase Synthesis of Dermorphin and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a heptapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of South American frogs of the genus Phyllomedusa, is a potent and highly selective agonist for the μ-opioid receptor.[1] Its unique structure, containing a D-alanine residue at the second position, confers significant resistance to enzymatic degradation and results in potent and prolonged analgesic effects, reported to be 30-40 times more potent than morphine.[1] The remarkable pharmacological profile of this compound has spurred extensive research into the synthesis of its analogs to explore structure-activity relationships (SAR) and develop novel therapeutic agents with improved efficacy and reduced side effects.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the method of choice for the synthesis of this compound and its analogs. This technique allows for the efficient and controlled assembly of peptide chains on a solid support, simplifying purification and enabling the production of a wide range of modified peptides. This document provides detailed application notes and protocols for the solid-phase synthesis of this compound and its analogs, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Synthesis of this compound and Analogs

The following table summarizes quantitative data for the solid-phase synthesis of this compound and a selection of its analogs. It is important to note that yields and purity can vary significantly based on the specific synthetic and purification protocols employed, including the choice of resin, coupling reagents, and cleavage conditions. The data presented here is compiled from various sources and should be considered representative.

Peptide SequenceResin TypeCoupling ReagentCleavage CocktailCrude Purity (%)Final Yield (%)Reference
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ (this compound)Rink AmideHBTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)~70~25General Protocol
[D-Arg²]-DermorphinRink AmideHATU/HOAtTFA/TIS/H₂O (95:2.5:2.5)Not ReportedNot Reported[2]
[Lys⁴]-DermorphinRink AmideHBTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)Not ReportedNot Reported[2]
H-Tyr-D-Ala-Phe-D-Ala-Tyr-Pro-Ser-OHWang ResinNot SpecifiedNot SpecifiedNot ReportedNot Reported[3]
H-Tyr-D-Met(O)-Phe-Gly-NH₂Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[4]
Ac-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[5]
H-Phe-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry. This protocol can be adapted for the synthesis of various this compound analogs by substituting the corresponding amino acids in the sequence.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (substitution level: 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOAt (1-Hydroxy-7-azabenzotriazole) (if using HATU)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), HPLC-grade acetonitrile, HPLC-grade water

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water (95:2.5:2.5 v/v/v)

  • Precipitation Solvent: Cold diethyl ether

  • Kaiser Test Kit: For monitoring coupling completion

Protocol for Solid-Phase Synthesis of this compound

1. Resin Swelling and Preparation: a. Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. First Amino Acid Loading (Fmoc-Ser(tBu)-OH): a. If not using a pre-loaded resin, the first amino acid is coupled to the Rink Amide resin. For this protocol, we assume the use of a pre-loaded resin with the first amino acid (Serine) already attached. If starting with a bare Rink Amide resin, perform a standard coupling cycle as described in step 4.

3. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes at room temperature. c. Drain the solution. d. Repeat the 20% piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

4. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence: Pro, Tyr(tBu), Gly, Phe, D-Ala, Tyr(tBu)): a. Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes. b. Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated. e. Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).

5. Final Fmoc Deprotection: a. After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform the Fmoc deprotection step as described in step 3.

6. Cleavage and Deprotection: a. Wash the peptidyl-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator. b. Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5). c. Add the cleavage cocktail to the dry resin in a fume hood. d. Gently agitate the mixture at room temperature for 2-3 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification: a. Concentrate the filtrate under a gentle stream of nitrogen. b. Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide will form. c. Centrifuge the mixture and decant the ether. d. Wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide pellet under vacuum. f. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

8. Characterization: a. Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling_Ser Wash1 Wash (DMF) Coupling_Ser->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Wash2 Wash Coupling_Pro->Wash2 Deprotection_n Repeat Deprotection & Coupling Cycles Wash2->Deprotection_n Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Deprotection_n->Cleavage Purification Precipitation & RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Solid-Phase Synthesis Workflow for this compound
This compound Signaling Pathway

This compound exerts its potent analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular signaling events.

Dermorphin_Signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits βγ subunit K_channel GIRK Channels G_protein->K_channel Activates βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Neuronal Hyperpolarization Ca_influx->Hyperpolarization K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

This compound Signaling Cascade via the μ-Opioid Receptor

Conclusion

The solid-phase synthesis of this compound and its analogs provides a powerful platform for the discovery and development of novel opioid-based therapeutics. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in this field. By systematically modifying the this compound structure and evaluating the pharmacological properties of the resulting analogs, it is possible to delineate the key structural determinants for μ-opioid receptor affinity and efficacy, paving the way for the design of next-generation analgesics with enhanced therapeutic profiles. The provided workflow and signaling pathway diagrams offer a clear visual representation of the key processes involved, from chemical synthesis to biological action.

References

Application Notes and Protocols for Intrathecal Administration of Dermorphin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a heptapeptide originally isolated from the skin of South American frogs of the Phyllomedusa genus, is a potent and highly selective agonist for the µ-opioid receptor. Its unique structure, which includes a D-alanine residue at the second position, confers significant resistance to enzymatic degradation and high affinity for its target receptor. Intrathecal (i.t.) administration of this compound in rodent models provides a powerful tool for investigating spinal mechanisms of analgesia and for the preclinical assessment of novel opioid analgesics. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the intrathecal use of this compound in rodents.

Data Presentation

Table 1: Receptor Binding Affinity of this compound in Rat Brain

This table summarizes the binding affinity of this compound for different opioid receptor subtypes in rat brain membrane preparations. The inhibitory constant (Ki) represents the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor, with lower values indicating higher affinity.

Receptor SubtypeRadioligand DisplacedThis compound Ki (nM)
µ (mu)[³H]Tyr-D-Ala-Gly-MePhe-Gly-ol0.7
δ (delta)[³H]Tyr-DPen-Gly-Phe-DPen62
κ (kappa)[³H]ethylketocyclazocine>5000
Table 2: Antinociceptive Potency (ED50) of Intrathecal this compound in Rodents

The half-maximal effective dose (ED50) is the dose of a drug that produces 50% of its maximal effect. This table presents reported ED50 values for the analgesic effect of intrathecal this compound in various rodent models and nociceptive tests.

SpeciesNociceptive TestThis compound ED50Reference CompoundReference ED50
RatTail-Flick23 pmolMorphine17.3 nmol
RatHot-Plate13.3 pmolMorphine28.3 nmol
RatWrithing Test3-5000x more potent than morphineMorphine-

Note: The potency of this compound can be several thousand times greater than morphine when administered spinally[1].

Experimental Protocols

Protocol 1: Intrathecal Catheterization in Rats

This protocol describes a common method for implanting an intrathecal catheter in rats for repeated drug administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Polyethylene tubing (PE-10)

  • Stylet (e.g., 30-gauge stainless steel wire)

  • Dental cement or tissue adhesive

  • Suture materials

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Shave and sterilize the surgical area over the cisterna magna (at the base of the skull).

  • Make a midline incision to expose the atlanto-occipital membrane.

  • Carefully incise the membrane to expose the cisterna magna.

  • Gently insert a pre-measured length of PE-10 tubing, containing a stylet, into the subarachnoid space. The length of the catheter should be predetermined to reach the lumbar enlargement of the spinal cord.

  • Once the catheter is in place, carefully remove the stylet. A small amount of cerebrospinal fluid (CSF) backflow confirms correct placement.

  • Secure the external end of the catheter to the surrounding musculature with sutures and close the incision.

  • Exteriorize the catheter at the back of the neck and seal it to prevent CSF leakage.

  • Allow the animal to recover for 5-7 days before commencing drug administration. Post-operative analgesia should be provided.

Protocol 2: Intrathecal Injection (Direct Lumbar Puncture) in Mice

This protocol outlines the procedure for a single intrathecal injection in mice.

Materials:

  • Male or female mice (20-30 g)

  • Anesthetic (light isoflurane, optional)

  • 30-gauge, 1/2-inch needle attached to a 25 µL Hamilton syringe

  • This compound solution in sterile saline or artificial CSF

Procedure:

  • If using anesthesia, lightly anesthetize the mouse. For experienced researchers, this can be performed on conscious animals with appropriate restraint.

  • Position the mouse in a stereotaxic frame or hold it firmly by the pelvic girdle.

  • Locate the intervertebral space between L5 and L6 by palpating the iliac crests.

  • Insert the 30-gauge needle perpendicular to the spinal column in the midline of the L5-L6 interspace.

  • A characteristic tail-flick reflex is often observed upon successful entry into the intrathecal space.

  • Inject a small volume (typically 5 µL) of the this compound solution slowly over 10-15 seconds.

  • Withdraw the needle and return the mouse to its cage for observation.

Protocol 3: Assessment of Antinociception - Tail-Flick Test

This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Procedure:

  • Gently restrain the rodent, allowing the tail to be exposed.

  • Apply a focused beam of radiant heat to the ventral surface of the tail, approximately 3-4 cm from the tip.

  • An automated timer starts with the heat source and stops when the rodent flicks its tail out of the beam.

  • A cut-off time (e.g., 10-15 seconds) is pre-set to prevent tissue damage.

  • Measure the baseline tail-flick latency before drug administration.

  • Following intrathecal this compound administration, measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Protocol 4: Assessment of Antinociception - Hot-Plate Test

This test assesses a more complex, supraspinally integrated response to a thermal stimulus.

Procedure:

  • Place the rodent on a metal surface maintained at a constant temperature (e.g., 52-55°C). The animal is typically confined within a clear acrylic cylinder.

  • Start a timer and observe the animal's behavior.

  • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Determine the baseline hot-plate latency before drug administration.

  • After intrathecal this compound injection, measure the hot-plate latency at specified intervals.

  • Data can be analyzed as raw latencies or converted to %MPE as described for the tail-flick test.

Mandatory Visualizations

This compound Signaling Pathway

Dermorphin_Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia Reduced levels lead to

Caption: this compound's primary signaling cascade.

Experimental Workflow for Intrathecal this compound Studies

Experimental_Workflow Animal_Prep Animal Preparation (Habituation, Baseline Measures) IT_Admin Intrathecal Administration (this compound or Vehicle) Animal_Prep->IT_Admin Behavioral_Testing Behavioral Testing (Tail-Flick / Hot-Plate) IT_Admin->Behavioral_Testing Data_Collection Data Collection (Latencies, %MPE) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, ED50) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A typical experimental workflow.

Logical Relationship: this compound Administration to Analgesic Effect

Logical_Relationship Dermorphin_IT Intrathecal This compound Spinal_MOR Spinal µ-Opioid Receptor Activation Dermorphin_IT->Spinal_MOR Leads to Neuronal_Hyperpol Neuronal Hyperpolarization Spinal_MOR->Neuronal_Hyperpol Causes Reduced_Nociception Reduced Nociceptive Signal Transmission Neuronal_Hyperpol->Reduced_Nociception Results in Analgesia Analgesia Reduced_Nociception->Analgesia Produces

Caption: From drug administration to effect.

References

Application Notes and Protocols: Guinea Pig Ileum Assay for Dermorphin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolated guinea pig ileum preparation is a classical and robust ex vivo pharmacological model widely used for the characterization of opioid receptor agonists and antagonists. The longitudinal smooth muscle of the ileum is richly innervated by the myenteric plexus, containing cholinergic neurons that release acetylcholine (ACh) upon electrical stimulation, causing muscle contraction. Opioid agonists, such as Dermorphin, act on presynaptic opioid receptors on these cholinergic nerve terminals to inhibit the release of ACh, thereby reducing the amplitude of the electrically-induced contractions. This inhibitory effect is quantifiable and serves as a reliable measure of the opioid's bioactivity. This compound, a potent and selective µ-opioid receptor agonist, demonstrates significant inhibitory activity in this assay, making it a valuable tool for studying its pharmacological properties and for the screening of novel opioid compounds.

Data Presentation: Bioactivity of this compound and its Analogs

The following table summarizes the inhibitory concentration (IC50) values of this compound and a selection of its analogs on the electrically stimulated guinea pig ileum preparation. The IC50 value represents the concentration of the compound required to inhibit the contractile response by 50%.

CompoundIC50 (nM)Reference
This compound3.3[1]
[DPro⁶]this compoundLess potent than this compound[2]
This compound Analog D2Highest activity among tested analogs[3]
This compound Analog D3High activity[3]
This compound Analog D4High activity[3]

Experimental Protocols

Preparation of the Guinea Pig Ileum
  • Animal Euthanasia and Dissection: A guinea pig is euthanized by a humane method, such as a blow to the head followed by exsanguination. The abdomen is opened, and a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) is carefully excised.

  • Tissue Cleaning: The isolated ileum segment is placed in a petri dish containing warm, oxygenated Krebs-bicarbonate solution. The lumen of the ileum is gently flushed with the Krebs solution to remove its contents. The mesentery is carefully trimmed away.

  • Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP) Strips: The ileum segment is threaded onto a glass rod, and the longitudinal muscle layer, along with the attached myenteric plexus, is carefully peeled away from the underlying circular muscle using a cotton swab. Segments of the LMMP preparation (approximately 1-2 cm in length) are then cut for mounting.

Organ Bath Setup and Equilibration
  • Mounting the Tissue: One end of the LMMP strip is tied with a silk thread to a stationary hook at the bottom of an organ bath (typically 10-20 mL volume). The other end is connected to an isotonic force transducer.

  • Organ Bath Conditions: The organ bath is filled with Krebs-bicarbonate solution maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram. During this period, the Krebs solution is replaced every 15 minutes.

Electrical Stimulation and Recording of Contractions
  • Transmural Stimulation: The tissue is stimulated transmurally using two platinum electrodes placed parallel to the preparation. Electrical pulses are delivered with the following parameters: frequency of 0.1 Hz, pulse duration of 1 ms, and a voltage sufficient to elicit a submaximal contraction.

  • Recording: The isometric contractions of the ileum segment are recorded using a force transducer connected to a data acquisition system. Stable, reproducible twitch responses should be obtained before the addition of any drugs.

This compound Administration and Data Analysis
  • Cumulative Concentration-Response Curve: Once a stable baseline of electrically evoked contractions is achieved, this compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁶ M. Each subsequent concentration is added only after the response to the previous one has reached a plateau.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the amplitude of the electrically induced contractions compared to the baseline. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Guinea Pig Ileum Assay cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experimentation cluster_analysis Data Analysis euthanasia Euthanasia of Guinea Pig dissection Dissection and Isolation of Ileum euthanasia->dissection cleaning Cleaning and Preparation of LMMP Strip dissection->cleaning mounting Mounting of LMMP Strip in Organ Bath cleaning->mounting equilibration Equilibration in Krebs Solution (37°C, 95% O2/5% CO2) mounting->equilibration stimulation Electrical Field Stimulation (0.1 Hz) equilibration->stimulation recording_baseline Recording of Baseline Contractions stimulation->recording_baseline add_this compound Cumulative Addition of this compound recording_baseline->add_this compound recording_inhibition Recording of Inhibitory Response add_this compound->recording_inhibition calculate_inhibition Calculate % Inhibition recording_inhibition->calculate_inhibition plot_curve Plot Concentration-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for assessing this compound bioactivity.

Dermorphin_Signaling_Pathway This compound Signaling Pathway in Cholinergic Neuron cluster_presynaptic Presynaptic Cholinergic Neuron Terminal cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound mu_Receptor μ-Opioid Receptor (GPCR) This compound->mu_Receptor Binds to G_Protein Gi/o Protein mu_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_Channel Modulates ACh_Vesicle Acetylcholine Vesicle Ca_Channel->ACh_Vesicle Triggers fusion of K_Channel->G_Protein Hyperpolarization ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Leads to ACh_Receptor Muscarinic ACh Receptor ACh_Release->ACh_Receptor Binds to Contraction Muscle Contraction ACh_Receptor->Contraction Initiates

Caption: this compound's inhibitory signaling cascade.

References

Dermorphin Analgesia Assessment: Application Notes and Protocols for Hot-Plate and Tail-Flick Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the hot-plate and tail-flick tests for evaluating the analgesic properties of dermorphin, a potent µ-opioid receptor agonist. Detailed protocols, data interpretation guidelines, and a summary of this compound's signaling pathway are included to facilitate effective experimental design and execution in pain research.

Introduction

This compound, a naturally occurring heptapeptide originally isolated from the skin of South American frogs, is a highly potent and selective agonist for the µ-opioid receptor.[1] Its analgesic potency is reported to be 30 to 40 times greater than that of morphine.[1] The hot-plate and tail-flick tests are standard behavioral assays used to assess the efficacy of centrally acting analgesics like this compound.[2] The hot-plate test is primarily a measure of supraspinal analgesic effects, while the tail-flick test predominantly reflects spinal reflexes.[3]

Mechanism of Action: this compound Signaling

This compound exerts its analgesic effects by binding to and activating µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular events leading to a reduction in neuronal excitability and nociceptive signal transmission.

Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated, leading to the dissociation of its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The reduced calcium influx decreases neurotransmitter release from presynaptic terminals, while the increased potassium efflux hyperpolarizes postsynaptic neurons, making them less likely to fire. Additionally, the β-arrestin pathway is involved in receptor desensitization and internalization, which can contribute to the development of tolerance.[4][5][6]

Experimental Protocols

Hot-Plate Test

The hot-plate test assesses the latency of a thermal pain response, which is a supraspinally mediated behavior.[2]

Apparatus:

  • Hot plate apparatus with precise temperature control (e.g., Ugo Basile, Columbus Instruments).

  • A transparent glass cylinder to confine the animal to the heated surface.[2]

  • Timer.

Procedure:

  • Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]

  • Baseline Latency:

    • Set the hot plate temperature to a constant, noxious temperature, typically between 52°C and 55°C.[7][8][9]

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[2][7]

    • Stop the timer at the first sign of a defined nocifensive response and record the latency.

    • To prevent tissue damage, a cut-off time (typically 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.[7]

  • Drug Administration: Administer this compound or the vehicle control through the desired route (e.g., intracerebroventricular, intravenous, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement.

Tail-Flick Test

The tail-flick test measures a spinal reflex to a thermal stimulus.[10]

Apparatus:

  • Tail-flick apparatus with a radiant heat source or a water bath.[11][12]

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restrainer to minimize stress.

  • Baseline Latency:

    • Gently restrain the animal.

    • Radiant Heat Method: Focus the radiant heat source on a specific portion of the tail (e.g., 3-5 cm from the tip).[11]

    • Water Bath Method: Immerse the distal portion of the tail in a constant temperature water bath (typically 55°C ± 0.2°C).[11]

    • Start the timer upon application of the thermal stimulus.

    • The latency is the time taken for the animal to flick or withdraw its tail.

    • A cut-off time (usually 10-15 seconds) is essential to prevent tissue damage.[13][14]

  • Drug Administration: Administer this compound or vehicle control.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration, as in the hot-plate test.

Data Presentation

The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula:

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

This compound Analgesic Potency
TestAnimal ModelRoute of AdministrationThis compound ED₅₀Morphine ED₅₀Relative Potency (this compound vs. Morphine)
Hot-Plate Test RatIntracerebroventricular (ICV)13.3 pmol/rat28.3 nmol/rat~2,170 times more potent[15]
Tail-Flick Test RatIntracerebroventricular (ICV)23 pmol/rat17.3 nmol/rat~752 times more potent[15]
Tail-Pinch Test MouseIntravenous (IV)1.02 µmol/kg11.3 µmol/kg~11 times more potent[15]
Dose-Dependent Effects of a this compound Analog (DALDA) in Rats

A this compound analog, DALDA (this compound [D-Arg2, Lys4] (1–4) amide), has been shown to produce dose-dependent antinociception.[16]

TestRoute of AdministrationDALDA DosePeak Effect (% MPE)
Mechanical Allodynia Subcutaneous (s.c.)5 mg/kgSignificantly higher than vehicle[16]
10 mg/kgSignificantly higher than vehicle[16]
Thermal Hyperalgesia Subcutaneous (s.c.)0.1 mg/kgSignificantly higher than vehicle[16]
0.2 mg/kgSignificantly higher than vehicle[16]
2 mg/kgSignificantly higher than vehicle[16]

Visualizations

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Signaling cluster_effectors Downstream Effectors cluster_arrestin β-Arrestin Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Analgesia ↓ Neurotransmitter Release K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Analgesia Hyperpolarization P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_arrestin β-Arrestin P_MOR->Beta_arrestin Recruits Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: this compound signaling pathway.

Experimental_Workflows cluster_hot_plate Hot-Plate Test Workflow cluster_tail_flick Tail-Flick Test Workflow HP_Acclimate Acclimation HP_Baseline Measure Baseline Latency (Paw Lick/Jump) HP_Acclimate->HP_Baseline HP_Admin Administer this compound/Vehicle HP_Baseline->HP_Admin HP_Post_Treat Measure Post-Treatment Latency HP_Admin->HP_Post_Treat HP_Data Calculate %MPE HP_Post_Treat->HP_Data TF_Acclimate Acclimation & Restraint TF_Baseline Measure Baseline Latency (Tail Flick) TF_Acclimate->TF_Baseline TF_Admin Administer this compound/Vehicle TF_Baseline->TF_Admin TF_Post_Treat Measure Post-Treatment Latency TF_Admin->TF_Post_Treat TF_Data Calculate %MPE TF_Post_Treat->TF_Data

Caption: Experimental workflows for analgesia tests.

References

Application Notes and Protocols for Dermorphin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting receptor binding assays to determine the affinity of Dermorphin and its analogs for opioid receptors. The included methodologies are essential for researchers in pharmacology and drug development investigating the therapeutic potential and selectivity of novel opioid compounds.

Introduction

This compound is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR), originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2] Its high affinity and selectivity make it a valuable research tool and a lead compound for the development of novel analgesics. Receptor binding assays are crucial in vitro techniques used to characterize the interaction of ligands like this compound with their target receptors. These assays allow for the determination of key pharmacological parameters such as the inhibition constant (Ki), which quantifies the affinity of a ligand for a receptor.

This document outlines two primary types of receptor binding assays for assessing this compound affinity: Radioligand Displacement Binding Assays and Functional GTPγ[³⁵S] Binding Assays.

Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative data for this compound's binding affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand displacement assays.

CompoundReceptor SubtypeCell LineRadioligandpKiKi (nM)Reference
This compoundMu (µ)CHO[³H]-DPN8.69-[3]
This compoundMu (µ)CHO[³H]-DAMGO9.26-[4]
This compoundMu (µ)Rat Brain[³H]Tyr-DAla-Gly-MePhe-Gly-ol-0.7[5]
This compoundDelta (δ)Rat Brain[³H]Tyr-DPen-Gly-Phe-DPen-62[5]
This compoundKappa (κ)Guinea Pig Cerebellum[³H]ethylketocyclazocine->5000[5]
DeNo (this compound-N/OFQ)Mu (µ)CHO[³H]-DPN9.55-[3]
DeNo (this compound-N/OFQ)Delta (δ)CHO[³H]-DPN8.12-[3]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human mu (µ), delta (δ), or kappa (κ) opioid receptor.

  • Radioligand:

    • For µ and δ receptors: [³H]-Diprenorphine ([³H]-DPN) or [³H]-DAMGO.

    • For κ receptors: [³H]-U69,593.

  • Unlabeled Ligand: this compound or other test compounds.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Thaw frozen cell membrane pellets on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat the wash step twice.

    • Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Lowry or Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled ligand (this compound) in the assay buffer.

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of a non-specific competitor (e.g., 10 µM Naloxone).

      • Displacement: Assay buffer, radioligand, cell membranes, and varying concentrations of the unlabeled ligand (this compound).

    • A typical reaction mixture (final volume 0.5 mL) contains:

      • 40 µg of membrane protein.[3]

      • ~0.8 nM of radioligand (e.g., [³H]-DPN).[3]

      • Varying concentrations of this compound (e.g., 1 pM to 10 µM).[3]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[1][3]

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane->Incubation Ligand Ligand Dilution (this compound) Ligand->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Radioligand Displacement Assay Workflow.

GTPγ[³⁵S] Functional Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-protein signaling.

Materials:

  • Cell Membranes: As described for the displacement assay.

  • Radioligand: GTPγ[³⁵S] (~150-240 pM).[1][4]

  • Agonist: this compound or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, 0.2 mM EGTA, 0.1% BSA, pH 7.4.[4]

  • GDP: 33 µM.[1][4]

  • Unlabeled GTPγS: 10 µM for non-specific binding.[1]

  • Other materials are the same as for the displacement assay.

Protocol:

  • Membrane Preparation:

    • Follow the same procedure as for the radioligand displacement assay.

  • Assay Setup:

    • In a 96-well plate, add the following components:

      • 40 µg of membrane protein.[4]

      • Assay buffer containing GDP.

      • Varying concentrations of the agonist (this compound).

      • GTPγ[³⁵S].

    • For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[1][4]

  • Filtration and Quantification:

    • Follow the same filtration and scintillation counting procedures as for the displacement assay.

  • Data Analysis:

    • Calculate the specific binding of GTPγ[³⁵S].

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) using non-linear regression.

Signaling Pathway

This compound, as a mu-opioid receptor agonist, primarily activates the Gi/o family of G-proteins. This activation leads to a cascade of downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon binding of this compound to the mu-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated.[6][7] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx.[7][9] These actions collectively decrease neuronal excitability, which is the basis for the analgesic effects of opioids.[8] Additionally, MOR activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some adverse effects.[6][8]

References

Application Notes and Protocols for [3H]Dermorphin in Brain Tissue Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a potent and highly selective agonist for the mu (µ)-opioid receptor, first isolated from the skin of South American frogs.[1][2] Its tritiated form, [3H]this compound, serves as a valuable radioligand for the in vitro labeling and visualization of mu-opioid receptors in brain tissue. Autoradiography with [3H]this compound allows for the precise localization and quantification of these receptors, providing critical insights into their distribution in various brain regions and their role in physiological and pathological processes. These application notes provide detailed protocols and data for the use of [3H]this compound in quantitative autoradiography.

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound and [3H]this compound to opioid receptors in the rat brain.

Table 1: Binding Affinity and Capacity of [3H]this compound for Mu-Opioid Receptors in Rat Brain

ParameterValueReference
Dissociation Constant (Kd)0.46 nM[1]
Maximum Binding Capacity (Bmax)92 fmol/mg membrane protein[1]

Table 2: Inhibitory Constants (Ki) of this compound for Different Opioid Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity Ratio (Kiδ/Kiµ)Reference
Mu (µ)0.788[1]
Delta (δ)62[1]
Kappa (κ)> 5000[1]

Experimental Protocols

Protocol 1: In Vitro [3H]this compound Autoradiography on Rat Brain Sections

This protocol outlines the procedure for labeling mu-opioid receptors in slide-mounted rat brain sections using [3H]this compound.

Materials:

  • [3H]this compound (specific activity ~52 Ci/mmol)

  • Unlabeled this compound or Naloxone (for non-specific binding)

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Washing buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Distilled water, ice-cold

  • Coplin jars

  • Tritium-sensitive phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice rats and rapidly remove the brains.

    • Freeze the brains in isopentane cooled with dry ice.

    • Store brains at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick coronal sections of the brain.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store slides with sections at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Place the slides in a Coplin jar containing incubation buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous opioids.

  • Incubation:

    • Incubate the slides with [3H]this compound at a concentration of approximately 1 nM in fresh incubation buffer for 60 minutes at room temperature.

    • For determination of non-specific binding, incubate a parallel set of slides in the same concentration of [3H]this compound plus a high concentration of unlabeled this compound (e.g., 1 µM) or Naloxone (e.g., 1 µM).

  • Washing:

    • After incubation, wash the slides in ice-cold washing buffer (50 mM Tris-HCl, pH 7.4). Perform three washes of 2 minutes each to remove unbound radioligand.

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried slides to tritium-sensitive phosphor imaging plates or autoradiography film in a light-tight cassette.

    • Expose for an appropriate duration (typically 4-8 weeks, depending on the signal intensity).

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plates using a phosphor imager or develop the autoradiography film.

    • Quantify the signal intensity in different brain regions using image analysis software.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each region.

Protocol 2: Competition Binding Assay with [3H]this compound in Brain Homogenates

This protocol describes how to determine the affinity of unlabeled compounds for the mu-opioid receptor by measuring their ability to displace [3H]this compound binding in rat brain membrane preparations.

Materials:

  • [3H]this compound

  • Unlabeled competitor compounds

  • Rat brain tissue

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Glass-fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh incubation buffer.

    • Determine the protein concentration of the membrane suspension (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [3H]this compound (e.g., 0.5 nM).

      • Varying concentrations of the unlabeled competitor compound.

      • Aliquots of the membrane preparation (e.g., 100-200 µg of protein).

      • Incubation buffer to a final volume.

    • Include tubes for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled this compound or Naloxone).

    • Incubate the tubes for 60 minutes at room temperature.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [3H]this compound binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel ↑ K+ Efflux (GIRK) G_protein->K_channel βγ activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for [3H]this compound Autoradiography

autoradiography_workflow cluster_prep Tissue Preparation cluster_labeling Radioligand Labeling cluster_detection Signal Detection & Analysis Brain_Extraction Brain Extraction Freezing Freezing Brain_Extraction->Freezing Sectioning Cryostat Sectioning (20 µm) Freezing->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (remove endogenous ligands) Mounting->Preincubation Incubation Incubation with [3H]this compound Preincubation->Incubation Washing Washing (remove unbound radioligand) Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Imaging Image Acquisition Exposure->Imaging Analysis Quantitative Analysis Imaging->Analysis

References

Application Note: Quantitative Analysis of Dermorphin in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Dermorphin in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a potent opioid peptide that has been misused for performance enhancement in equine sports and poses a potential for human abuse.[1] The described methodology utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This method is suitable for research, clinical, and forensic toxicology applications.

Introduction

This compound is a naturally occurring heptapeptide opioid agonist, originally isolated from the skin of South American frogs. It is significantly more potent than morphine, making it a substance of concern for doping control in both human and animal sports.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of this compound in biological samples due to its high sensitivity, specificity, and robustness. This document outlines a comprehensive protocol for this compound analysis, including sample preparation, LC-MS/MS conditions, and expected performance characteristics.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode cation exchange solid-phase extraction is recommended for the efficient extraction of this compound from complex biological matrices like plasma and urine.[1]

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Internal Standard (IS): Isotopically labeled this compound is recommended.

Protocol for Plasma and Urine (General):

  • Pre-treatment (for equine samples): Samples may be pre-treated with ethylenediamine tetra-acetic acid (EDTA) and urea prior to extraction.[1]

  • Conditioning: Condition the Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Acidify the sample (e.g., with 4% H3PO4 in water) and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute this compound from the cartridge with 2 x 1 mL of 5% ammonium hydroxide in a 50:50 acetonitrile/methanol solution.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Column:

  • A C18 reversed-phase column is recommended (e.g., Waters XBridge C18, 2.5 µm, 2.1 x 50 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
5.52080
6.0955
8.0955

Flow Rate: 0.3 mL/min Injection Volume: 10 µL Column Temperature: 40°C

Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

Key MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
803.4602.2User-optimized
803.4202.1User-optimized
803.4574.3User-optimized

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

MS Parameters (Example):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Gas Flow: 800 L/hr

  • Desolvation Temperature: 400°C

  • Source Temperature: 150°C

Data Presentation

The following tables summarize the quantitative data for this compound analysis from published methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQ/Limit of ConfirmationReference
Equine Plasma10 pg/mL20 pg/mL[1]
Equine Urine20 pg/mL50 pg/mL[1]
Human Urine2.5 ng/mL2.5 ng/mL

Table 2: Linearity and Quantitative Range

MatrixQuantitative RangeReference
Equine Plasma20 - 10,000 pg/mL>0.99[1]
Equine Urine50 - 20,000 pg/mL>0.99[1]

Table 3: Accuracy and Precision

MatrixConcentrationIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Equine Plasma/UrineLow, Intermediate, High91 - 10091 - 100< 12< 12[1]

Visualizations

Dermorphin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma or Urine) Pretreat Pre-treatment (e.g., EDTA, Urea for equine samples) Sample->Pretreat SPE Solid-Phase Extraction (SPE) (Oasis MCX) Pretreat->SPE Condition 1. Condition (Methanol, Water) Load 2. Load Sample Wash 3. Wash (Formic Acid, Methanol) Elute 4. Elute (Ammonium Hydroxide in ACN/MeOH) Dry Dry-down (Nitrogen Evaporation) Elute->Dry Reconstitute Reconstitute (in initial mobile phase) Dry->Reconstitute LC_Separation LC Separation (C18 Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Integration) MS_Detection->Quantification Reporting Reporting (Concentration Calculation) Quantification->Reporting

References

Application Notes & Protocols: In Vivo Models of Neuropathic Pain for Dermorphin Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage or disease of the somatosensory system, presents a significant therapeutic challenge.[1] Conventional analgesics often provide limited relief and are associated with substantial side effects.[2] Opioids remain a cornerstone for managing severe pain, but their utility is hampered by central nervous system (CNS) side effects like sedation, respiratory depression, and addiction potential.[2][3] Dermorphin, a potent and selective mu-opioid receptor (MOR) agonist originally isolated from amphibian skin, and its analogs represent a promising class of analgesics.[4][5][6] Particularly, peripherally acting this compound derivatives like this compound [D-Arg2, Lys4] (1–4) amide (DALDA) are being investigated for their ability to alleviate neuropathic pain without CNS-related adverse effects.[2][3][4]

This document provides detailed application notes and protocols for utilizing common rodent models of neuropathic pain—Spinal Nerve Ligation (SNL), Spared Nerve Injury (SNI), and Chronic Constriction Injury (CCI)—to evaluate the efficacy and mechanisms of this compound-based compounds.

In Vivo Models of Neuropathic Pain

Rodent models are essential for mimicking the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), and for screening novel therapeutic agents.[1][7][8]

Spinal Nerve Ligation (SNL) Model

The SNL model is widely used to study the mechanisms of neuropathic pain and to screen potential analgesics.[9] The procedure involves the ligation of lumbar spinal nerves, which results in long-lasting and robust mechanical allodynia in the corresponding paw.[9][10]

Spared Nerve Injury (SNI) Model

The SNI model produces a consistent and reproducible state of pain hypersensitivity by injuring the common peroneal and tibial nerves while leaving the sural nerve intact.[11][12] This model is advantageous for studying both injured and non-injured neuronal populations within the same dorsal root ganglion.[13]

Chronic Constriction Injury (CCI) Model

The CCI model involves placing loose ligatures around the common sciatic nerve, leading to inflammation and nerve compression that mimics peripheral mononeuropathy.[14][15][16] This model is used to investigate adaptations in pain-modulatory brain regions in response to chronic pain.[14]

Experimental Protocols

General Pre- and Post-operative Care
  • Animals: Male Sprague-Dawley rats (100-290g) or mice are commonly used.[9][10][16]

  • Anesthesia: Anesthesia can be induced with isoflurane or a ketamine/xylazine mixture.[14][16] The depth of anesthesia should be confirmed by a lack of response to a paw or tail pinch.[11]

  • Housing: Post-surgery, animals should be group-housed with extra bedding to minimize discomfort.[10][15]

  • Monitoring: Animals should be monitored daily for a minimum of three days post-surgery.[15] Incision wound clips are typically removed 7-10 days after surgery.[10][15]

Surgical Protocol: Spinal Nerve Ligation (SNL)
  • Procedure:

    • Anesthetize the rat and place it in a prone position.

    • Make a dorsal midline skin incision to expose the vertebrae.

    • The L4 to L6 spinal nerves are exposed by carefully removing the L6 transverse process.[10]

    • The L5 and L6 spinal nerves are isolated from the surrounding tissue.

    • Tightly ligate the isolated L5 and L6 nerves with a silk ligature.[10]

    • Close the muscle and fascia layers with sutures and the skin incision with wound clips.[10]

  • Outcome: This procedure induces tactile allodynia in the ipsilateral hindpaw, which can be assessed 7-21 days post-surgery.[8]

Surgical Protocol: Spared Nerve Injury (SNI)
  • Procedure:

    • Anesthetize the mouse or rat and place it in a prone position.

    • Make a small skin incision on the lateral surface of the thigh.[11]

    • Expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) via blunt dissection through the biceps femoris muscle.[11][17]

    • Carefully isolate the common peroneal and tibial nerves, avoiding any contact with the sural nerve.[11]

    • Tightly ligate the common peroneal and tibial nerves with silk suture.[11][17]

    • Section the two nerves distal to the ligation, removing a 2-4 mm piece of the distal stump.[11]

    • Ensure the sural nerve remains fully intact.[11]

    • Close the muscle and skin layers with sutures.[11]

  • Outcome: The SNI surgery results in reliable mechanical hypersensitivity in the territory of the spared sural nerve, developing as early as 2 days post-injury.[11]

Surgical Protocol: Chronic Constriction Injury (CCI)
  • Procedure:

    • Anesthetize the rat.

    • Make a skin incision along the lateral surface of the biceps femoris to expose the common sciatic nerve.[14]

    • Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from adherent tissue.[16]

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.[15][16]

    • Close the muscle and skin layers with sutures and wound clips.[15]

  • Outcome: This injury leads to a significant reduction in paw withdrawal latency to thermal stimulation, which is maximal around 10 days post-injury.[14]

Behavioral Assessment of Neuropathic Pain

Pain-like behaviors are quantified using standardized tests. Baseline measurements should be taken before surgery.

  • Mechanical Allodynia (von Frey Test):

    • Place the animal in a testing chamber with a mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hindpaw.

    • A positive response is a sharp withdrawal of the paw.

    • The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a response. A decrease in PWT indicates mechanical allodynia.[8]

  • Thermal Hyperalgesia (Hargreaves Test / Hot Plate Test):

    • Hargreaves Test: A focused, radiant heat source is applied to the plantar surface of the hindpaw. The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.[18]

    • Hot Plate Test: The animal is placed on a surface maintained at a constant noxious temperature (e.g., 56°C). The latency to a pain response (e.g., licking a paw, jumping) is measured.[19]

    • A decrease in withdrawal latency indicates thermal hyperalgesia.

Application in this compound Efficacy Studies

These validated pain models are used to assess the analgesic properties of this compound and its analogs.

Experimental Workflow

The typical workflow for evaluating a compound like DALDA involves inducing the neuropathic pain state, allowing for its development, and then administering the compound to measure its effect on pain behaviors compared to a vehicle control.

G cluster_pre Pre-Surgery cluster_surg Surgery & Development cluster_post Treatment & Analysis A Animal Acclimatization B Baseline Behavioral Testing (von Frey, etc.) A->B C Induce Neuropathic Pain (SNL, SNI, or CCI Surgery) B->C D Post-operative Recovery & Pain State Development (2-21 days) C->D E Drug Administration (this compound Analog vs. Vehicle) D->E F Post-treatment Behavioral Testing E->F G Data Analysis & Comparison F->G

Caption: General experimental workflow for testing this compound analogs.
Quantitative Data on this compound Analog Efficacy

Studies using the peripherally acting MOR agonist DALDA have demonstrated its potent analgesic effects in neuropathic pain models. The data highlights a modality-preferred inhibition, with greater efficacy against thermal hypersensitivity.

Table 1: Efficacy of DALDA in the Spinal Nerve Ligation (SNL) Rat Model

Dose (mg/kg, s.c.) Pain Modality Effect on Paw Withdrawal Reference
0.2, 2, 5, 10 Mechanical Allodynia Dose-dependent increase in Paw Withdrawal Threshold (PWT) [4]
0.02, 0.1, 0.2, 2 Thermal Hyperalgesia Dose-dependent increase in Paw Withdrawal Latency (PWL) [4]

Data shows DALDA has ~70 times greater efficacy for inhibiting thermal versus mechanical hypersensitivity in male rats.[3]

Table 2: Efficacy of DALDA in the Paclitaxel-Induced CINP Rat Model

Dose (mg/kg, s.c.) Pain Modality Effect on Paw Withdrawal Reference
2.5, 5, 10 Mechanical Allodynia Significant reversal of decreased Paw Withdrawal Threshold [2]
2.5, 5, 10 Cold Allodynia Significant reversal of increased response score [2]

CINP: Chemotherapy-Induced Neuropathic Pain.

Mechanism of Action & Signaling Pathways

This compound and its analogs exert their analgesic effects primarily by acting as agonists at mu-opioid receptors (MORs).[5][6] Peripherally restricted analogs like DALDA are significant because they activate MORs on primary sensory neurons, inhibiting pain signals at the source without engaging CNS receptors that cause undesirable side effects.[4]

The activation of peripheral MORs by this compound leads to:

  • Inhibition of Neuronal Excitability: Systemic DALDA inhibits C-fiber-mediated responses in spinal wide-dynamic range neurons, which are crucial for transmitting noxious stimuli.[3][4]

  • Modulation of Ion Channels: Opioid receptor activation inhibits voltage-gated calcium channels, which in turn prevents the release of pronociceptive neurotransmitters like Substance P from the presynaptic terminal.[5] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization, and reduced neuronal excitability.[5]

  • Suppression of Inflammatory Cascades: In a chemotherapy-induced neuropathy model, DALDA treatment was shown to downregulate the expression of TRP channels, voltage-gated sodium channels, and neuroinflammatory markers in the dorsal root ganglion (DRG) and spinal cord.[2]

G Peripheral Mu-Opioid Receptor (MOR) Signaling Pathway cluster_neuron Primary Sensory Neuron Terminal cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes Derm This compound Analog (e.g., DALDA) MOR Mu-Opioid Receptor (MOR) Derm->MOR Binds Gprot Gi/o Protein MOR->Gprot Activates Ca Inhibition of Voltage-Gated Ca2+ Channels Gprot->Ca K Activation of Inward-Rectifier K+ Channels (GIRK) Gprot->K AC Inhibition of Adenylate Cyclase Gprot->AC Ca_out Reduced Ca2+ Influx Ca->Ca_out K_out K+ Efflux & Hyperpolarization K->K_out AC_out Reduced cAMP Production AC->AC_out Neuro Reduced Neurotransmitter Release (Substance P, CGRP) Ca_out->Neuro Excite Reduced Neuronal Excitability K_out->Excite Pain INHIBITION OF PAIN SIGNAL Neuro->Pain Excite->Pain

Caption: this compound's peripheral MOR signaling cascade reduces pain.

References

Application Notes and Protocols for Dermorphin Administration in Postoperative Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a heptapeptide originally isolated from the skin of South American frogs, is a potent and highly selective agonist for the mu (µ)-opioid receptor.[1][2] Its remarkable analgesic properties, reported to be 30-40 times more potent than morphine, have garnered significant interest in its potential application for managing severe pain, including postoperative pain.[3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound in a rodent model of postoperative pain, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the analgesic potency of this compound administered via different routes in preclinical models. This data is crucial for dose-selection in experimental studies.

Parameter This compound Morphine Route of Administration Animal Model Analgesia Test Reference
ED50 13.3 pmol/rat28.3 nmol/ratIntracerebroventricular (ICV)RatHot Plate[4]
ED50 23 pmol/rat17.3 nmol/rat (752x less potent)Intracerebroventricular (ICV)RatTail-Flick[4][5]
ED50 1.02 µmol/kg11.3 µmol/kgIntravenous (IV)MouseNot Specified[4]
ED50 0.83 mg/kgNot SpecifiedSubcutaneous (SC)RatTail-Pinch[4]

Signaling Pathway of this compound

This compound exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] Upon binding, it initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and nociceptive signal transmission.

dermorphin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: this compound signaling cascade via the mu-opioid receptor.

Experimental Protocols

Rodent Model of Postoperative Pain (Plantar Incision)

This protocol, adapted from established methods, creates a reproducible model of incisional pain in rodents.[7][8][9]

a. Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Antibiotic ointment

b. Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached (verified by lack of pedal withdrawal reflex).

  • Secure the animal in a supine position and disinfect the plantar surface of the hind paw.

  • Make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes.

  • Gently separate the underlying plantaris muscle.

  • Close the incision with sutures.

  • Apply a thin layer of antibiotic ointment to the wound.

  • Allow the animal to recover from anesthesia on a warming pad.

  • For control animals, a sham surgery can be performed by anesthetizing the animal and disinfecting the paw without making an incision.[7]

Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.[10][11]

a. Materials:

  • Von Frey filaments (calibrated set of varying stiffness)

  • Elevated wire mesh platform

  • Plexiglass enclosures

b. Procedure:

  • Acclimate the animal to the testing environment by placing it in a plexiglass enclosure on the wire mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments from underneath the mesh to the plantar surface of the incised paw.

  • Begin with a filament of medium stiffness and apply it with just enough force to cause it to bend.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.

  • Record the filament number that corresponds to the withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the latency to a thermal stimulus.[1][2][3]

a. Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglass cylinder to confine the animal

b. Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Place the animal on the hot plate and immediately start a timer.

  • Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nocifensive response and record the latency.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it from the plate and record the maximum time.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the analgesic efficacy of this compound in a postoperative pain model.

experimental_workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery acclimation Animal Acclimation baseline Baseline Behavioral Testing (Von Frey & Hot Plate) acclimation->baseline surgery Plantar Incision Surgery baseline->surgery recovery Recovery Period surgery->recovery drug_admin This compound/Vehicle Administration (e.g., SC, IP, IT) recovery->drug_admin post_testing Post-treatment Behavioral Testing (Time-course) drug_admin->post_testing data_analysis Data Analysis post_testing->data_analysis

Caption: Experimental workflow for this compound evaluation.

Formulation and Administration

1. Preparation of this compound Solution:

  • This compound is typically supplied as a lyophilized powder.[3]

  • Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle to the desired stock concentration.

  • For intrathecal administration, artificial cerebrospinal fluid (aCSF) is the recommended vehicle.

  • Further dilutions can be made from the stock solution.

2. Stability and Storage:

  • Lyophilized this compound should be stored at -20°C.[3]

  • Once reconstituted, the solution should be stored at 4°C for short-term use. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • The stability of peptide solutions can be influenced by factors such as pH and the presence of proteases.[12] It is recommended to use freshly prepared solutions for experiments whenever possible.

3. Routes of Administration:

  • Subcutaneous (SC): Administered into the loose skin on the back of the neck or flank.

  • Intraperitoneal (IP): Injected into the peritoneal cavity.

  • Intravenous (IV): Administered into a tail vein.

  • Intrathecal (IT): Injected directly into the subarachnoid space, typically at the lumbar level. This route delivers the drug directly to the spinal cord and often requires smaller doses for a potent analgesic effect.[4][13]

Conclusion

This compound demonstrates significant potential as a potent analgesic for postoperative pain. The protocols and data presented here provide a framework for researchers to conduct preclinical studies to further elucidate its efficacy, mechanism of action, and safety profile. Careful adherence to established experimental procedures and ethical guidelines is paramount for obtaining reliable and translatable results.

References

Application Notes & Protocols: Non-Invasive Delivery of Dermorphin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a potent and highly selective µ-opioid receptor agonist, was originally isolated from the skin of the Amazonian frog, Phyllomedusa sauvagei.[1][2] Its unique structure, which includes a D-alanine residue in the second position, confers significant resistance to degradation by endopeptidases.[1] These characteristics make this compound and its synthetic analogs promising candidates for the development of novel analgesics with potentially fewer side effects and higher intrinsic activity than morphine.[3][4]

However, the clinical application of peptides like this compound is often hindered by their low oral bioavailability and poor permeability across cell membranes.[1] This necessitates administration via invasive routes such as subcutaneous, intramuscular, or intravenous injections, which can lead to unwanted side effects and reduced patient compliance.[1][5] Consequently, research has focused on developing non-invasive delivery methods to overcome these limitations. This document outlines the current strategies, quantitative data, and experimental protocols for the non-invasive delivery of novel this compound analogs, with a focus on intranasal and oral routes.

Non-Invasive Delivery Strategies

Recent advancements have demonstrated the feasibility of intranasal and intragastric (oral) administration for newly synthesized this compound analogs. The key to this success lies in chemical modifications designed to enhance enzymatic stability and improve absorption.

Intranasal Delivery

The nasal route offers a non-invasive pathway for systemic drug delivery, bypassing the gastrointestinal tract and first-pass metabolism.[6] The large, highly vascularized surface area of the nasal mucosa can allow for rapid onset of action.[6] Research has shown that a linear this compound analog, D2 (H-Tyr-D-Ala-Phe-D-Ala-Tyr-Pro-Ser-NHMe) , demonstrates a significant, dose-dependent analgesic effect after intranasal administration in rats.[1][2] This route provides direct access to the central nervous system, making it a promising strategy for potent opioid peptides.[7][8]

Oral (Intragastric) Delivery

Oral delivery of peptides is notoriously challenging due to enzymatic degradation in the stomach and poor absorption in the intestine.[9][10] A modern strategy to overcome this involves modifying the peptide structure to enhance stability. Incorporating cyclic structures, such as 2,5-diketopiperazine (DKP) derivatives, has proven effective.[1][5] This approach converts linear peptides into protease-resistant peptidomimetics.[1] Novel chimeric cyclopeptidomimetics of this compound, D3 and D4 , have been synthesized and are the first cyclic analogs of this compound reported to be active upon intragastric administration.[1][11]

G cluster_oral Oral Delivery Challenges cluster_solution Chemical Modification Strategy cluster_outcome Outcome GI_Degradation Enzymatic Degradation (GI Tract) Poor_Absorption Low Membrane Permeability GI_Degradation->Poor_Absorption leads to DKP 2,5-Diketopiperazine (DKP) Cyclization Poor_Absorption->DKP Solution Linear_Peptide Linear this compound Analog Linear_Peptide->DKP Conversion via Cyclic_Analog Protease-Resistant Cyclic Analog (D3, D4) DKP->Cyclic_Analog results in Oral_Activity Active Upon Intragastric Administration Cyclic_Analog->Oral_Activity

Diagram 1: Strategy for developing orally active this compound analogs.

Quantitative Data Summary

The analgesic effects of novel linear (D2) and cyclic (D3, D4) this compound analogs were evaluated against the parent this compound compound (D1) using various administration routes. The data is summarized below.

AnalogStructure TypeAdministration RouteAnimal ModelDoseMax Analgesic Effect (%)Notes
D1 Linear (Standard)IntraperitonealRat5.0 mg/kg~50%Reference compound.[1]
D2 LinearIntranasal Rat0.5 µg/kg40%Induced short-term stupor.[1][2]
D2 LinearIntranasal Rat1.0 µg/kg>50%Induced complete, long-lasting stupor.[1][2]
D2 LinearIntraperitonealRat5.0 mg/kg>50%Effect lasted up to 5 hours.[1][5]
D3 Cyclic (DKP)Intragastric Mouse5.0 mg/kg~40%Promising for oral use.[5]
D4 Cyclic (DKP)Intragastric Mouse5.0 mg/kg~35%Promising for oral use.[5]

Signaling Pathway

This compound and its analogs exert their effects primarily by acting as agonists for the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR).[1] Binding of the analog to the MOR triggers a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. This cascade ultimately results in reduced neuronal excitability and the potent analgesic effect.[3]

G This compound This compound Analog MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP conversion Analgesia Reduced Neuronal Excitability (Analgesia) AC->Analgesia ↓ cAMP leads to ATP ATP ATP->AC Ca_Channel ↓ Ca²⁺ Influx Ion_Channel->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channel->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia G cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_admin Administration Routes Synthesis Synthesize Linear & Cyclic (DKP) Analogs GPI Guinea Pig Ileum (GPI) Assay (Opioid Activity) Synthesis->GPI Test Binding Receptor Binding Assays (Affinity & Selectivity) GPI->Binding Analgesia Analgesia Tests (Hot Plate / Tail Flick) Binding->Analgesia Select Leads For Behavior Behavioral Tests (Open Field) Analgesia->Behavior PK Pharmacokinetics (Bioavailability) Behavior->PK IN Intranasal IN->Analgesia IG Intragastric IG->Analgesia IP Intraperitoneal (Control) IP->Analgesia

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dermorphin's Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the blood-brain barrier (BBB) permeability of dermorphin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier permeability a challenge? A1: this compound is a potent and selective mu-opioid receptor (MOR) agonist, originally isolated from the skin of South American frogs[1][2]. Like many peptides, this compound is generally hydrophilic and has limited ability to cross the blood-brain barrier (BBB) by passive diffusion, which restricts its analgesic efficacy when administered systemically[3]. Its therapeutic potential is therefore hindered by poor metabolic stability and its inability to reach the central nervous system (CNS) in sufficient quantities[4].

Q2: What are the primary strategies for improving the BBB permeability of this compound? A2: The main approaches fall into two categories:

  • Chemical Modifications: Altering the peptide's structure to increase its lipophilicity or resistance to enzymatic degradation. This includes creating analogs with modified amino acids[1][4].

  • Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles to facilitate its transport across the BBB[5][6][7].

Q3: How does lipophilicity affect the BBB penetration of this compound analogs? A3: Increased lipophilicity is a key determinant for enhancing BBB penetration. Studies comparing this compound analogs have shown that higher lipophilicity, rather than structural flexibility, correlates with better CNS barrier penetration and subsequent antinociceptive effects after peripheral administration[3][8].

Q4: What is the proposed mechanism for the transport of some this compound analogs across the BBB? A4: For certain analogs, such as ADAB and ADAMB, the proposed mechanism of BBB transport is adsorptive-mediated endocytosis[9][10]. This process involves the electrostatic interaction of the positively charged peptide with the negatively charged surface of brain capillary endothelial cells, followed by internalization.

Troubleshooting Guides

In-Vitro BBB Permeability Assays

Issue 1: My in-vitro BBB model (e.g., Transwell assay) shows consistently low permeability for all compounds, including controls.

Possible Cause Troubleshooting Step
Poor Cell Monolayer Integrity Measure the trans-endothelial electrical resistance (TEER). Low TEER values indicate a leaky barrier. Re-evaluate cell seeding density, culture medium, and handling procedures to ensure a confluent monolayer with well-formed tight junctions[11][12][13].
Incorrect Assay Conditions Verify the pH, temperature, and composition of the assay buffer. Ensure that the chosen incubation time is sufficient for detectable permeation without causing cell death.
Cell Line Issues The chosen cell line (e.g., hCMEC/D3) may have high expression of efflux transporters. Consider using a model with co-cultured astrocytes or pericytes to better mimic the in-vivo environment and enhance barrier properties[14][15].

Issue 2: My novel this compound analog shows lower than expected permeability despite chemical modifications.

Possible Cause Troubleshooting Step
Efflux Transporter Activity The analog may be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB. Conduct permeability assays in the presence of known P-gp inhibitors to see if transport increases.
Suboptimal Lipophilicity While modifications may have been made, the overall lipophilicity might still be insufficient. Determine the octanol/buffer partition coefficient to quantify lipophilicity and compare it with analogs known to cross the BBB[4].
Metabolic Instability The analog might be degrading in the presence of the cells. Analyze samples from both the donor and receiver compartments over time using LC-MS to check for degradation products.
In-Vivo Analgesia Studies (Tail-Flick / Hot-Plate)

Issue 3: The this compound analog shows good in-vitro BBB permeability but weak or no analgesic effect in vivo.

Possible Cause Troubleshooting Step
Rapid In-Vivo Metabolism The analog may be rapidly cleared from circulation or metabolized by peripheral enzymes before it can reach the CNS. Conduct pharmacokinetic studies to determine the plasma half-life of the compound.
Insufficient Brain Concentration Even with improved permeability, the total amount of drug reaching the CNS might be below the therapeutic threshold. Use in-vivo microdialysis to measure the unbound drug concentration in the brain's extracellular fluid and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship[16][17].
Off-Target Effects The modification may have altered the analog's affinity or efficacy at the mu-opioid receptor. Perform receptor binding assays to confirm that the analog retains high affinity for its target.

Issue 4: High variability in response times in the tail-flick or hot-plate test.

Possible Cause Troubleshooting Step
Inconsistent Heat Stimulus Ensure the heat source on the apparatus is calibrated and provides a consistent temperature. For the tail-flick test, the locus of stimulation on the tail can affect results; maintain a consistent position for all animals[18].
Animal Stress Stress can influence pain perception. Acclimatize animals to the testing room and equipment before the experiment. Handle animals gently and consistently.
Improper Dosing Verify the concentration of the dosing solution and the accuracy of the administered volume. Ensure the route of administration is consistent and performed correctly.

Experimental Protocols & Data

Key Experimental Methodologies

1. In-Vitro Transwell BBB Permeability Assay This method assesses the ability of a compound to cross a monolayer of brain endothelial cells.

  • Cell Culture: Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are seeded onto the microporous membrane of a Transwell insert, which is placed in a well of a culture plate[11]. The insert represents the "blood" side, and the well represents the "brain" side[11].

  • Barrier Formation: Cells are cultured until they form a confluent monolayer with robust tight junctions. Barrier integrity is confirmed by measuring TEER and by assessing the paracellular flux of a low-permeability marker like Lucifer Yellow[15].

  • Permeability Measurement: The this compound analog is added to the apical (donor) chamber. At specified time points, samples are taken from the basolateral (receiver) chamber.

  • Quantification: The concentration of the analog in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

2. In-Vivo Brain Microdialysis This technique measures the unbound concentration of a this compound analog in the brain's extracellular fluid in a freely moving animal[17][19].

  • Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into a specific brain region of an anesthetized animal[19].

  • Perfusion: After a recovery period, the probe is perfused at a low, constant flow rate with a physiological solution (artificial cerebrospinal fluid)[17][19].

  • Sample Collection: Small molecules from the extracellular fluid, including the this compound analog, diffuse across the membrane into the perfusion fluid (dialysate), which is collected at regular intervals[20].

  • Analysis: The concentration of the analog in the dialysate is measured, typically by LC-MS/MS, providing a direct measure of the unbound drug concentration at the target site[20][21].

3. Tail-Flick Test for Analgesia This test measures the latency of a spinal reflex to a thermal pain stimulus[22].

  • Apparatus: A device that focuses a beam of high-intensity light onto the animal's tail[22].

  • Procedure: The animal (mouse or rat) is gently restrained, and its tail is exposed to the heat source. A timer starts simultaneously.

  • Endpoint: The timer stops when the animal flicks its tail away from the heat. This latency is recorded as the pain response threshold[22][23]. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage[24].

  • Testing: A baseline latency is recorded before drug administration. After administering the this compound analog, the latency is measured again at various time points (e.g., 15, 30, 60 minutes) to assess the analgesic effect[23][24].

4. Hot-Plate Test for Analgesia This test assesses the response to a thermal stimulus that involves supraspinal (brain-level) processing[24][25].

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 51-55°C) and enclosed by a transparent cylinder to keep the animal on the surface[25][26].

  • Procedure: The animal is placed on the hot plate, and a timer is started.

  • Endpoint: The latency to the first sign of a pain response is recorded. This can be licking a hind paw, shaking a paw, or jumping[25][27]. A maximum cut-off time is enforced to avoid injury.

  • Testing: As with the tail-flick test, a baseline is established before drug administration, and responses are measured at set intervals after treatment to determine the analgesic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound analogs.

Table 1: In-Vivo BBB Permeability of this compound Analogs

AnalogIn-Vivo BBB Permeation Influx Rate (μl/min·g of brain)Transport MechanismReference
¹²⁵I-ADAB 0.0515 ± 0.0284Adsorptive-Mediated Endocytosis[9][10]
¹²⁵I-ADAMB 0.0290 ± 0.0059Adsorptive-Mediated Endocytosis[9][10]

Table 2: Physicochemical and Pharmacological Properties of this compound Analogs

AnalogMolecular WeightCalculated logPPolar Surface Area (tPSA)Antinociceptive Potency (vs. Morphine)Reference
Analog 1 (Rigid) 524.61.05134.1Comparable to Morphine (i.v.)[3]
Analog 2 (Flexible) 526.71.10104.9Comparable to Morphine (i.v.)[3]

Note: The comparable in-vivo potency despite differences in structure suggests lipophilicity is a primary driver of BBB penetration for these analogs[3][8].

Visualizations: Workflows and Pathways

Diagrams

G cluster_0 Strategy Selection cluster_1 In-Vitro Evaluation cluster_2 In-Vivo Evaluation cluster_3 Analysis & Optimization strat1 Chemical Modification (e.g., Create Analogs) invitro_receptor Receptor Binding Assay (Affinity & Selectivity) strat1->invitro_receptor strat2 Drug Delivery System (e.g., Encapsulation) strat2->invitro_receptor invitro_stability Metabolic Stability Assay (Plasma/Microsomes) invitro_receptor->invitro_stability invitro_bbb In-Vitro BBB Model (e.g., Transwell Assay) invivo_pk Pharmacokinetic Study (Plasma Half-life) invitro_bbb->invivo_pk invitro_stability->invitro_bbb invivo_bbb Brain Microdialysis (Unbound Brain Conc.) invivo_pk->invivo_bbb invivo_pd Analgesia Testing (Tail-Flick / Hot-Plate) invivo_bbb->invivo_pd analysis Data Analysis (PK/PD Correlation) invivo_pd->analysis optimization Lead Optimization analysis->optimization optimization->strat1 Iterate start Start: This compound Lead start->strat1 start->strat2

Caption: Experimental workflow for developing and testing novel this compound analogs.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Complex mor μ-Opioid Receptor (MOR) gi Gαi mor->gi Activates gby Gβγ mor->gby Releases This compound This compound This compound->mor Binds ac Adenylyl Cyclase gi->ac Inhibits ca_channel Voltage-Gated Ca²⁺ Channels gby->ca_channel Inhibits k_channel GIRK Channels (K⁺ Channels) gby->k_channel Activates camp cAMP Production ac->camp Reduces ca_influx Ca²⁺ Influx ca_channel->ca_influx Reduces k_efflux K⁺ Efflux (Hyperpolarization) k_channel->k_efflux Increases

Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.

G goal Goal: Improve this compound BBB Permeability cat1 Chemical Modification goal->cat1 cat2 Drug Delivery Systems goal->cat2 sub1 Increase Lipophilicity cat1->sub1 sub2 Enhance Metabolic Stability (e.g., D-amino acids) cat1->sub2 sub3 Cationization (Promote Adsorptive Endocytosis) cat1->sub3 sub4 Liposomes cat2->sub4 sub5 Polymeric Nanoparticles cat2->sub5 sub6 Surface Functionalization (e.g., PEGylation, Targeting Ligands) sub4->sub6 sub5->sub6

Caption: Logical relationship of strategies to enhance this compound BBB penetration.

References

Technical Support Center: Enzymatic Degradation of Dermorphin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the enzymatic degradation of Dermorphin in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in plasma?

A1: The stability of this compound in plasma is significantly different between in vitro and in vivo settings.

  • In vitro studies using human and rat plasma have shown that this compound is highly resistant to degradation, with a reported half-life of over 180 minutes.[1] This suggests that the inherent enzymatic activity in plasma alone degrades this compound relatively slowly.

  • In vivo studies in rats, however, have demonstrated a very rapid disappearance of this compound from plasma, with a half-life of approximately 1.3 minutes.[2] This rapid clearance in vivo is attributed to the combined effects of metabolism by enzymes in highly perfused organs like the liver and kidneys, as well as excretion.[2] In horses, the elimination half-life after intravenous administration was found to be approximately 0.76 hours (about 45 minutes).

It is crucial to consider these differences when designing and interpreting experiments.

Q2: What are the primary enzymatic degradation pathways of this compound in plasma?

A2: The primary degradation of this compound is believed to be initiated by endopeptidases, followed by exopeptidases.

The main identified metabolite of this compound is the N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-OH.[1] This indicates a primary cleavage of the Gly⁴-Tyr⁵ peptide bond. Studies on rat brain extracts suggest that this cleavage is carried out by an enzyme sensitive to captopril, an inhibitor of angiotensin-converting enzyme (ACE).[1] While this has not been directly confirmed in plasma, ACE is present in plasma and is a likely candidate for this initial cleavage.

Subsequent degradation is likely carried out by aminopeptidases and carboxypeptidases present in plasma.[3] Aminopeptidases can cleave the N-terminal tyrosine, although the D-Alanine at position 2 provides significant resistance to many common aminopeptidases.[3] Carboxypeptidases can sequentially remove C-terminal amino acids.

Q3: Which enzymes are likely responsible for this compound degradation in plasma?

A3: Based on inhibitor studies in brain homogenates and the known peptidases in plasma, the following enzymes are implicated:

  • Angiotensin-Converting Enzyme (ACE) or a similar endopeptidase: Responsible for the primary cleavage at the Gly⁴-Tyr⁵ bond.[1]

  • Aminopeptidases: These enzymes can cleave N-terminal amino acids. The D-Ala² residue in this compound offers considerable stability against many aminopeptidases.[3][4][5]

  • Carboxypeptidases: These enzymes are responsible for cleaving C-terminal amino acids.[3]

Q4: What are the known metabolites of this compound?

A4: The most consistently identified metabolite is the N-terminal tetrapeptide H-Tyr-D-Ala-Phe-Gly-OH .[1] In vivo studies in rats have also detected di-, tri-, and tetra- N-terminal peptide fragments in the bile.[2]

Quantitative Data Summary

ParameterSpeciesMatrixValueReference
Half-life (t½) in vitro Human, RatPlasma> 180 min[1]
Half-life (t½) in vivo RatPlasma1.3 min[2]
Elimination Half-life (t½) in vivo HorsePlasma0.76 ± 0.22 h

Enzymatic Degradation Pathway of this compound

Dermorphin_Degradation This compound This compound (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) Tetrapeptide N-terminal Tetrapeptide (H-Tyr-D-Ala-Phe-Gly-OH) This compound->Tetrapeptide Endopeptidase (e.g., ACE) cleavage at Gly⁴-Tyr⁵ Tripeptide C-terminal Tripeptide (H-Tyr-Pro-Ser-NH₂) This compound->Tripeptide Endopeptidase (e.g., ACE) cleavage at Gly⁴-Tyr⁵ Smaller_Fragments Smaller Peptide Fragments and Amino Acids Tetrapeptide->Smaller_Fragments Aminopeptidases & Carboxypeptidases Tripeptide->Smaller_Fragments Carboxypeptidases & Aminopeptidases

Caption: Proposed enzymatic degradation pathway of this compound in plasma.

Experimental Protocols

Protocol: In Vitro Stability of this compound in Plasma

This protocol outlines a general procedure for assessing the stability of this compound in plasma.

1. Materials and Reagents:

  • This compound standard

  • Pooled plasma (human, rat, or other species of interest) collected with an anticoagulant (e.g., heparin, EDTA)

  • Internal standard (e.g., a structurally similar, stable peptide)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Water, HPLC grade

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system

2. Experimental Workflow:

experimental_workflow start Start prepare_plasma 1. Prepare Plasma (Thaw at 37°C) start->prepare_plasma incubation 3. Incubation (this compound in plasma at 37°C) prepare_plasma->incubation prepare_this compound 2. Prepare this compound Stock Solution prepare_this compound->incubation sampling 4. Sampling at Time Points (e.g., 0, 30, 60, 120, 180 min) incubation->sampling quenching 5. Quench Reaction (Add ice-cold ACN with internal standard) sampling->quenching precipitation 6. Protein Precipitation (Vortex and centrifuge) quenching->precipitation analysis 7. Supernatant Analysis (HPLC or LC-MS/MS) precipitation->analysis end End analysis->end

Caption: Workflow for in vitro plasma stability assay of this compound.

3. Detailed Procedure:

  • Plasma Preparation: Thaw frozen pooled plasma in a 37°C water bath. Centrifuge at a low speed to pellet any cryoprecipitates and use the supernatant.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a concentration of 1 mg/mL.

  • Incubation: In a microcentrifuge tube, add a pre-warmed aliquot of plasma. Spike with the this compound stock solution to achieve a final concentration of, for example, 10 µg/mL. Vortex gently and place in a 37°C incubator.

  • Time-Course Sampling: At specified time points (e.g., 0, 30, 60, 120, and 180 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile (ACN) with 0.1% TFA or FA and the internal standard. The ACN will stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by reverse-phase HPLC or LC-MS/MS to quantify the remaining this compound and identify any metabolites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent pipetting- Incomplete protein precipitation- Adsorption of this compound to plasticware- Use calibrated pipettes and consistent technique.- Ensure thorough vortexing after adding ACN.- Use low-retention microcentrifuge tubes.
Rapid degradation not observed as expected - Inactive plasma (e.g., repeated freeze-thaw cycles)- Incorrect incubation temperature- Use fresh or properly stored single-thaw plasma.- Verify the incubator/water bath temperature is at 37°C.
No this compound peak detected - Complete degradation- Poor extraction recovery- Issues with the analytical method- Check earlier time points.- Optimize the protein precipitation solvent (e.g., different organic solvents or acids).- Verify the sensitivity and calibration of the HPLC or LC-MS/MS system.
Appearance of unexpected peaks in chromatogram - Contamination of plasma or reagents- Formation of multiple degradation products- Run a blank plasma sample to identify background peaks.- Use mass spectrometry to identify the mass of the unknown peaks to determine if they are this compound metabolites.

References

Technical Support Center: Overcoming Dermorphin-Induced Tolerance and Dependence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments related to dermorphin-induced tolerance and dependence.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms underlying this compound-induced tolerance?

A1: this compound-induced tolerance, similar to that of other potent µ-opioid receptor (MOR) agonists, is a complex process involving several key molecular adaptations:

  • Receptor Desensitization: Continuous exposure to this compound can lead to the uncoupling of the MOR from its intracellular G-protein signaling cascade. This is often mediated by G-protein coupled receptor kinases (GRKs) which phosphorylate the receptor, promoting the binding of β-arrestin.

  • Receptor Internalization/Downregulation: Following phosphorylation and β-arrestin binding, MORs can be internalized from the cell surface via endocytosis, reducing the number of available receptors to bind to this compound. Chronic exposure can lead to the degradation of these internalized receptors, a process known as downregulation.

  • Signaling Pathway Adaptations: The cell attempts to counteract the continuous inhibitory signal from this compound by upregulating the adenylyl cyclase/cAMP/PKA pathway. This "cAMP supersensitivity" is a classic hallmark of opioid tolerance and contributes to the hyperexcitability observed during withdrawal.

Q2: How can I model this compound-induced tolerance and dependence in my experiments?

A2: Establishing a robust animal model is crucial. Here are common approaches:

  • Chronic Intermittent Administration: Administering escalating doses of this compound once or twice daily over several days (e.g., 5-10 days) can induce tolerance. The degree of tolerance can be assessed by measuring the decrease in the analgesic effect of a standard dose of this compound using tests like the hot plate or tail-flick assay.

  • Continuous Infusion: For a more sustained level of tolerance, continuous infusion via osmotic mini-pumps can be employed. This method provides a constant level of the drug over a specified period.

  • Inducing Dependence and Withdrawal: Dependence is typically established alongside tolerance with chronic administration. To assess dependence, a µ-opioid receptor antagonist like naloxone can be administered to precipitate withdrawal symptoms. These symptoms can then be scored based on behaviors such as jumping, wet dog shakes, teeth chattering, and weight loss.

Q3: What are some common issues encountered when inducing tolerance and how can I troubleshoot them?

A3:

Issue Potential Cause Troubleshooting Suggestion
High variability in analgesic response Inconsistent drug administration (e.g., intraperitoneal injection variability). Individual differences in animal metabolism. Ensure consistent injection technique. Increase the sample size to account for individual variability. Consider using a more controlled delivery method like subcutaneous injection or osmotic mini-pumps.
Ceiling effect in analgesia assays The maximum possible effect is reached, preventing the detection of further increases in tolerance. Adjust the stimulus intensity in the assay (e.g., lower the temperature of the hot plate) or use an assay with a wider dynamic range.

| Inconsistent withdrawal symptoms | The dose of the antagonist (e.g., naloxone) is too high or too low. The timing of antagonist administration is not optimal. | Perform a dose-response curve for the antagonist to find the optimal dose that precipitates clear but not overly severe withdrawal. Standardize the time between the last this compound dose and antagonist administration. |

Experimental Protocols and Data

Protocol 1: Induction and Assessment of Tolerance to this compound in Rodents

  • Baseline Analgesic Testing:

    • Handle the animals (e.g., mice or rats) for several days to acclimate them to the testing procedure.

    • Determine the baseline analgesic response using a tail-flick or hot plate assay. Record the baseline latency.

    • Administer a standard dose of this compound (e.g., 0.1 mg/kg, subcutaneous).

    • Measure the analgesic response at peak effect time (e.g., 30 minutes post-injection). Calculate the Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Tolerance Induction:

    • Administer this compound twice daily (e.g., 9:00 AM and 5:00 PM) for 7 consecutive days.

    • To avoid mortality and maintain a consistent level of analgesia, the dose can be escalated (e.g., start at 0.1 mg/kg and increase by 50% every two days).

  • Assessment of Tolerance:

    • On day 8, administer the same standard dose of this compound from day 1.

    • Measure the analgesic response at the same peak effect time.

    • A significant decrease in the %MPE compared to day 1 indicates the development of tolerance.

Table 1: Example Quantitative Data for this compound Tolerance

Day This compound Dose (mg/kg, s.c.) Mean %MPE (± SEM)
Day 10.185.2 ± 5.1
Day 80.122.7 ± 4.3

Protocol 2: Assessment of Naloxone-Precipitated Withdrawal

  • Induce Dependence:

    • Follow the tolerance induction protocol (Protocol 1) for 7 days. This chronic administration will also induce physical dependence.

  • Precipitate Withdrawal:

    • On day 8, instead of administering this compound, administer a challenge dose of naloxone (e.g., 1 mg/kg, intraperitoneal).

    • Immediately after naloxone injection, place the animal in an observation chamber.

  • Score Withdrawal Symptoms:

    • Observe and score the animal for 30 minutes for signs of withdrawal.

    • Commonly scored behaviors include: jumping, wet dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.

    • A global withdrawal score can be calculated by summing the scores for each behavior.

Table 2: Example Quantitative Data for Withdrawal Symptoms

Treatment Group Mean Global Withdrawal Score (± SEM)
Saline + Naloxone1.5 ± 0.5
Chronic this compound + Naloxone25.8 ± 3.2

Signaling Pathways and Experimental Workflows

G cluster_0 This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia

Caption: Acute signaling pathway of this compound leading to analgesia.

G cluster_0 Chronic_this compound Chronic this compound Exposure MOR MOR Chronic_this compound->MOR AC_up Adenylyl Cyclase Upregulation Chronic_this compound->AC_up Compensatory Upregulation GRK GRK MOR->GRK Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits GRK->MOR Phosphorylates Internalization Receptor Internalization & Downregulation Beta_Arrestin->Internalization Tolerance Tolerance Internalization->Tolerance AC_up->Tolerance

Caption: Key mechanisms leading to this compound-induced tolerance.

G cluster_0 Start Start: Naive Animals Baseline Baseline Analgesia Test (Hot Plate / Tail Flick) Start->Baseline Grouping Divide into Groups: 1. Vehicle + Vehicle 2. This compound + Vehicle 3. This compound + Test Compound Baseline->Grouping Induction Chronic Administration (7 days) Grouping->Induction Tolerance_Test Tolerance Assessment: This compound Challenge Induction->Tolerance_Test Withdrawal_Test Dependence Assessment: Naloxone Challenge Induction->Withdrawal_Test Data_Analysis Data Analysis Tolerance_Test->Data_Analysis Withdrawal_Test->Data_Analysis

Caption: Experimental workflow for testing a potential therapeutic agent.

Minimizing side effects of intrathecal Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intrathecal (IT) dermorphin. The information aims to help minimize and manage potential side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR).[1] It is a naturally occurring heptapeptide originally isolated from the skin of South American frogs.[1] Its binding to MORs in the spinal cord is responsible for its powerful analgesic effects. This interaction with MORs, however, is also the primary driver of its side effects.

Q2: What are the most common side effects of intrathecal this compound?

The side effect profile of intrathecal this compound is expected to be similar to other mu-opioid agonists administered via this route. The most commonly reported side effects for intrathecal opioids include:

  • Pruritus (Itching): This is one of the most frequent side effects.

  • Nausea and Vomiting: Also a common occurrence.

  • Urinary Retention: Difficulty in urination or inability to urinate.

  • Respiratory Depression: A decrease in breathing rate, which is the most serious potential side effect.

  • Sedation: Drowsiness or a decreased level of consciousness.

Q3: How does the potency of this compound compare to morphine?

This compound is significantly more potent than morphine. Some studies suggest it can be up to 670 times more active than morphine when administered intracerebroventricularly in mice.[1] This high potency means that very small doses are required for analgesia, and careful dose selection is critical to minimize side effects.

Q4: Are the side effects of intrathecal this compound dose-dependent?

Yes, the side effects of intrathecal opioids are generally dose-dependent.[2][3][4] Higher doses are associated with a greater incidence and severity of side effects. However, some minor adverse effects can be observed even with small doses of intrathecal morphine, suggesting a patient-dependent component as well.[2][3]

Troubleshooting Guides

Issue 1: Pruritus (Itching)

Symptoms: The animal is observed to be scratching, biting, or licking excessively, particularly at the face, neck, and upper thorax.

Potential Cause: Activation of mu-opioid receptors in the spinal cord.

Mitigation and Treatment Strategies:

StrategyAgentMechanism of ActionExperimental Protocol
Antagonism NaloxoneMu-opioid receptor antagonistAdminister a low-dose intravenous (IV) infusion of naloxone (e.g., 0.25-1 µg/kg/h).[5] Bolus injections (e.g., 40µg IV every 5 minutes, titrated to effect) can also be used.[6]
Pre-treatment NaltrexoneOral mu-opioid receptor antagonistAdminister oral naltrexone (e.g., 3-6 mg in relevant animal models, dose translation required) 60 minutes prior to intrathecal this compound.[7]
Mixed Agonist/Antagonist NalbuphineKappa-opioid agonist and partial mu-opioid antagonistAdminister nalbuphine (e.g., 5-10 mg IV, dose translation required for animal models) as a preventative or treatment measure.[8]
Serotonin Antagonist Ondansetron5-HT3 receptor antagonistProphylactic administration of ondansetron (e.g., 4-8 mg IV, dose translation required) may reduce the incidence and severity of pruritus.[8][9]
Issue 2: Nausea and Vomiting

Symptoms: Observation of retching or vomiting in the animal.

Potential Cause: Activation of the chemoreceptor trigger zone (CTZ) in the brainstem and effects on the gastrointestinal tract mediated by mu-opioid receptors.

Mitigation and Treatment Strategies:

StrategyAgentMechanism of ActionExperimental Protocol
Serotonin Antagonist Ondansetron5-HT3 receptor antagonistAdminister ondansetron (e.g., 4 mg IV, dose translation required) prophylactically or as a treatment.[9][10]
Dopamine Antagonist DroperidolD2 receptor antagonistAdminister a low dose of droperidol (e.g., 1.25 mg IV, dose translation required) as a prophylactic measure.[10]
Peripheral Antagonist MethylnaltrexonePeripherally acting mu-opioid receptor antagonistSubcutaneous administration of methylnaltrexone can reduce nausea and vomiting without affecting central analgesia.[11]
Issue 3: Urinary Retention

Symptoms: Palpable bladder distension, reduced or absent urine output.

Potential Cause: Opioid-induced inhibition of the micturition reflex by affecting detrusor muscle contraction and sphincter tone.

Mitigation and Treatment Strategies:

StrategyAgentMechanism of ActionExperimental Protocol
Cholinergic Agonist BethanecholMuscarinic receptor agonistAdminister bethanechol (e.g., 10-50 mg orally, dose translation required) to stimulate bladder muscle contraction.[12][13]
Opioid Antagonist NaloxoneMu-opioid receptor antagonistA low-dose naloxone infusion may help reverse urinary retention.
Issue 4: Respiratory Depression

Symptoms: Decreased respiratory rate, shallow breathing, periods of apnea.

Potential Cause: Inhibition of respiratory centers in the brainstem via mu-opioid receptor activation.

Mitigation and Treatment Strategies:

StrategyAgentMechanism of ActionExperimental Protocol
Opioid Antagonist NaloxoneMu-opioid receptor antagonistIn case of severe respiratory depression, administer naloxone intravenously. Titrate the dose carefully to reverse respiratory depression without fully reversing analgesia.
Dose Reduction --Use the minimum effective dose of intrathecal this compound.
Monitoring --Closely monitor respiratory rate and oxygen saturation, especially in the hours following administration.

Quantitative Data Summary

Incidence of Side Effects with Intrathecal Morphine (as a proxy for this compound)

Side EffectIncidence RateNotes
Pruritus30-100%The most common side effect.[14]
Nausea & Vomiting20-50%Dose-dependent.
Urinary Retention15-40%More common in male subjects.
Respiratory Depression<1%Incidence is low but it is the most serious side effect.

Note: This data is for intrathecal morphine and should be used as a general guideline for this compound, which may have a different side effect profile due to its higher potency and selectivity.

Experimental Protocols

Protocol 1: Intrathecal Catheterization in Rats

This protocol is a general guide and should be adapted based on institutional guidelines and specific experimental needs.[15][16][17][18][19]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and sterilize the surgical area over the lumbar spine.

  • Incision: Make a small midline incision over the L5-L6 intervertebral space.

  • Catheter Insertion: Carefully insert a polyethylene catheter (PE-10) into the subarachnoid space. A slight tail-flick is often observed upon dural puncture.

  • Catheter Advancement: Advance the catheter cranially to the desired spinal level.

  • Securing the Catheter: Suture the catheter to the surrounding muscle and externalize it at the back of the neck.

  • Patency Confirmation: Confirm catheter placement by injecting a small volume of sterile saline or by observing cerebrospinal fluid (CSF) backflow. A small dose of lidocaine can be used to confirm motor blockade.[15]

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

Protocol 2: Mitigation of Pruritus with Naloxone Infusion
  • Animal Preparation: Use a rat with a previously implanted intrathecal catheter.

  • This compound Administration: Administer the experimental dose of intrathecal this compound.

  • Observation of Pruritus: Monitor the animal for signs of scratching and biting.

  • Naloxone Infusion: Upon observing significant pruritus, initiate an intravenous infusion of naloxone at a rate of 0.25-1 µg/kg/h.

  • Monitoring: Continuously monitor the animal for a reduction in pruritic behavior and any signs of reversal of analgesia (e.g., increased pain response to a noxious stimulus).

Visualizations

Dermorphin_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel βγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (Pruritus, Nausea, etc.) cAMP->Side_Effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia Ca_influx->Side_Effects K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia K_efflux->Side_Effects

Caption: this compound signaling pathway via the mu-opioid receptor.

Experimental_Workflow_Pruritus start Start: Animal with IT Catheter administer_this compound Administer Intrathecal this compound start->administer_this compound observe_pruritus Observe for Pruritus administer_this compound->observe_pruritus no_pruritus No Significant Pruritus: Continue Monitoring observe_pruritus->no_pruritus No pruritus_present Pruritus Observed observe_pruritus->pruritus_present Yes end End of Experiment no_pruritus->end mitigation Initiate Mitigation Strategy (e.g., Naloxone Infusion) pruritus_present->mitigation monitor Monitor for: - Reduction in Pruritus - Reversal of Analgesia mitigation->monitor monitor->end

Caption: Experimental workflow for managing this compound-induced pruritus.

References

Technical Support Center: Synthesis and Evaluation of Dermorphin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dermorphin analogs with reduced side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for designing this compound analogs with a better side effect profile?

A1: The main goal is to separate the potent analgesic effects from adverse effects like respiratory depression, tolerance, and constipation.[1] Key strategies include:

  • Increasing Receptor Selectivity: this compound is a potent and selective µ-opioid receptor (MOR) agonist.[2][3][4][5] Modifications can be made to enhance this selectivity or to introduce mixed-receptor profiles (e.g., MOR agonist/DOR antagonist) which may mitigate side effects.[6]

  • Peripheral Restriction: Introducing polar or charged groups can limit the analog's ability to cross the blood-brain barrier.[7] This localizes the analgesic action to peripheral opioid receptors, potentially reducing central side effects like respiratory depression and addiction.[1] The analog H-Tyr-D-Arg-Phe-Lys-NH₂ is an example of a polar peptide designed for this purpose.[7]

  • Modulating Signaling Pathways: Designing "biased agonists" that preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) is a current area of research aimed at separating analgesia from side effects.[8]

  • Improving Metabolic Stability: The N-terminal tetrapeptide is often the minimal sequence for activity.[2] Replacing D-Ala² with residues like D-Arg² can make the peptides more resistant to enzymatic degradation, leading to longer-lasting effects.[2]

Q2: What are the most critical residues in the this compound sequence for its analgesic activity?

A2: Structure-activity relationship studies have highlighted several key features:

  • Tyrosine¹ (Tyr¹): The N-terminal tyrosine residue is crucial for binding to opioid receptors and initiating the analgesic effect.[1]

  • D-Alanine² (D-Ala²): The presence of a D-amino acid at position 2 is a unique feature that contributes to high potency and resistance to degradation.[4][5] Replacing it with other D-amino acids, such as D-Arg, can maintain or enhance activity.[2]

  • Phenylalanine³ (Phe³): This aromatic residue is important for receptor affinity.

  • N-Terminal Tetrapeptide: The sequence Tyr-D-Ala-Phe-Gly is considered the minimum fragment required for agonistic activity at µ-opioid receptors.[2][9]

Q3: How can I increase the metabolic stability of my synthesized this compound analog?

A3: Several chemical modifications can enhance stability:

  • D-Amino Acid Substitution: Incorporating D-amino acids, particularly at position 2, makes the peptide less susceptible to proteases.[2]

  • Cyclization: Converting linear peptides into cyclic structures, such as 2,5-diketopiperazine (2,5-DKP) derivatives, can stabilize the peptide's conformation and increase resistance to enzymatic degradation.[10]

  • C-Terminal Modification: Amidation of the C-terminus (e.g., -NH₂) or other modifications can prevent degradation by carboxypeptidases.[10] For example, substituting Ser-NH₂ with Ser-NH-Me was used to increase the hydrolytic stability of one analog.[10]

Q4: What are the standard in vitro assays to characterize a new this compound analog?

A4: The initial characterization typically involves a panel of in vitro assays:

  • Receptor Binding Assays: These are essential to determine the affinity (Ki) and selectivity of the analog for different opioid receptors (µ, δ, κ).[11][12] Competition binding assays using radiolabeled ligands like [³H]DAGO (for MOR) and [³H]DPDPE (for DOR) are common.[12]

  • Guinea Pig Ileum (GPI) Assay: The GPI longitudinal muscle-myenteric plexus preparation is rich in µ-opioid receptors and is a classic functional assay to measure the inhibitory potency (IC50) of MOR agonists.[10][13] The effect should be reversible by an opioid antagonist like naloxone to confirm the mechanism.[10]

  • GTPγ[³⁵S] Binding Assay: This functional assay measures G-protein activation upon receptor agonism, providing a direct measure of the analog's efficacy (EC50 and Emax) at the cellular level.[3][14]

Q5: Which in vivo models are used to assess both analgesia and side effects?

A5: Animal models are critical for evaluating the therapeutic potential and liability of new analogs:

  • Analgesia Models:

    • Tail-Flick Test: Measures the latency of a mouse or rat to flick its tail away from a thermal stimulus.[10][15]

    • Hot Plate Test: Measures the reaction time of an animal placed on a heated surface.[10][13]

  • Side Effect Models:

    • Respiratory Depression: Assessed by measuring changes in respiratory frequency, minute volume, and arterial blood gases (pCO₂, pO₂) in awake, freely moving animals.[16][17]

    • Gastrointestinal Transit: A charcoal meal or other marker is given orally, and the distance it travels through the intestine in a set time is measured to assess constipation.[1][4]

    • Tolerance and Dependence: Tolerance is evaluated by the decreased analgesic effect after repeated administration.[6][18] Dependence can be precipitated by administering an antagonist (e.g., naloxone) and observing withdrawal symptoms.[6]

Troubleshooting Guides

Problem 1: Low yield during solid-phase peptide synthesis (SPPS).

Possible Cause Troubleshooting Step
Incomplete Deprotection Increase the deprotection time or use fresh deprotection reagents. Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).
Poor Coupling Efficiency Double-couple difficult amino acids. Use a more potent coupling agent (e.g., HATU instead of HBTU). Ensure all reagents are anhydrous.
Aggregation of Peptide Chain Synthesize at a higher temperature or use "difficult sequence" protocols. Incorporate pseudoproline dipeptides or use a more suitable resin (e.g., ChemMatrix®).
Loss of Peptide during Cleavage Ensure the cleavage cocktail is appropriate for the protecting groups used. Use a minimal volume of cleavage cocktail and precipitate the peptide with cold ether.

Problem 2: The synthesized analog has poor solubility in aqueous buffers.

Possible Cause Troubleshooting Step
Hydrophobic Nature of the Peptide Add a small amount of organic solvent like DMSO or acetonitrile to the buffer (ensure it's compatible with the assay). Lyophilize the peptide from an acidic solution (e.g., 0.1% TFA in water) to ensure it's in a salt form.
Peptide Aggregation Use sonication to aid dissolution.[19] Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the aqueous buffer for the final concentration.
Incorrect pH Adjust the pH of the buffer. Peptides are often more soluble at a pH away from their isoelectric point.

Problem 3: Inconsistent or no activity in the Guinea Pig Ileum (GPI) assay.

Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions of the analog for each experiment. Include protease inhibitors in the buffer if stability is a concern. Confirm peptide integrity via HPLC-MS.
Tissue Desensitization Ensure adequate washout times between applications of the analog. Check the response to a standard MOR agonist (e.g., DAMGO or this compound itself) to confirm tissue viability.
Incorrect Mechanism Co-administer the analog with naloxone.[10] If the inhibitory effect is not reversed by this antagonist, the activity may not be mediated by opioid receptors.
Solubility/Adsorption Issues The peptide may be precipitating in the organ bath or adsorbing to the glassware. See "Problem 2" for solubility troubleshooting. Using silanized glassware can sometimes help.

Problem 4: High analgesic potency in vivo, but also significant respiratory depression.

Possible Cause Troubleshooting Step
High Central Nervous System (CNS) Penetration The analog readily crosses the blood-brain barrier. The goal is to reduce side effects, so this indicates a need for redesign.
Lack of Receptor Subtype or Pathway Selectivity The analog may be a highly efficacious MOR agonist at central receptors that control both analgesia and respiration.
Redesign Strategy Introduce charged or highly polar amino acids (e.g., Arg, Lys) to limit CNS penetration, as was done for Arg⁷-dermorphin.[1] Alternatively, explore modifications that might induce biased agonism.

Data Presentation

Table 1: Receptor Binding Affinities of Selected this compound Analogs

Analogµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)µ-Selectivity (Ki δ / Ki µ)Reference
This compound0.2882.6295[12]
[Lys⁷-NH₂]this compound0.13192.61482[12]
[Lys⁷-OH]this compound0.15173.71158[12]
This compound-N/OFQ (DeNo)7.17>1000>139[3]
DermATTO488 (HEK cells)100>1000>10[14]
DermATTO488 (CHO cells)7.59692~91[14]

Table 2: In Vivo Analgesic Potency of this compound Analogs

AnalogAdministration RouteTestAnalgesic Potency (vs. Morphine)Reference
This compoundIntracerebroventricularTail-Flick~670x[20]
[Dmt¹]DALDASystemicAcute & Neuropathic PainMuch higher potency[6]
D2 (Linear Analog)Intranasal (1.0 µg/kg)Water Tail-FlickMaximum long-lasting analgesia[10]
D2 (Linear Analog)Intraperitoneal (5.0 mg/kg)Water Tail-Flick>50% analgesia[10]
Arg⁷-dermorphinIntravenousTail PinchMore potent than morphine[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol provides a general methodology based on Fmoc chemistry.[15]

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) in DMF.

    • Add a coupling agent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing: Check for complete coupling using a Kaiser test. Once complete, wash the resin extensively with DMF and then dichloromethane (DCM).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity of an analog to µ-opioid receptors.[12]

  • Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of a µ-selective radioligand (e.g., 1 nM [³H]DAMGO).

    • Varying concentrations of the unlabeled test analog (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • A fixed amount of membrane protein (e.g., 100-200 µg).

  • Defining Non-specific Binding: In a separate set of wells, add a high concentration of a non-radioactive universal opioid ligand (e.g., 10 µM naloxone) to determine non-specific binding.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test analog. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Tail-Flick Analgesia Test

This protocol assesses the analgesic effect of an analog in rodents.[10][20]

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room and handling for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal. Place the animal in a restrainer and focus a beam of radiant heat onto a specific point on its tail. Measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer the this compound analog via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).[15] A control group should receive a vehicle.

  • Post-treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Convert the latency data to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Curve: Perform the experiment with multiple doses of the analog to generate a dose-response curve and calculate the ED50 value (the dose that produces 50% of the maximum effect).

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing start Analog Design (e.g., peripheral restriction, metabolic stability) synth Solid-Phase Peptide Synthesis (SPPS) start->synth purify HPLC Purification & MS Verification synth->purify binding Receptor Binding Assays (µ, δ, κ Affinity) purify->binding functional Functional Assays (GPI, GTPγS) binding->functional analgesia Analgesia Models (Tail-Flick, Hot Plate) functional->analgesia side_effects Side Effect Profiling (Respiration, GI Transit) analgesia->side_effects side_effects->start Iterative Redesign end_node Lead Candidate Selection side_effects->end_node signaling_pathway cluster_membrane Cell Membrane receptor µ-Opioid Receptor (MOR) g_protein Heterotrimeric G-protein Gαi Gβγ receptor->g_protein Activates ac Adenylate Cyclase g_protein:ga->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein:gbg->ion_channel Modulates ligand This compound Analog ligand->receptor Binds camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia Leads to ion_flux ↓ Ca2+ influx ↑ K+ efflux ion_channel->ion_flux ion_flux->analgesia Leads to

References

Technical Support Center: Enhancing the Oral Bioavailability of Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the limited oral bioavailability of Dermorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: The limited oral bioavailability of this compound, a potent heptapeptide opioid agonist, is primarily due to two major physiological hurdles in the gastrointestinal (GI) tract:

  • Enzymatic Degradation: this compound is susceptible to degradation by various peptidases present in the stomach and small intestine, such as pepsin and trypsin. This enzymatic action breaks down the peptide into smaller, inactive fragments before it can be absorbed into the bloodstream.[1][2] Studies have shown that this compound is rapidly cleaved in homogenates of rat kidneys and brains.[1]

  • Poor Permeability: Due to its hydrophilic nature and molecular size, this compound has low permeability across the intestinal epithelium. The intestinal wall acts as a significant barrier to the passive diffusion of peptides.[3]

Q2: What are the main strategic approaches to improve the oral bioavailability of this compound?

A2: The principal strategies focus on protecting this compound from enzymatic degradation and enhancing its absorption across the intestinal wall. These can be broadly categorized as:

  • Chemical Modification: This involves altering the structure of the this compound peptide to create analogs with increased stability and/or lipophilicity. Common modifications include amino acid substitutions (e.g., replacing D-Ala with D-Arg), N- or C-terminal modifications, and esterification.[4][5]

  • Advanced Formulation Strategies: These approaches aim to protect the peptide from the harsh environment of the GI tract and facilitate its transport across the intestinal mucosa. Key formulation strategies include:

    • Encapsulation: Utilizing nanocarriers like poly(lactic-co-glycolic acid) (PLGA) nanoparticles to encapsulate this compound, thereby shielding it from enzymatic attack.

    • Permeation Enhancers: Incorporating substances that reversibly increase the permeability of the intestinal epithelium.

    • Enzyme Inhibitors: Co-administering compounds that inhibit the activity of peptidases in the GI tract.

Troubleshooting Guides

This section provides solutions to common problems researchers may face during their experiments.

Issue 1: Low stability of this compound in simulated gastric fluid (SGF) during in vitro assays.

  • Possible Cause: High concentration or activity of pepsin in the SGF, or an incorrect pH.

  • Troubleshooting Steps:

    • Verify SGF Composition: Ensure the SGF is prepared according to standard protocols (e.g., U.S. Pharmacopeia), with the correct concentrations of pepsin and a pH of approximately 1.2.[2][6]

    • Enzyme Activity Check: Confirm the activity of the pepsin used in the assay.

    • Protective Formulation: If testing a formulation, the protective capabilities (e.g., enteric coating on nanoparticles) may be insufficient. Consider modifying the formulation to enhance its acid resistance.

    • Chemical Modification: For analog development, consider substitutions at positions susceptible to pepsin cleavage.

Issue 2: Inconsistent results in Caco-2 cell permeability assays.

  • Possible Cause:

    • Incomplete differentiation of Caco-2 cell monolayers.

    • Variable transporter protein expression.

    • Cytotoxicity of the test compound or formulation.

  • Troubleshooting Steps:

    • Monitor Cell Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions, indicating a well-differentiated monolayer.

    • Use Control Compounds: Include reference compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) to validate each assay.

    • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to rule out that the observed low permeability is due to cell death.

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and culture conditions to minimize variability in transporter expression.

Issue 3: No significant analgesic effect observed in the tail-flick test after oral administration of a this compound formulation.

  • Possible Cause:

    • Insufficient oral bioavailability of the formulation.

    • Inadequate dosage.

    • Timing of the test does not align with the peak plasma concentration (Tmax).

  • Troubleshooting Steps:

    • Review Formulation Strategy: Re-evaluate the formulation's ability to protect this compound and enhance its absorption. Consider increasing the loading efficiency of nanoparticles or the concentration of permeation enhancers.

    • Conduct a Dose-Response Study: Test a range of doses to determine the effective dose 50 (ED50) for the oral formulation.

    • Pharmacokinetic Profiling: Perform a pilot pharmacokinetic study to determine the Cmax and Tmax of your formulation to ensure the analgesic test is conducted at the optimal time point. For many oral immediate-release formulations, Tmax is typically between 0.75 and 1.25 hours.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound and an Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityLogP
This compoundC40H50N8O10802.9Soluble in water-
Tyrosyl-D-arginyl-phenylalanyl-glycinamideC26H36N8O5540.6Readily soluble in water~1.7

Table 2: In Vitro Stability of this compound in Biological Media

Biological MediumHalf-life (t1/2)Primary Degradation Product
Human and Rat Plasma> 180 min-
Rat Brain Homogenate20.8 ± 2.2 minH-Tyr-D-Ala-Phe-Gly-OH
Rat Kidney Homogenate2.4 ± 0.3 minH-Tyr-D-Ala-Phe-Gly-OH

Data from Scalia et al. (1986)[1]

Table 3: Analgesic Potency (ED50) of this compound and Analogs via Different Administration Routes

CompoundAdministration RouteTest AnimalAnalgesic TestED50Reference
This compoundIntracerebroventricular (ICV)RatTail-flick23 pmol/rat[9]
MorphineIntracerebroventricular (ICV)RatTail-flick17,296 pmol/rat[9]
This compoundSubcutaneous (s.c.)RatTail-pinch0.83 mg/kg[9]
H-Tyr-D-MetO-Phe-Sar-NH2Subcutaneous (s.c.)Mouse-22 times more potent than morphine[5]
H-Tyr-D-MetO-Phe-D-Ala-OHSubcutaneous (s.c.)Mouse-30 times more potent than morphine[5]
ADAMBOral (p.o.)MouseTail pressure5.8 mg/kg[4]
MorphineOral (p.o.)MouseTail pressure22.2 mg/kg[4]

Experimental Protocols

Protocol 1: In Vitro Stability Assay in Simulated Gastrointestinal Fluids

Objective: To assess the stability of this compound or its analogs in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • This compound or analog

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Sodium chloride (NaCl)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • HPLC system with a C18 column

  • Incubator/shaker at 37°C

Procedure:

  • Preparation of SGF (pH 1.2):

    • Dissolve 2.0 g of NaCl in 1 L of deionized water.

    • Adjust the pH to 1.2 with HCl.

    • Add 3.2 g of pepsin and gently mix until dissolved.[2][6]

  • Preparation of SIF (pH 6.8):

    • Dissolve 6.8 g of KH2PO4 in 1 L of deionized water.

    • Adjust the pH to 6.8 with NaOH.

    • Add 10 g of pancreatin and gently mix until dissolved.[2][6]

  • Incubation:

    • Prepare a stock solution of the test peptide.

    • Add the peptide to pre-warmed SGF and SIF to a final concentration of 0.5 mg/mL.[10]

    • Incubate the mixtures at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

    • Immediately quench the enzymatic reaction by adding a suitable organic solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate enzymes.

    • Analyze the supernatant for the concentration of the intact peptide using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time to determine the degradation kinetics and calculate the half-life (t1/2).

Protocol 2: In Vivo Analgesic Activity - Rat Tail-Flick Test (Oral Administration)

Objective: To evaluate the analgesic effect of an orally administered this compound formulation.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound formulation

  • Vehicle control (e.g., water or saline)

  • Tail-flick apparatus (radiant heat source)

  • Oral gavage needles (stainless steel, ball-tipped)

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment and handling for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Oral Administration (Gavage):

    • Weigh each rat to calculate the correct dose volume (typically 5-10 mL/kg).[11]

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[12]

    • Carefully insert the lubricated gavage needle into the esophagus and slowly administer the test formulation or vehicle.[13]

  • Post-Dosing Latency Measurement: At specified time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the treated and control groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Formulation (e.g., Nanoparticles) stability Stability Assay (SGF/SIF) formulation->stability Incubate permeability Caco-2 Permeability Assay formulation->permeability Apply to cells oral_admin Oral Administration (Rat Model) formulation->oral_admin Administer analgesic_test Analgesic Test (Tail-Flick) oral_admin->analgesic_test pk_study Pharmacokinetic Study oral_admin->pk_study data_analysis Data Analysis (ED50, Bioavailability) analgesic_test->data_analysis pk_study->data_analysis

Caption: Experimental workflow for evaluating orally delivered this compound.

signaling_pathway cluster_oral_delivery Oral Delivery Barriers cluster_strategies Improvement Strategies This compound Oral this compound stomach Stomach (Low pH, Pepsin) This compound->stomach intestine Small Intestine (Enzymes, Epithelium) stomach->intestine degradation Enzymatic Degradation stomach->degradation intestine->degradation poor_absorption Poor Absorption intestine->poor_absorption chem_mod Chemical Modification (Analogs) degradation->chem_mod Mitigated by formulation Formulation (Nanoparticles) degradation->formulation Mitigated by permeation_enhancers Permeation Enhancers poor_absorption->permeation_enhancers Mitigated by increased_bioavailability Increased Oral Bioavailability chem_mod->increased_bioavailability formulation->increased_bioavailability permeation_enhancers->increased_bioavailability

Caption: Overcoming barriers to oral this compound delivery.

References

Validation & Comparative

Dermorphin vs. Morphine: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the opioid peptide dermorphin and the classical opioid morphine, focusing on their relative potency and efficacy. The information is compiled from preclinical studies and is intended to be a resource for researchers in pharmacology and drug development.

Executive Summary

This compound, a naturally occurring heptapeptide originally isolated from the skin of South American frogs, demonstrates significantly higher analgesic potency than morphine.[1] This heightened potency is observed across various administration routes and analgesic assays.[2][3] Both compounds exert their effects primarily through the activation of mu (µ)-opioid receptors, but differences in binding affinity and receptor activation contribute to their distinct pharmacological profiles.

Quantitative Comparison of Potency and Efficacy

The following tables summarize the quantitative data from various studies, highlighting the superior potency of this compound over morphine.

Table 1: In Vivo Analgesic Potency

CompoundAnimal ModelAdministration RouteAnalgesia TestED50Potency Ratio (this compound vs. Morphine)Reference
This compoundRatIntracerebroventricular (ICV)Tail-flick23 pmol/rat752x more potent[2][3]
MorphineRatIntracerebroventricular (ICV)Tail-flick17.3 nmol/rat-[3]
This compoundRatIntracerebroventricular (ICV)Hot plate13.3 pmol/rat2170x more potent[3]
MorphineRatIntracerebroventricular (ICV)Hot plate28.3 nmol/rat-[3]
This compoundMouseIntravenous (IV)Not Specified1.02 µmol/kg~11x more potent[3]
MorphineMouseIntravenous (IV)Not Specified11.3 µmol/kg-[3]
This compoundMouseSubcutaneous (s.c.)Tail-flickNot SpecifiedNearly comparable[4]
MorphineMouseSubcutaneous (s.c.)Tail-flickNot Specified-[4]

Table 2: In Vitro Receptor Binding Affinity

CompoundReceptorPreparationKᵢ (nM)Reference
This compoundMu (µ)Rat brain membranes0.7[5]
MorphineMu (µ)Rat brain homogenates1.2[6]
This compoundDelta (δ)Rat brain membranes62[5]
This compoundKappa (κ)Guinea pig cerebellum>5000[5]

Table 3: Isolated Tissue Potency

CompoundTissue PreparationIC50Potency Ratio (this compound vs. Morphine)Reference
This compoundGuinea-pig ileumNot Specified39x more potent[2]
MorphineGuinea-pig ileumNot Specified-[2]
This compoundMouse vas deferensNot Specified40x more potent[2]
MorphineMouse vas deferensNot Specified-[2]

Experimental Protocols

A fundamental understanding of the methodologies used to generate the above data is crucial for interpretation. Below are detailed descriptions of common experimental protocols.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound and morphine for the µ-opioid receptor.

  • Materials:

    • Rat brain membranes (source of µ-opioid receptors).

    • Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

    • Unlabeled ligands (this compound, morphine).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Rat brain membranes are incubated with a fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled competitor (this compound or morphine) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Kᵢ value is calculated from the IC50 value using the Cheng-Prusoff equation.

Tail-Flick Test

This in vivo assay is a common method to assess the analgesic effects of drugs in rodents.

  • Objective: To determine the dose of this compound or morphine required to produce an analgesic effect (ED50).

  • Apparatus: A device that applies a radiant heat source to the animal's tail and measures the latency to a tail-flick response.

  • Procedure:

    • A baseline tail-flick latency is determined for each animal before drug administration.

    • The animal is administered a specific dose of this compound or morphine via the desired route (e.g., intracerebroventricular, intravenous, subcutaneous).

    • At a predetermined time after drug administration, the radiant heat source is applied to the tail.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • The analgesic effect is typically expressed as the maximum possible effect (%MPE).

    • A dose-response curve is constructed by testing a range of doses, and the ED50 is calculated.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Both this compound and morphine are agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a signaling cascade that ultimately leads to the analgesic effect.

G_protein_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound or Morphine Ligand->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Testing & Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Analgesic Testing (e.g., Tail-Flick) Animal_Acclimation->Baseline_Testing Group_Assignment Random Assignment to Treatment Groups Baseline_Testing->Group_Assignment Drug_Admin Administer this compound, Morphine, or Vehicle Group_Assignment->Drug_Admin Post_Dose_Testing Post-Dose Analgesic Testing at Timed Intervals Drug_Admin->Post_Dose_Testing Data_Collection Record Latencies Post_Dose_Testing->Data_Collection Dose_Response Construct Dose-Response Curves Data_Collection->Dose_Response ED50_Calc Calculate ED50 Values Dose_Response->ED50_Calc Potency_Comp Compare Potency ED50_Calc->Potency_Comp

References

Dermorphin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dermorphin analogs, focusing on their structure-activity relationships (SAR). This compound, a naturally occurring heptapeptide opioid agonist with high affinity and selectivity for the μ-opioid receptor, has been the subject of extensive research to develop potent and safer analgesics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Structure-Activity Relationship Overview

This compound's potent and selective μ-opioid activity is primarily attributed to its unique N-terminal tetrapeptide sequence: Tyr-D-Ala-Phe-Gly. SAR studies have revealed that modifications to this core structure, as well as to the C-terminal region, can significantly impact receptor binding affinity, selectivity, and functional activity.

Key structural modifications and their general effects include:

  • Position 1 (Tyrosine): The phenolic hydroxyl group is crucial for opioid activity. Modifications such as O-methylation or replacement with other amino acids generally lead to a significant decrease in affinity.

  • Position 2 (D-Alanine): The D-configuration of this amino acid is critical for high μ-opioid receptor affinity and protection against enzymatic degradation. Replacement with other D-amino acids can be tolerated to some extent, with some substitutions even enhancing activity. For instance, substitution with D-Arginine has been shown to increase resistance to enzymatic degradation while maintaining high μ-receptor affinity.

  • Position 3 (Phenylalanine): The aromatic ring of phenylalanine is important for receptor interaction. Modifications at this position can influence both affinity and selectivity.

  • Position 4 (Glycine): This position is more tolerant to substitution. Replacing glycine with other amino acids, such as Sarcosine (Sar) or D-Alanine, has been explored to modulate activity and pharmacokinetic properties.

  • C-terminal modifications: Extensions or cyclizations of the C-terminus have been shown to influence receptor affinity and selectivity. For example, some C-terminal extended analogs have demonstrated increased μ-receptor affinity. Cyclic analogs have also been synthesized to improve stability and receptor interaction.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of various this compound analogs at opioid receptors, as well as their in vivo analgesic effects.

Table 1: Opioid Receptor Binding Affinities of this compound and its Analogs

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
This compound0.762>5000[1]
[Tyr(Me)¹]this compoundModerate Affinity--[2]
[D-Arg²]this compound tetrapeptide analogsHigh Affinity--[3]
[D-Met(O)²]this compound-(1-4) analogsHigh μ-selectivity-Negligible[4]
This compound-N/OFQ (DeNo)9.55 (pKi)8.12 (pKi)-[5]
[D-Orn(COCH₂Br)²]this compound0.11 (IC₅₀)342 (IC₅₀)-[6]
[D-Lys(=C=S)²]this compound0.38 (IC₅₀)97.1 (IC₅₀)-[6]

Table 2: In Vitro Functional Activity of this compound Analogs

CompoundAssayPotency (IC₅₀/EC₅₀/pEC₅₀)Efficacy (Emax)Reference
This compoundGuinea Pig Ileum (GPI)3.3 nM (IC₅₀)-[7]
This compoundMouse Vas Deferens (MVD)29 nM (IC₅₀)-[7]
D2 (linear analog)Guinea Pig Ileum (GPI)Highest activity among tested-[8]
D3 (cyclic analog)Guinea Pig Ileum (GPI)High activity-[8]
D4 (cyclic analog)Guinea Pig Ileum (GPI)High activity-[8]
This compound-N/OFQ (DeNo)Calcium Mobilization (μ)7.17 (pEC₅₀)209% over basal[5]
This compound-N/OFQ (DeNo)Calcium Mobilization (NOP)9.69 (pEC₅₀)-[5]
This compound-N/OFQ (DeNo)GTPγ[³⁵S] Binding (μ)7.70 (pEC₅₀)-[5]
This compound-N/OFQ (DeNo)GTPγ[³⁵S] Binding (NOP)9.50 (pEC₅₀)-[5]
This compoundGTPγ[³⁵S] Binding7.84 (pEC₅₀)1.52-fold[9]
[Cys(ATTO 488)⁸]this compound-NH₂GTPγ[³⁵S] Binding7.62 (pEC₅₀)1.34-fold[9]

Table 3: In Vivo Analgesic Activity of this compound Analogs

CompoundTestRoute of AdministrationPotency (ED₅₀)Reference
This compoundHot Plateintracerebroventricular (icv)13.3 pmol/rat[7]
This compoundTail Flickintracerebroventricular (icv)23 pmol/rat[7]
D2 (linear analog)Water Tail Flickintranasal1.0 µg/kg (max analgesia)[8][10]
D2 (linear analog)Tail Flick/Hot Plateintraperitoneal (ip)5.0 mg/kg (>50% analgesia)[8][10]
D3 (cyclic analog)Tail Flick/Hot Plateintraperitoneal (ip)High activity[10]
D4 (cyclic analog)Tail Flick/Hot Plateintraperitoneal (ip)Moderately active[10]
H-Tyr-D-MetO-Phe-Sar-NH₂Hot Plate/Tail Flickintracerebroventricular (icv)560x morphine[4]
H₂NC=(NH)-Tyr-D-MetO-Phe-Gly-NH₂Hot Plate/Tail Flickintracerebroventricular (icv)1550x morphine[4]
H-Tyr-D-MetO-Phe-Sar-NH₂Hot Plate/Tail Flicksubcutaneous (sc)22x morphine[4]
H-Tyr-D-MetO-Phe-D-Ala-OHHot Plate/Tail Flicksubcutaneous (sc)30x morphine[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound analogs for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

  • This compound analogs (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone at a high concentration).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test this compound analog.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγ[³⁵S] Binding Assay

Objective: To measure the functional activation of G-proteins by this compound analogs.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • GTPγ[³⁵S] (radiolabeled non-hydrolyzable GTP analog).

  • GDP.

  • This compound analogs (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Incubation: Add varying concentrations of the this compound analog and a fixed concentration of GTPγ[³⁵S] to the pre-incubated membranes.

  • Reaction: Incubate the mixture to allow for agonist-induced G-protein activation and binding of GTPγ[³⁵S] (e.g., 60 minutes at 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters and quantify the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Plot the specific binding of GTPγ[³⁵S] against the log concentration of the analog to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

cAMP Inhibition Assay

Objective: To measure the inhibition of adenylyl cyclase activity by this compound analogs.

Materials:

  • Whole cells expressing the Gi-coupled opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • This compound analogs (test compounds).

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the this compound analog.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the analog. Determine the IC₅₀ value.

In Vivo Analgesia Assays

Objective: To assess the central analgesic activity of this compound analogs.

Procedure:

  • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the this compound analog via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).

  • Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the latency to the pain response.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED₅₀ value (the dose that produces 50% of the maximum effect).

Objective: To assess the spinal analgesic activity of this compound analogs.

Procedure:

  • Acclimation: Acclimate the animals to the restraining device.

  • Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a focused beam of heat. A cut-off time is employed to prevent tissue injury.

  • Drug Administration: Administer the this compound analog.

  • Post-treatment Measurement: At different time intervals after administration, measure the tail-flick latency.

  • Data Analysis: Calculate the %MPE and determine the ED₅₀ as described for the hot plate test.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound analogs and the general workflows of the experimental procedures described.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Analog MOR μ-Opioid Receptor (GPCR) This compound->MOR Binding & Activation G_protein Gαi/o Gβγ MOR->G_protein G-protein Coupling GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruitment Internalization Receptor Internalization Beta_arrestin->Internalization Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Analgesia Assays start_binding Start incubation_binding Incubate Receptor, Radioligand & this compound Analog start_binding->incubation_binding filtration_binding Filter & Wash incubation_binding->filtration_binding quantification_binding Quantify Radioactivity filtration_binding->quantification_binding analysis_binding Calculate Ki quantification_binding->analysis_binding end_binding End analysis_binding->end_binding start_functional Start cell_prep Prepare Cells/Membranes start_functional->cell_prep agonist_addition Add this compound Analog cell_prep->agonist_addition signal_measurement Measure Signal (GTPγS binding, cAMP levels) agonist_addition->signal_measurement analysis_functional Calculate EC₅₀/IC₅₀ & Emax signal_measurement->analysis_functional end_functional End analysis_functional->end_functional start_invivo Start baseline Measure Baseline Pain Response start_invivo->baseline drug_admin Administer this compound Analog baseline->drug_admin post_drug_measurement Measure Post-Drug Pain Response drug_admin->post_drug_measurement analysis_invivo Calculate %MPE & ED₅₀ post_drug_measurement->analysis_invivo end_invivo End analysis_invivo->end_invivo

Caption: General experimental workflows.

References

A Comparative Analysis of Dermorphin and Endorphin Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the opioid receptor binding characteristics of Dermorphin, a potent and highly selective μ-opioid receptor agonist, and the endogenous endorphin peptides. This analysis is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound, a heptapeptide originally isolated from the skin of South American frogs of the genus Phyllomedusa, is a potent opioid agonist with exceptionally high affinity and selectivity for the μ-opioid receptor. Endorphins are endogenous opioid peptides produced by the central nervous system and the pituitary gland that play a crucial role in pain management and feelings of well-being. This guide delves into a comparative analysis of their binding affinities to the three main opioid receptor subtypes: μ (mu), δ (delta), and κ (kappa), details the experimental protocols used to determine these affinities, and illustrates the downstream signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The following table summarizes the available experimental data for the binding affinities of this compound and β-endorphin for μ and δ-opioid receptors. Data for α- and γ-endorphins are less consistently reported in the literature.

LigandReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Species/Tissue
This compound μ (mu)0.7[1]0.1 - 5[2]Rat brain[1]
δ (delta)62[1]Rat brain[1]
κ (kappa)> 5000[1]Rat brain[1]
β-Endorphin μ (mu)~9[3]~0.5 (functional)Rat neocortical membranes[3]
δ (delta)~22[3]~100 (functional)Rat neocortical membranes[3]

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and buffer composition. The functional IC₅₀ values for β-endorphin refer to its potency in inhibiting neurotransmitter release, which is a downstream effect of receptor binding.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Kᵢ and IC₅₀ values for opioid receptor ligands is most commonly achieved through radioligand competition binding assays.[4][5][6][7] This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or an endorphin) to displace a radiolabeled ligand with known affinity from the opioid receptors.

Materials
  • Receptor Source: Cell membranes prepared from tissues expressing opioid receptors (e.g., rat brain) or from cell lines stably expressing a specific human opioid receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor subtype. Examples include:

    • μ-receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • δ-receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

    • κ-receptor: [³H]U69,593

  • Unlabeled Ligand (Competitor): this compound or endorphin peptides of interest.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂ (e.g., 5 mM).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., 10 µM Naloxone) to determine the amount of radioligand that binds to non-receptor components.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure
  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + high concentration of naloxone.

    • Competition: Membrane preparation + radioligand + varying concentrations of the unlabeled competitor (this compound or endorphin).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Signaling Pathways

Upon binding of an agonist like this compound or an endorphin, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.[2][8][9][10][11][12] The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).

G_Protein_Signaling Ligand This compound or Endorphin OpioidReceptor Opioid Receptor (μ, δ, or κ) Ligand->OpioidReceptor G_Protein Gαi/o-GDP Gβγ OpioidReceptor->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active AdenylylCyclase Adenylyl Cyclase G_Protein_Active->AdenylylCyclase Inhibits IonChannels Ion Channels G_Protein_Active->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_Channel Ca_Channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) IonChannels->Ca_Channel

Caption: Opioid Receptor G-Protein Signaling Pathway.

Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx, which in turn reduces neuronal excitability and neurotransmitter release.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Experimental_Workflow Start Start: Prepare Reagents MembranePrep Membrane Preparation (Tissue or Cell Culture) Start->MembranePrep AssaySetup Assay Plate Setup (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Washing (Remove Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting DataAnalysis Data Analysis (Calculate IC50 and Ki) Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound exhibits exceptionally high affinity and selectivity for the μ-opioid receptor, surpassing that of the endogenous peptide β-endorphin. This high affinity is reflected in its low nanomolar to sub-nanomolar Kᵢ and IC₅₀ values. Both this compound and endorphins exert their effects through the canonical G-protein signaling pathway upon receptor binding. The detailed experimental protocols and workflows provided in this guide offer a standardized approach for the continued investigation and comparison of these and other opioid ligands, which is essential for the development of novel and more effective therapeutics.

References

Dermorphin's Selectivity for Mu-Opioid Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of dermorphin and its analogs for mu-opioid receptor (MOR) subtypes. While this compound is renowned for its high affinity and selectivity for the mu-opioid receptor over delta (DOR) and kappa (KOR) opioid receptors, its interaction with the various MOR subtypes, which arise from alternative splicing of the OPRM1 gene, is crucial for a comprehensive understanding of its pharmacological profile.

Due to a lack of publicly available data directly comparing this compound's binding and functional activity across different MOR splice variants, this guide utilizes data from the highly selective and potent mu-opioid peptide agonist, [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) , as a representative analog. This allows for an illustrative comparison of how a high-affinity peptide agonist can differentially interact with various MOR subtypes.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound and DAMGO at different opioid receptors and MOR splice variants.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
CompoundReceptorKi (nM)Selectivity (δ/μ)Selectivity (κ/μ)
This compound Mu (μ)0.788>7142
Delta (δ)62
Kappa (κ)>5000

Data sourced from studies on rat brain membrane preparations.

Table 2: Functional Activity (EC50 and Emax) of DAMGO at Mouse MOR Splice Variants

This table illustrates the differential activation of various MOR splice variants by the potent MOR agonist, DAMGO. The data is derived from [³⁵S]GTPγS binding assays performed in CHO cells stably expressing individual mouse MOR splice variants.

Splice VariantDAMGO EC50 (nM)DAMGO Emax (% Stimulation)
mMOR-1 7.7 ± 1.1100 ± 5
mMOR-1B 10 ± 1.287 ± 4
mMOR-1C 12 ± 2.244 ± 3
mMOR-1D 8.8 ± 1.570 ± 5
mMOR-1E 11 ± 1.8130 ± 7

EC50 represents the concentration of the agonist that produces 50% of the maximal response. Emax represents the maximal stimulation of [³⁵S]GTPγS binding relative to a baseline.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a ligand for a receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competition Binding Assay:

  • A constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

1. Membrane Preparation:

  • Membranes from cells expressing the specific MOR splice variant are prepared as described for the radioligand binding assay.

2. Assay Procedure:

  • Membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Increasing concentrations of the agonist (e.g., DAMGO) are added to the incubation mixture.

  • The reaction is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit of the G protein.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data are analyzed to determine the EC50 and Emax values for the agonist.

cAMP Inhibition Assay

This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the MOR.

1. Cell Culture and Treatment:

  • Cells stably expressing the mu-opioid receptor are cultured in appropriate media.

  • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Adenylyl cyclase is stimulated using forskolin.

  • Increasing concentrations of the opioid agonist are added to the cells.

2. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy (Emax).

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel GIRK Channel G_protein->K_channel βγ activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits ATP ATP K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx This compound This compound This compound->MOR Binds cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia) CREB->Gene_Expression Modulates

Caption: this compound activates the Gi/o-coupled mu-opioid receptor.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing MOR subtype) Incubation Incubation (Membranes + Reagents) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([³⁵S]GTPγS, GDP, Agonist) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound/free [³⁵S]GTPγS) Incubation->Filtration Counting Scintillation Counting (Quantifies bound [³⁵S]GTPγS) Filtration->Counting Analysis Data Analysis (Determine EC50 and Emax) Counting->Analysis

Caption: Workflow of the [³⁵S]GTPγS functional assay.

Dermorphin Cross-Tolerance: A Comparative Analysis with Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-tolerance profile of dermorphin with other commonly used opioids. The information is compiled from preclinical studies and is intended to support research and drug development efforts in the field of analgesia.

This compound, a naturally occurring heptapeptide from the skin of South American frogs, is a potent and highly selective agonist for the µ-opioid receptor.[1][2] Its high analgesic potency has made it a subject of interest for the development of novel pain therapeutics. Understanding its cross-tolerance profile with existing opioids is crucial for evaluating its potential clinical utility, particularly in opioid-tolerant individuals.

Quantitative Comparison of Analgesic Potency and Cross-Tolerance

The following table summarizes the quantitative data on the analgesic potency (ED50) of this compound and morphine, and the degree of cross-tolerance observed between them in rats. The data is derived from a key study by Broccardo & Improta (1985) where tolerance was induced by continuous intracerebroventricular (ICV) infusion of the respective opioid.

Opioid StateTest OpioidRoute of AdministrationED50 (nmol/rat)95% Confidence LimitsFold-Change in ED50 (Tolerance/Cross-Tolerance)
Saline-Infused (Control) This compoundICV0.030.02–0.05-
MorphineICV29.820.1–44.1-
This compound-Tolerant This compoundICV0.280.17–0.469.3 (Tolerance)
MorphineICV114.877.5–170.03.9 (Cross-Tolerance)
Morphine-Tolerant MorphineICV155.0104.7–229.45.2 (Tolerance)
This compoundICV0.110.07–0.173.7 (Cross-Tolerance)

Data sourced from Broccardo & Improta (1985).[1]

Key Observations:

  • High Potency of this compound: In opioid-naïve rats, this compound is approximately 1000 times more potent than morphine when administered centrally.[1]

  • Asymmetrical Cross-Tolerance: The study reveals an asymmetrical pattern of cross-tolerance. Rats made tolerant to this compound showed a significant, but relatively low, level of cross-tolerance to morphine (a 3.9-fold increase in morphine's ED50).[1] Conversely, morphine-tolerant rats exhibited a similar degree of cross-tolerance to this compound (a 3.7-fold increase in this compound's ED50).[1]

  • Incomplete Cross-Tolerance: The cross-tolerance observed in both directions is incomplete, meaning that switching from one opioid to the other may still provide some analgesic effect, albeit at a higher dose.

While quantitative data on the cross-tolerance between this compound and other opioids such as fentanyl, methadone, or buprenorphine is limited in the publicly available literature, it is generally expected that as a potent µ-opioid agonist, this compound would exhibit some degree of cross-tolerance with other µ-agonists. The extent of this cross-tolerance would likely depend on factors such as the specific opioid, the degree of tolerance, and the specific µ-opioid receptor subtypes and signaling pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-tolerance studies.

Induction of Opioid Tolerance

This protocol is based on the continuous infusion method described by Broccardo & Improta (1985) to induce a state of tolerance to this compound or morphine in rats.[1]

  • Subjects: Male Wistar rats weighing 200-250g.

  • Surgical Preparation: Rats are anesthetized and a stainless-steel cannula is stereotaxically implanted into the lateral cerebral ventricle. The cannula is connected via a polyethylene catheter to a subcutaneously implanted osmotic minipump.

  • Drug Administration: The osmotic minipumps are filled with either this compound (e.g., 2.5 µg/µl/hr), morphine (e.g., 1 µg/µl/hr), or sterile saline for the control group. The minipumps deliver the solution continuously for a period of 7 days.

  • Verification of Tolerance: After the 7-day infusion period, the development of tolerance is confirmed by assessing the analgesic response to a challenge dose of the respective opioid. A significant rightward shift in the dose-response curve (i.e., an increase in the ED50) indicates the development of tolerance.

Assessment of Analgesia (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic effects of opioids by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesia meter consisting of a radiant heat source (e.g., a focused beam of light) and a timer.

  • Procedure:

    • The rat is gently restrained, and its tail is positioned over the radiant heat source.

    • The heat source is activated, and the timer starts simultaneously.

    • The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.

Assessment of Analgesia (Hot-Plate Test)

The hot-plate test is another widely used method to evaluate the analgesic efficacy of drugs by measuring the reaction time of an animal to a heated surface.

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The animal is typically confined to the surface by a clear cylindrical enclosure.

  • Procedure:

    • The animal is placed on the heated surface of the hot-plate.

    • The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent injury.

  • Data Analysis: Similar to the tail-flick test, the data can be used to generate dose-response curves and calculate the ED50 of the analgesic.

Mandatory Visualizations

Signaling Pathway of the µ-Opioid Receptor

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP converts ATP to Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to This compound This compound This compound->MOR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for a Cross-Tolerance Study

cross_tolerance_workflow cluster_setup Experimental Setup cluster_tolerance_induction Tolerance Induction (7 Days) cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation Baseline_Testing Baseline Analgesic Testing (e.g., Tail-Flick) Animal_Habituation->Baseline_Testing Group_A Group A: Continuous Saline Infusion Baseline_Testing->Group_A Group_B Group B: Continuous this compound Infusion Baseline_Testing->Group_B Group_C Group C: Continuous Morphine Infusion Baseline_Testing->Group_C Test_Dermorphin_A Test this compound in Group A Group_A->Test_Dermorphin_A Test_Morphine_A Test Morphine in Group A Group_A->Test_Morphine_A Test_Dermorphin_B Test this compound in Group B Group_B->Test_Dermorphin_B Test_Morphine_B Test Morphine in Group B Group_B->Test_Morphine_B Test_Dermorphin_C Test this compound in Group C Group_C->Test_Dermorphin_C Test_Morphine_C Test Morphine in Group C Group_C->Test_Morphine_C Calculate_ED50 Calculate ED50 Values Test_Dermorphin_A->Calculate_ED50 Test_Morphine_A->Calculate_ED50 Test_Dermorphin_B->Calculate_ED50 Test_Morphine_B->Calculate_ED50 Test_Dermorphin_C->Calculate_ED50 Test_Morphine_C->Calculate_ED50 Compare_ED50 Compare ED50 Values to Determine Tolerance and Cross-Tolerance Calculate_ED50->Compare_ED50

Caption: Workflow for assessing cross-tolerance between this compound and morphine.

References

A Comparative Analysis of the Side Effect Profiles of Dermorphin and Fentanyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two potent opioid agonists, dermorphin and fentanyl. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the pharmacological characteristics of these compounds.

Executive Summary

This compound, a naturally occurring heptapeptide, and fentanyl, a synthetic opioid, are both potent agonists of the µ-opioid receptor. While both exhibit strong analgesic properties, their side effect profiles, based on available data, show notable differences. Fentanyl is associated with a significant risk of respiratory depression, a leading cause of opioid-related fatalities.[1] this compound, in older clinical studies, appeared to have a more benign respiratory safety profile compared to morphine, though direct comparisons with fentanyl are lacking.[2] Common opioid-related side effects such as nausea, vomiting, and sedation are reported for both compounds. However, the incidence and severity of these effects may differ. This guide synthesizes the available quantitative data, outlines experimental methodologies for assessing side effects, and visualizes the signaling pathways of both molecules.

Comparative Data on Side Effects

The following tables summarize the available quantitative data on the side effect profiles of this compound and fentanyl from clinical and preclinical studies. It is important to note that the data for this compound is limited and primarily from older studies, which may not be directly comparable to the extensive modern data available for fentanyl.

Table 1: Clinical Side Effect Profile of this compound (Intrathecal Administration)

Side EffectIncidence (%)Comparator (Morphine) (%)Placebo (%)Source
Nausea and Vomiting22-50%18%14%[2]
Urinary Retention26%30%18%

Note: Data from a 1985 randomized controlled trial.

Table 2: Common Side Effects of Fentanyl (Various Formulations and Routes of Administration)

Side EffectIncidence (%)NotesSource(s)
Nausea3.8-23%Varies with administration route and patient population.[3]
Vomiting11-23%Varies with administration route and patient population.[3]
Constipation>10%A very common side effect of long-term use.[4]
Somnolence/Drowsiness>10%Frequently reported across studies.[4]
Confusion>10%Common, particularly in elderly patients.[4]
Dizziness>10%Frequently reported.[4]
Respiratory DepressionSignificant RiskA major dose-limiting and potentially fatal side effect.[1]
Muscle RigidityCan occurEspecially with high intravenous doses.[4]

Signaling Pathways

Both this compound and fentanyl exert their effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, these agonists trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

This compound Signaling Pathway

This compound is a potent and highly selective agonist for the µ-opioid receptor.[5][6] Its binding initiates the canonical G-protein signaling pathway, leading to analgesia. The degree to which this compound engages the β-arrestin pathway, which is associated with some adverse effects, is not as extensively studied as for fentanyl.

Dermorphin_Signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

This compound's primary signaling cascade via the µ-opioid receptor.
Fentanyl Signaling Pathway

Fentanyl is also a potent µ-opioid receptor agonist. Research suggests that fentanyl may exhibit biased agonism, meaning it can differentially activate the G-protein pathway (associated with analgesia) and the β-arrestin pathway.[7][8][9] The β-arrestin pathway is implicated in mediating some of the adverse effects of opioids, including respiratory depression and tolerance.[1][8]

Fentanyl_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein G-protein Pathway (Gαi/o) MOR->G_protein Activates Beta_arrestin β-arrestin Pathway MOR->Beta_arrestin Recruits Analgesia Analgesia G_protein->Analgesia Side_Effects Respiratory Depression, Tolerance, etc. Beta_arrestin->Side_Effects

Fentanyl's dual signaling through G-protein and β-arrestin pathways.

Experimental Protocols

The assessment of opioid side effects relies on a variety of well-established experimental protocols in both preclinical and clinical settings.

Preclinical Assessment of Abuse Potential: Conditioned Place Preference (CPP)

The Conditioned Place Preference (CPP) test is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs, providing an indication of their abuse potential.[10][11]

Methodology:

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore both chambers to determine any initial preference.

  • Conditioning Phase: Over several days, the animal receives the test drug (e.g., this compound or fentanyl) and is confined to one chamber (the non-preferred chamber from baseline). On alternate days, the animal receives a vehicle injection and is confined to the other chamber.

  • Test Phase: The animal is placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect and abuse potential.[11]

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_test Test Baseline Baseline Preference Test (Free exploration) Drug_Admin Drug Administration (e.g., this compound/Fentanyl) Baseline->Drug_Admin Vehicle_Admin Vehicle Administration Baseline->Vehicle_Admin Paired_Chamber Confinement in Drug-Paired Chamber Drug_Admin->Paired_Chamber Test_Session Test Session (Free exploration) Paired_Chamber->Test_Session Unpaired_Chamber Confinement in Vehicle-Paired Chamber Vehicle_Admin->Unpaired_Chamber Unpaired_Chamber->Test_Session Data_Analysis Data Analysis (Time in each chamber) Test_Session->Data_Analysis

Workflow for the Conditioned Place Preference (CPP) experiment.
Clinical Assessment of Respiratory Depression

Opioid-induced respiratory depression is a critical safety concern. Its assessment in clinical trials involves continuous monitoring of respiratory parameters.[12][13]

Methodology:

  • Patient Population: Opioid-naïve or opioid-tolerant patients receiving the study drug for pain management.

  • Monitoring Equipment: Continuous pulse oximetry (SpO2) and capnography (end-tidal CO2, etCO2) are employed.[13] A respiratory volume monitor (RVM) can also be used to measure minute ventilation, tidal volume, and respiratory rate.[14]

  • Data Collection: Respiratory rate, oxygen saturation, and etCO2 levels are continuously recorded before, during, and after drug administration.

  • Endpoint Definition: Respiratory depression is defined by predefined thresholds, such as a respiratory rate below a certain number of breaths per minute, oxygen desaturation (SpO2 < 90%), or a significant increase in etCO2.[12]

Clinical Assessment of Nausea and Vomiting

Opioid-induced nausea and vomiting (OINV) are common and distressing side effects. Their assessment in clinical trials often relies on patient-reported outcomes.

Methodology:

  • Assessment Tools: Standardized questionnaires such as the Opioid Symptoms Questionnaire (OSQ) or visual analog scales (VAS) for nausea are used.[15]

  • Data Collection: Patients are asked to rate the severity of their nausea and report the number of vomiting or retching episodes at regular intervals after receiving the opioid.

  • Rescue Medication: The use of antiemetic rescue medication is also recorded as an indicator of the severity of OINV.[16]

  • Diagnostic Criteria: The diagnosis of OINV is often based on established criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).[17]

Discussion and Future Directions

Future research should focus on:

  • Conducting head-to-head clinical trials comparing the safety and efficacy of this compound and fentanyl.

  • Investigating the molecular mechanisms underlying the potential differences in their side effect profiles, including a more detailed characterization of this compound's interaction with the β-arrestin pathway.

  • Developing novel opioid analgesics that selectively activate the G-protein pathway to achieve analgesia with a reduced side effect burden.

References

A Comparative Analysis of Tolerance Development: Dermorphin vs. Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of tolerance to the potent opioid peptide dermorphin and the classical opioid analgesic morphine. By presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms, this document aims to inform research and development in the field of analgesics.

Executive Summary

The development of tolerance, a phenomenon characterized by a diminished analgesic response to the same dose of a drug over time, is a significant limitation in the long-term clinical use of opioids. Both this compound, a naturally occurring and highly potent μ-opioid receptor (MOR) agonist, and morphine, the archetypal opioid analgesic, induce tolerance. However, preclinical evidence suggests that the rate and magnitude of tolerance development, as well as the severity of withdrawal symptoms, may differ significantly between these two compounds. This guide delves into the quantitative differences, experimental methodologies used for their assessment, and the distinct signaling pathways that govern the development of tolerance to this compound and morphine.

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the analgesic potency, tolerance development, and withdrawal severity associated with this compound and morphine.

Table 1: Analgesic Potency (ED50) of this compound and Morphine in Rodent Models

AgonistAnimal ModelRoute of AdministrationAnalgesic AssayED50Reference
This compoundRatIntracerebroventricular (ICV)Tail-flick23 pmol/rat[1]
MorphineRatIntracerebroventricular (ICV)Tail-flick17.3 nmol/rat (752x higher than this compound)[1]
This compoundRatIntracerebroventricular (ICV)Hot-plate13.3 pmol/rat[1]
MorphineRatIntracerebroventricular (ICV)Hot-plate28.3 nmol/rat (2170x higher than this compound)[1]
This compoundMouseIntravenous (IV)Tail-flick1.02 µmol/kg[1]
MorphineMouseIntravenous (IV)Tail-flick11.3 µmol/kg[1]

ED50 (Effective Dose 50): The dose required to produce a maximal analgesic effect in 50% of the tested population.

Table 2: Development of Analgesic Tolerance

AgonistAnimal ModelTolerance Induction ProtocolChange in Analgesic EffectReference
This compoundRatContinuous ICV infusion (4 days)Analgesia maintained in 65% of rats[1]
MorphineRatContinuous ICV infusion (4 days)Analgesia maintained in only 10% of rats[1]
MorphineMouseEscalating s.c. injections (3x/day for 4 days)5-fold increase in ED50[2]
MorphineMouses.c. infusion (30 mg/kg/24h)6-fold increase in ED50[2]
MorphineMouseMorphine pellet implantation (2 x 25mg)10-fold increase in ED50[2]

Table 3: Severity of Withdrawal Symptoms

AgonistAnimal ModelWithdrawal InductionKey Withdrawal SignsReference
This compoundRatContinuous ICV infusion (200 ng/h) followed by cessationMean of 6 "wet-dog shakes" in 15 minutes[1]
MorphineRatContinuous ICV infusion (10 µg/h) followed by cessationOver 20 "wet-dog shakes" in 15 minutes[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and morphine tolerance.

Induction of Tolerance by Continuous Intracerebroventricular (ICV) Infusion in Rats

This protocol is employed to induce a state of tolerance by delivering a constant supply of the opioid directly into the central nervous system.

Objective: To induce tolerance to the analgesic effects of this compound or morphine through continuous administration.

Materials:

  • Male Wistar rats (200-250g)

  • Stereotaxic apparatus

  • Osmotic minipumps (e.g., Alzet)

  • Intracerebroventricular cannula

  • This compound or Morphine sulfate dissolved in sterile saline

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rats with an appropriate anesthetic agent.

  • Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Cannula Implantation: Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).

  • Catheter Placement: Lower the ICV cannula to the target depth and secure it to the skull with dental cement and jeweler's screws.

  • Minipump Implantation: Create a subcutaneous pocket on the back of the rat.

  • Pump Connection: Connect the osmotic minipump, pre-filled with the this compound or morphine solution, to the ICV cannula via a catheter.

  • Pump Placement and Wound Closure: Place the minipump into the subcutaneous pocket and suture the incisions.

  • Post-operative Care: Administer post-operative analgesics and monitor the animals for recovery. The continuous infusion will proceed for a predetermined period (e.g., 4-7 days) to induce tolerance.[3]

Assessment of Analgesic Tolerance using the Tail-Flick Test

The tail-flick test is a common behavioral assay to measure the analgesic effects of drugs by quantifying the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Objective: To measure the analgesic response and the development of tolerance to this compound or morphine.

Materials:

  • Tail-flick apparatus (with a radiant heat source)

  • Rats or mice

  • This compound or Morphine sulfate for injection

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and the tail-flick apparatus to minimize stress-induced analgesia.

  • Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source. The apparatus will focus a beam of light on a specific portion of the tail.

  • Measurement: Activate the heat source and start a timer. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound or morphine via the desired route (e.g., ICV, IV, subcutaneous).

  • Post-drug Latency Measurement: At specific time points after drug administration, repeat the tail-flick latency measurement.

  • Tolerance Assessment: To assess tolerance, the tail-flick test is performed before and after a chronic treatment regimen (e.g., continuous infusion). A decrease in the tail-flick latency at the same dose of the drug indicates the development of tolerance. The shift in the ED50 value is calculated by determining the dose of the drug required to produce the same level of analgesia in tolerant versus non-tolerant animals.[2]

Signaling Pathways and Mechanisms of Tolerance

The development of tolerance to opioids is a complex process involving adaptive changes at the cellular and molecular levels, primarily centered around the μ-opioid receptor (MOR). While both this compound and morphine act on the MOR, their distinct interactions with the receptor and subsequent downstream signaling cascades likely contribute to the observed differences in tolerance development.

Morphine-Induced Tolerance

Morphine is considered a partial agonist at the MOR and is a poor inducer of receptor internalization.[4][5] Chronic exposure to morphine leads to a state of cellular tolerance through several key mechanisms:

  • Receptor Desensitization: Continuous activation of the MOR by morphine leads to its desensitization, where the receptor becomes less responsive to the agonist. This process is initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the receptor.

  • β-Arrestin Recruitment: Phosphorylated MORs recruit β-arrestin proteins. Morphine shows a preference for recruiting β-arrestin 2.[6][7] β-arrestin binding uncouples the receptor from its G-protein, attenuating the primary analgesic signaling pathway.

  • Lack of Efficient Internalization: Unlike many other opioids, morphine does not efficiently trigger the internalization (endocytosis) of the MOR.[4][5] This persistent presence of desensitized receptors on the cell surface is thought to be a major contributor to the rapid development of tolerance.

  • Signaling Pathway Adaptations: Chronic morphine exposure leads to compensatory changes in downstream signaling pathways. For instance, the adenylyl cyclase/cAMP pathway, which is initially inhibited by MOR activation, becomes upregulated, contributing to a state of cellular hyperexcitability that manifests during withdrawal.

Morphine_Tolerance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Recruits AC_up Adenylyl Cyclase Upregulation MOR->AC_up Leads to AC Adenylyl Cyclase G_protein->AC Inhibits Desensitization Desensitization cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GRK->MOR Phosphorylates Beta_arrestin->Desensitization Tolerance Tolerance Desensitization->Tolerance cAMP_up ↑ cAMP (upon withdrawal) AC_up->cAMP_up cAMP_up->Tolerance

Figure 1. Simplified signaling pathway of morphine-induced tolerance.
This compound-Induced Tolerance

This compound, being a full and highly potent MOR agonist, exhibits a different interaction profile with the receptor compared to morphine. This may underlie the observed differences in tolerance development.

  • Efficient Receptor Internalization: In contrast to morphine, this compound is a potent inducer of MOR internalization.[4][8] Upon binding, this compound promotes the rapid endocytosis of the MOR.

  • Potential for Resensitization: Receptor internalization is often a mechanism for resensitization, where the receptor is dephosphorylated within the cell and recycled back to the cell surface in a responsive state. The efficient internalization induced by this compound may allow for a more effective recycling and resensitization of MORs, thereby delaying the onset or reducing the magnitude of tolerance compared to morphine.

  • Downstream Signaling: While the initial G-protein mediated signaling cascade leading to analgesia is similar to morphine, the consequences of receptor trafficking are different. The internalization of the receptor-agonist complex can also initiate a second wave of signaling from intracellular compartments, the full implications of which for tolerance are still under investigation.

Dermorphin_Tolerance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GRK->MOR Phosphorylates Internalization Receptor Internalization Beta_arrestin->Internalization Resensitization Receptor Resensitization Internalization->Resensitization Leads to Less_Tolerance Less Tolerance Development Resensitization->Less_Tolerance

Figure 2. Proposed signaling pathway of this compound, highlighting receptor internalization and resensitization.

Conclusion

The available preclinical data strongly suggest that this compound exhibits a more favorable profile than morphine with respect to the development of analgesic tolerance and the severity of withdrawal. Quantitative comparisons reveal that while this compound is significantly more potent, it appears to induce a lesser degree of tolerance upon chronic administration. These differences are likely rooted in their distinct molecular interactions with the μ-opioid receptor. Morphine's inability to efficiently induce receptor internalization leads to a persistent population of desensitized receptors on the cell surface, a key factor in the rapid development of tolerance. In contrast, this compound's potent induction of receptor internalization may facilitate a cycle of resensitization, thereby preserving analgesic efficacy over time.

These findings have significant implications for the development of novel analgesics. Strategies aimed at promoting MOR internalization and resensitization, or developing agonists with a signaling profile similar to this compound, may lead to the creation of more effective and safer long-term pain management therapies with a reduced liability for tolerance and dependence. Further research is warranted to fully elucidate the intricate signaling networks governing this compound-induced analgesia and tolerance and to translate these preclinical findings into clinical applications.

References

Dermorphin's Dual Dance: Correlating In Vitro Activity with In Vivo Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Dermorphin, a potent and highly selective mu-opioid receptor (MOR) agonist originally isolated from the skin of South American frogs, has long been a subject of intense research in the quest for potent analgesics with favorable side-effect profiles.[1][2][3] Its unique structure, containing a D-amino acid residue that confers resistance to enzymatic degradation, has inspired the development of numerous analogs.[2][4] This guide provides a comparative analysis of this compound and its key alternatives, correlating their in vitro receptor binding and functional activities with their in vivo analgesic effects. Experimental data is presented to offer researchers a clear, objective overview to inform future drug development endeavors.

In Vitro Activity: Receptor Binding and Functional Assays

The initial assessment of opioid compounds relies on in vitro assays that determine their affinity for opioid receptors and their functional efficacy as agonists or antagonists. Key methodologies include radioligand binding assays to determine the binding affinity (Ki) and functional assays such as the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) bioassays, as well as [³⁵S]GTPγS binding assays, to measure agonist potency (IC50 or EC50).[5][6]

This compound exhibits a very high affinity and selectivity for the µ-opioid receptor.[4] A positive correlation has been demonstrated between the relative potency of this compound-like peptides on the GPI and MVD bioassays and their relative affinity for µ- and δ-type receptors, respectively.[5]

Table 1: Comparative In Vitro Activity of this compound and Analogs

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)
µ-Opioid Receptor (MOR) δ-Opioid Receptor (DOR)
This compound High Affinity[4]Low Affinity[4]
[Dmt¹]DALDA Subnanomolar[7]-
[DPro⁶]DM Higher µ-selectivity than DM[8]-
LENART01 Selective for MOR[9]Lower Affinity[9]
Morphine Partial Agonist[4]-

Note: This table summarizes data from multiple sources. "-" indicates data not available in the reviewed literature.

In Vivo Analgesic Activity: Hot-Plate and Tail-Flick Tests

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For opioid analgesics, the hot-plate and tail-flick tests in rodents are standard models to assess antinociceptive effects.[4] These tests measure the latency of the animal to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.

This compound produces potent and long-lasting analgesia when administered intravenously in mice and intracerebroventricularly in rats.[10] Studies on this compound analogs have shown that structural modifications can significantly impact their in vivo potency and duration of action. For example, the analog [DPro⁶]DM, while less potent in vitro, induced a more stable and long-lasting analgesia than this compound when administered intranasally.[8] Another analog, DALDA, has shown promise in treating neuropathic pain with potentially fewer central nervous system side effects.[11]

Table 2: Comparative In Vivo Analgesic Activity

CompoundAdministration RouteAnalgesic Potency (ED50)Duration of ActionKey Findings
This compound Intravenous (mice)Potent[10]Long-lasting[4]Significantly more potent than morphine.[10]
Intracerebroventricular (rats)13-23 pmol/rat[10]Long-lasting[10]752-2170x more potent than morphine.[10]
[DPro⁶]DM Intraperitoneal (rats)Same efficacy as DM[8]--
Intranasal (rats)-More stable and long-lasting than DM[8]AUC ~91% higher than this compound.[8]
This compound Analog D2 Intraperitoneal (rats)5 mg/kg (>50% analgesia)[4]Prolonged[4]-
Intranasal (rats)1.0 µg/kg (max. analgesia)[4]Long-lasting[4]Dose-dependent analgesic effect.[4]
LENART01 Subcutaneous (mice)Increased potency than morphine[9]-Effective in a model of inflammatory pain.[9]
Morphine Intracerebroventricular (rats)752-2170x less potent than this compound[10]--

Note: This table summarizes data from multiple sources. "-" indicates data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The analgesic effects of this compound and its analogs are primarily mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[12] Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades, ultimately resulting in the modulation of neuronal excitability and pain perception.

Dermorphin_Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ion_Channels->Ca_influx K_efflux ↑ K⁺ Efflux Ion_Channels->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Caption: this compound signaling pathway.

The evaluation of these compounds follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding Receptor Binding Assays (Ki determination) Correlation In Vitro-In Vivo Correlation Analysis Binding->Correlation Functional Functional Assays (GPI, MVD, GTPγS) (IC50/EC50 determination) Functional->Correlation Analgesia_Tests Analgesic Tests (Hot-Plate, Tail-Flick) (ED50 determination) Side_Effects Side-Effect Profiling (Locomotor, Withdrawal) Analgesia_Tests->Side_Effects Clinical_Candidate Potential Clinical Candidate Analgesia_Tests->Clinical_Candidate Side_Effects->Clinical_Candidate Lead_Compound Lead Compound (e.g., this compound Analog) Lead_Compound->Binding Lead_Compound->Functional Correlation->Analgesia_Tests

References

A Comparative Analysis of Dermorphin's Analgesic Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of dermorphin, a potent, naturally occurring opioid peptide, with the conventional opioid analgesic, morphine. The information presented is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of Analgesic Potency

This compound, a heptapeptide originally isolated from the skin of South American frogs, has demonstrated significantly higher analgesic potency and a longer duration of action compared to morphine in several animal models of pain.[1][2] The following tables summarize the comparative efficacy of this compound and morphine.

Table 1: Comparative Analgesic Potency (ED50) of this compound and Morphine in Rodent Models

Pain ModelAdministration RouteSpeciesThis compound ED50Morphine ED50Potency Ratio (this compound vs. Morphine)
Hot Plate Test Intracerebroventricular (ICV)Rat13.3 pmol/rat[2]28.3 nmol/rat[2]~2,170x more potent[2]
Tail-Flick Test Intracerebroventricular (ICV)Rat23 pmol/rat[2]752 times less potent[2]~752x more potent[2]
- Intravenous (IV)Mouse1.02 µmol/kg[2]11.3 µmol/kg[2]~11x more potent[2]

Table 2: Duration of Analgesic Effect of this compound (60 pmol/rat, ICV)

Pain ModelDuration of Analgesia
Tail-Flick Test ~90 minutes[2]
Hot Plate Test ~150 minutes[2]

Table 3: Clinical Comparison in Postoperative Pain Management

ParameterThis compoundMorphinePlacebo
Patients Requiring Additional Analgesics 22%[2][3]58%[2][3]88%[2][3]
Mean Postoperative Hospital Stay (days) 5.6[2]6.3[2]8.7[2]

Experimental Protocols

The data presented above were generated using standardized preclinical pain models. The following are detailed methodologies for these key experiments.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly effective for evaluating centrally acting analgesics.[4]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C is used.[5] The animal is confined to the heated surface by a transparent glass cylinder.[4]

  • Procedure:

    • Animals are habituated to the testing environment before the experiment.

    • A baseline latency to a pain response (e.g., licking of the hind paw or jumping) is recorded for each animal before drug administration.[4]

    • The test substance (e.g., this compound, morphine, or vehicle) is administered through the specified route (e.g., intravenous, intraperitoneal, or intracerebroventricular).

    • At predetermined time intervals after administration, the animal is placed on the hot plate, and the latency to the first sign of a pain response is recorded.[6]

    • A cut-off time (typically 15-30 seconds) is established to prevent tissue damage.[6][7]

  • Data Analysis: The increase in latency to the pain response after drug administration compared to the baseline is calculated as a measure of analgesia. The percentage of the maximal possible effect (%MPE) can also be determined.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is used to evaluate the efficacy of analgesics.[8]

  • Apparatus: A tail-flick analgesiometer is used, which focuses a beam of high-intensity light on the animal's tail.[8] The apparatus is equipped with a sensor that automatically stops a timer when the tail flicks away from the heat source.

  • Procedure:

    • The animal is gently restrained, often in a specialized holder, with its tail exposed.

    • A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time it takes for the animal to withdraw its tail.[7]

    • The test compound is administered, and the tail-flick latency is measured again at various time points post-administration.[9]

    • A cut-off time is employed to prevent thermal injury to the tail.[7]

  • Data Analysis: The analgesic effect is quantified by the increase in the time taken to flick the tail after drug treatment compared to the pre-drug baseline.

Acetic Acid-Induced Writhing Test

This test is a chemical method for inducing visceral pain and is particularly sensitive to peripherally acting analgesics.[10]

  • Procedure:

    • Animals are typically fasted for a few hours before the experiment.

    • The test substance or vehicle is administered, usually orally or intraperitoneally, at a set time before the induction of writhing.[11]

    • A solution of acetic acid (commonly 0.6%) is injected intraperitoneally to induce a characteristic writhing response, which includes abdominal contractions and stretching of the hind limbs.[10][11]

    • Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).[11]

  • Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group.[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Mu-Opioid Receptor Signaling

This compound exerts its potent analgesic effects primarily by acting as a high-affinity agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][12] The binding of this compound to the MOR initiates a cascade of intracellular signaling events.[13]

Dermorphin_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreased K_efflux K+ Efflux K_channel->K_efflux Increased Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia Reduced Nociceptive Transmission leads to

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Experimental Workflow: Hot Plate Test

Hot_Plate_Workflow Start Start Habituation Animal Habituation to Test Environment Start->Habituation Baseline Measure Baseline Latency (Paw Lick/Jump) Habituation->Baseline Administration Administer this compound, Morphine, or Vehicle Baseline->Administration Post_Admin Place Animal on Hot Plate at Timed Intervals Administration->Post_Admin Measure_Latency Record Post-Treatment Latency Post_Admin->Measure_Latency Cutoff Apply Cut-off Time to Prevent Injury Measure_Latency->Cutoff Analysis Data Analysis: Compare Latencies Cutoff->Analysis Continue End End Analysis->End

Caption: Workflow for the hot plate analgesic test.

Experimental Workflow: Tail-Flick Test

Tail_Flick_Workflow Start Start Restrain Gently Restrain Animal Start->Restrain Baseline Measure Baseline Tail-Flick Latency Restrain->Baseline Administration Administer Test Compound or Vehicle Baseline->Administration Post_Admin Apply Heat Stimulus at Timed Intervals Administration->Post_Admin Measure_Latency Record Post-Treatment Latency Post_Admin->Measure_Latency Cutoff Apply Cut-off Time Measure_Latency->Cutoff Analysis Data Analysis: Calculate % Analgesia Cutoff->Analysis Proceed End End Analysis->End

References

A Comparative Analysis of Linear and Cyclic Dermorphin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological properties, including receptor binding, potency, and enzymatic stability, of linear and cyclic dermorphin analogs. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.

This compound, a naturally occurring heptapeptide with high affinity and selectivity for the μ-opioid receptor, has served as a lead compound in the development of potent analgesics. Structure-activity relationship studies have largely focused on modifications of its linear sequence and, more recently, on the synthesis of cyclic analogs. The rationale behind cyclization is primarily to enhance enzymatic stability, a critical factor for improving bioavailability and enabling non-invasive routes of administration. This guide presents a comparative study of linear and cyclic this compound analogs, summarizing key performance indicators from various experimental studies.

Performance Comparison: Linear vs. Cyclic this compound Analogs

The primary goal of converting linear peptides into their cyclic counterparts is to improve their resistance to enzymatic degradation while maintaining or enhancing their biological activity.[1] The data presented below, extracted from in vitro and in vivo studies, facilitates a direct comparison of the pharmacological profiles of several linear and cyclic this compound analogs.

In Vitro Activity: Guinea Pig Ileum (GPI) Assay

The guinea pig ileum assay is a classic pharmacological method used to determine the in vitro opioid activity of a compound by measuring the inhibition of electrically induced muscle contractions. The IC50 value represents the concentration of the analog required to inhibit the contraction by 50%.

AnalogStructureTypeIC50 (mol/L)Reference
D1 (this compound) H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Linear1.1 x 10⁻⁹[1]
D2 H-Tyr-D-Ala-Phe-D-Ala-Tyr-Pro-Ser-NH-MeLinear4.8 x 10⁻¹¹[1]
D3 cyclo(D-Ala-Tyr-D-Ala-Phe-D-Ala-Tyr-Pro-Ser)Cyclic1.0 x 10⁻¹⁰[1]
D4 cyclo(Gly-Tyr-D-Ala-Phe-D-Ala-Tyr-Pro-Ser)Cyclic2.1 x 10⁻¹⁰[1]

Note: Lower IC50 values indicate higher potency.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor, in this case, the μ-opioid receptor. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is measured, with lower values indicating a higher binding affinity. While a direct comparative table with Ki values for a series of linear and cyclic analogs was not found in the reviewed literature, studies have shown that conformational constraints imposed by cyclization can sometimes lead to a decrease in binding affinity compared to their linear counterparts.[2] However, some cyclic analogs have been shown to retain high affinity.[3]

In Vivo Analgesic Potency

The hot plate test is a common in vivo assay to assess the analgesic efficacy of compounds. The test measures the latency of an animal's response to a thermal stimulus after administration of the test compound. The ED50 value, the dose required to produce a therapeutic effect in 50% of the population, is a key metric.

Enzymatic Stability

A major drawback of linear peptides as therapeutic agents is their rapid degradation by proteases. Cyclization is a well-established strategy to increase enzymatic stability.[1] Studies have shown that while linear this compound can be degraded by brain extracts, certain linear analogs with D-amino acid substitutions exhibit good enzymatic stability.[5] Cyclic analogs, such as those formed using 2,5-diketopiperazine (DKP) derivatives, have demonstrated improved hydrolytic stability, which is crucial for non-invasive administration routes.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the μ-opioid receptor signaling pathway and the workflows for key experiments.

Mu-Opioid Receptor Signaling Pathway

This compound and its analogs exert their effects by acting as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades.

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces K_channel GIRK Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes This compound This compound Analog (Agonist) This compound->MOR Binds to G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates PKA Protein Kinase A cAMP->PKA Activates

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.[7][8]

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_prep Prepare cell membranes expressing μ-opioid receptors Incubate Incubate membranes, radioligand, and test compound Membrane_prep->Incubate Radioligand_prep Prepare radiolabeled ligand (e.g., [³H]DAMGO) Radioligand_prep->Incubate Test_compound_prep Prepare serial dilutions of test compound Test_compound_prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % inhibition vs. test compound concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Radioligand binding assay workflow.

Experimental Workflow: Guinea Pig Ileum (GPI) Assay

This diagram illustrates the procedure for assessing the in vitro opioid activity of this compound analogs using an isolated guinea pig ileum preparation.[9]

gpi_assay_workflow cluster_setup Preparation & Setup cluster_stimulation Stimulation & Recording cluster_drug_application Drug Application cluster_analysis Data Analysis Isolate_ileum Isolate guinea pig ileum segment Mount_tissue Mount tissue in an organ bath with physiological solution Isolate_ileum->Mount_tissue Equilibrate Equilibrate tissue under tension Mount_tissue->Equilibrate Stimulate Apply electrical field stimulation to induce contractions Equilibrate->Stimulate Record_baseline Record baseline contractile responses Stimulate->Record_baseline Add_analog Add increasing concentrations of this compound analog Record_baseline->Add_analog Record_inhibition Record inhibition of contractions Add_analog->Record_inhibition Plot_curve Plot % inhibition vs. analog concentration Record_inhibition->Plot_curve Calculate_IC50 Calculate IC₅₀ value Plot_curve->Calculate_IC50

Caption: Guinea Pig Ileum (GPI) assay workflow.

Experimental Workflow: Hot Plate Test

The hot plate test is an in vivo method to evaluate the analgesic properties of this compound analogs by measuring the response latency to a thermal stimulus.[10][11]

hot_plate_workflow cluster_pre_test Pre-Test cluster_test Testing cluster_post_test Post-Test & Analysis Acclimatize Acclimatize animal to test environment Administer Administer test compound (e.g., this compound analog) or vehicle Acclimatize->Administer Place_on_plate Place animal on hot plate (constant temperature) Administer->Place_on_plate Measure_latency Measure latency to response (e.g., paw licking, jumping) Place_on_plate->Measure_latency Remove_animal Remove animal from hot plate Measure_latency->Remove_animal Record_data Record latency times Remove_animal->Record_data Analyze Analyze data and calculate %MPE or ED₅₀ Record_data->Analyze

Caption: Hot Plate test workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is adapted from standard procedures for competitive binding assays.[7][8][12]

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the μ-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (linear or cyclic this compound analog).

    • For determining non-specific binding, a high concentration of a non-labeled standard opioid (e.g., naloxone) is used instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Assay

This protocol is based on established methods for assessing opioid activity in isolated smooth muscle preparations.[9][13]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the ileum.

    • Clean the ileum segment by flushing it with a physiological salt solution (e.g., Krebs solution).

    • Mount the ileum segment in an organ bath containing warmed (e.g., 37°C) and aerated (95% O₂, 5% CO₂) Krebs solution.

  • Experimental Setup:

    • Attach one end of the ileum to a fixed point and the other end to an isometric force transducer to record contractions.

    • Apply a resting tension to the tissue and allow it to equilibrate for a period (e.g., 30-60 minutes).

    • Induce regular contractions using electrical field stimulation with platinum electrodes.

  • Drug Testing:

    • Once stable baseline contractions are established, add the test compound (linear or cyclic this compound analog) to the organ bath in a cumulative concentration-response manner.

    • Allow the tissue to equilibrate with each concentration until a stable inhibitory effect is observed.

    • Record the inhibition of the electrically induced contractions at each concentration.

  • Data Analysis:

    • Express the inhibitory effect as a percentage of the baseline contraction amplitude.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

Hot Plate Test for Analgesia

This protocol describes a standard procedure for the hot plate test in rodents.[10][11][14]

  • Apparatus and Animal Acclimatization:

    • Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Place the animals (e.g., mice or rats) in the testing room for at least 30-60 minutes before the experiment to allow for acclimatization.

  • Baseline Latency Measurement:

    • Gently place each animal on the hot plate surface and immediately start a timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency time for the first nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and any animal not responding within this time is removed from the hot plate and assigned the cut-off latency.

  • Drug Administration and Testing:

    • Administer the test compound (linear or cyclic this compound analog) or the vehicle control through the desired route (e.g., subcutaneous, intraperitoneal).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described above.

  • Data Analysis:

    • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • For dose-response studies, administer different doses of the compound and calculate the ED50 value, which is the dose that produces a 50% MPE in the population.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This is a generalized protocol for the Fmoc-based solid-phase synthesis of peptides.[15][16][17]

  • Resin Preparation:

    • Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in a solvent such as dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cyclization (for Cyclic Analogs):

    • For side-chain to side-chain cyclization, selectively deprotect the side chains of the amino acids that will form the cyclic bridge.

    • Perform the on-resin cyclization reaction using an appropriate coupling reagent.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with a solvent like dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

Safety Operating Guide

Proper Disposal of Dermorphin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Dermorphin, a potent opioid peptide, requires strict adherence to disposal procedures due to its classification as a controlled substance and its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Considerations

This compound is a highly potent µ-opioid receptor agonist, estimated to be 30-40 times more potent than morphine.[1] Due to its high potential for abuse and the absence of an approved medical use in the United States, it is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA).[2] Therefore, all handling and disposal must comply with DEA regulations for Schedule I substances, as well as institutional and local hazardous waste guidelines.

All laboratory personnel handling this compound must be properly trained on its risks and the appropriate safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Quantitative Data: Opioid Potency Comparison
CompoundRelative Potency (Compared to Morphine)DEA Schedule
This compound 30-40xI
Morphine 1xII

This table summarizes the relative potency of this compound compared to Morphine.

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound, as a controlled substance and chemical waste, must be managed through your institution's Environmental Health & Safety (EH&S) department.[3][4] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5]

Phase 1: Waste Identification and Segregation

  • Identify Waste Streams: Categorize all this compound-related waste. This includes:

    • Unused or expired pure this compound (lyophilized powder or solution).

    • Contaminated materials (e.g., pipette tips, vials, gloves, bench paper).

    • Solutions containing this compound from experiments.

    • Spill cleanup materials.

  • Segregate Waste: Keep this compound waste separate from other chemical or biological waste streams to prevent dangerous reactions.[6] All waste should be treated as hazardous.[7]

Phase 2: Waste Accumulation and Labeling

  • Use Designated Waste Containers:

    • Place solid waste (e.g., contaminated vials, pipette tips) in a clearly marked, sealable, and puncture-resistant container.

    • Collect liquid waste in a compatible, leak-proof container with a secure screw-top cap.[8]

  • Properly Label Containers: As soon as waste is added, label the container with a hazardous waste tag provided by your EH&S department.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The Principal Investigator's name and lab location.

Phase 3: Storage and Disposal Request

  • Secure Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. Access should be restricted to authorized personnel.[8]

  • Submit a Pickup Request: Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EH&S department through their designated online portal or procedure.[3]

  • EH&S Collection: EH&S will arrange for the collection of the waste and its transport to a certified hazardous waste disposal facility for final destruction, typically via incineration, which is an EPA-approved method for destroying controlled substances.[9]

Emergency Spill Protocol

In the event of a this compound spill, the primary goal is to contain the spill and prevent exposure.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Report the Spill: Contact your institution's EH&S or safety office immediately.

  • Cleanup (if trained): If the spill is small and you are trained to handle it:

    • Don appropriate PPE.

    • Use a chemical spill kit with absorbent materials to clean the spill.

    • All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[7]

Visualized Workflow: this compound Disposal

The following diagram illustrates the standard operating procedure for the disposal of this compound waste in a research environment.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Accumulation & Labeling cluster_2 Phase 3: Storage & Disposal a Identify this compound Waste (Pure, Contaminated, Solutions) b Segregate from Other Waste Streams a->b c Use Designated, Sealed Waste Containers b->c d Label with Hazardous Waste Tag (Contents, PI, Date) c->d e Store in Secure Satellite Accumulation Area d->e f Submit Waste Pickup Request to EH&S e->f g EH&S Collection & Transport f->g h Final Destruction (Incineration at Certified Facility) g->h spill Spill Occurs spill_action Contain & Report to EH&S spill->spill_action spill_waste Collect Cleanup Materials as Hazardous Waste spill_action->spill_waste spill_waste->c

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

References

Essential Safety and Logistical Information for Handling Dermorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Dermorphin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Wear safety glasses with side shields (or goggles) that conform to European standard EN 166.[1]
Hand Protection Use chemical-impermeable protective gloves.[2] It is crucial to inspect gloves before use and to follow the manufacturer's instructions regarding permeability and breakthrough time.[1]
Body Protection Wear long-sleeved clothing or a lab coat.[1] For situations with a higher risk of exposure, disposable coveralls should be considered.[3][4]
Respiratory Protection In situations where dust or aerosols may be generated, a fit-tested N95 mask or a higher-level air-purifying respirator is recommended to prevent inhalation.[4]
Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Implement measures to prevent the formation of dust and aerosols.[1][2]

  • Practice good industrial hygiene:

    • Wash hands thoroughly before breaks and immediately after handling the compound.[1]

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

    • Remove and wash contaminated clothing before reuse.[1]

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: If the substance enters the eyes, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential diversion.

Disposal of Unused this compound:

  • Take-Back Programs: The most recommended method for disposing of unused opioids is through a designated take-back program.[5][6][7]

  • In-House Disposal (if take-back is not feasible):

    • Remove the this compound from its original container.

    • Mix the compound with an unappealing substance such as cat litter or used coffee grounds. Do not crush tablets or capsules.[5][8]

    • Place the mixture in a sealed container, such as a plastic bag.[5][8]

    • Dispose of the sealed container in the household trash.[8]

Disposal of Contaminated Labware:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.

  • This waste should be disposed of in accordance with institutional and local regulations for chemical waste.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.

Dermorphin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling & Decontamination cluster_disposal Disposal Phase A Conduct Risk Assessment B Assemble Required PPE A->B C Prepare Well-Ventilated Workspace B->C D Don Appropriate PPE C->D E Handle this compound in Ventilated Area D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G H Segregate Contaminated Waste G->H I Doff and Dispose of PPE Correctly H->I J Consult Disposal Guidelines (Take-Back vs. In-House) I->J K Package Waste for Disposal J->K L Dispose According to Regulations K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dermorphin
Reactant of Route 2
Reactant of Route 2
Dermorphin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.